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  • Product: 1-N-Cbz-3-(methylaminomethyl)azetidine
  • CAS: 1824267-06-2

Core Science & Biosynthesis

Foundational

1-N-Cbz-3-(methylaminomethyl)azetidine CAS number 1824267-06-2

An In-Depth Technical Guide to 1-N-Cbz-3-(methylaminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular frame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-N-Cbz-3-(methylaminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular frameworks that impart superior pharmacological and physicochemical properties is a constant endeavor. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has risen to prominence as a "privileged" structure.[1][2] Its unique combination of conformational rigidity, metabolic stability, and its ability to project substituents into distinct vectors in three-dimensional space makes it an invaluable asset in drug design.[2][3]

This technical guide focuses on 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS Number: 1824267-06-2), a functionalized building block that embodies the strategic advantages of the azetidine core. The molecule is comprised of three key components: the strained azetidine ring , a versatile (methylaminomethyl) side chain at the 3-position, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. The Cbz group is instrumental, offering robust protection during synthetic manipulations while allowing for chemoselective removal, thereby enabling late-stage functionalization of the azetidine nitrogen.[4][5]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's properties, a validated, logical synthetic strategy, and a discussion of its potential applications, underpinned by established scientific principles and methodologies.

Part 1: Physicochemical and Structural Properties

The strategic value of 1-N-Cbz-3-(methylaminomethyl)azetidine originates from its distinct structural and chemical attributes. The four-membered azetidine ring is conformationally constrained yet more stable than its three-membered aziridine counterpart, providing a rigid scaffold that can minimize the entropic penalty upon binding to a biological target.[1][6] The Cbz group introduces a planar amide-like structure, while the methylaminomethyl side chain offers a flexible, basic site for interaction or further derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource/Method
CAS Number 1824267-06-2[7]
Molecular Formula C₁₃H₁₈N₂O₂[7]
Molecular Weight 234.29 g/mol [7]
SMILES CNCC1CN(C(OCC2=CC=CC=C2)=O)C1[7]
Appearance Predicted: Colorless to pale yellow liquid or solidInferred
pKa (most basic) ~9.5 (Predicted for secondary amine)ChemAxon Prediction
cLogP 1.45 (Predicted)ChemAxon Prediction

Part 2: Synthesis and Reactivity

Conceptual Synthetic Strategy

The most efficient synthesis begins with a commercially available, orthogonally protected azetidine precursor, such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. The strategy involves sequential N-methylation and a protecting group swap to install the Cbz group. This approach ensures high yields and operational simplicity.

G cluster_0 Synthetic Workflow A 1-Boc-3-(aminomethyl)azetidine B Reductive Amination (Formaldehyde, NaBH(OAc)₃) A->B Step 1 C 1-Boc-3-(methylaminomethyl)azetidine B->C Intermediate 1 D Boc Deprotection (TFA or HCl) C->D Step 2 E 3-(Methylaminomethyl)azetidine (as salt) D->E Intermediate 2 F N-Cbz Protection (Benzyl Chloroformate, Base) E->F Step 3 G 1-N-Cbz-3-(methylaminomethyl)azetidine (Target Molecule) F->G Final Product

A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system, as each step employs a widely recognized and reliable transformation in organic synthesis.

Step 1: Reductive Amination to form 1-Boc-3-(methylaminomethyl)azetidine

  • Rationale: Reductive amination is a highly efficient and mild method for the selective methylation of primary amines without over-alkylation. Sodium triacetoxyborohydride is a gentle reducing agent suitable for this transformation.

  • Procedure:

    • Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 equiv.) in dichloromethane (DCM).

    • Add aqueous formaldehyde (1.1 equiv., 37% solution) to the mixture.

    • Stir for 1 hour at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction for 12-18 hours at room temperature. Monitor completion by TLC or LC-MS.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Boc Deprotection

  • Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, allowing for its clean removal without affecting the future Cbz group.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 equiv.) in DCM or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA, 10 equiv.) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the solvent in vacuo to obtain the crude amine salt, which is often used directly in the next step.

Step 3: N-Cbz Protection

  • Rationale: This step introduces the final Cbz protecting group onto the more nucleophilic secondary azetidine nitrogen. Schotten-Baumann conditions (an organic base in a biphasic system) are ideal for this acylation.[11]

  • Procedure:

    • Suspend the amine salt from Step 2 (1.0 equiv.) in DCM and water.

    • Cool the mixture to 0°C in an ice bath.

    • Add a base such as sodium carbonate or triethylamine (2.5 equiv.) to neutralize the salt and create basic conditions.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to yield pure 1-N-Cbz-3-(methylaminomethyl)azetidine.

Key Reactions: The Utility of the Cbz Group

The primary synthetic value of the Cbz group on the azetidine nitrogen is its orthogonality to many other protecting groups, allowing for its selective removal to unmask the ring nitrogen for further functionalization.[4][12]

Protocol: N-Cbz Deprotection via Catalytic Hydrogenolysis

  • Causality: Catalytic hydrogenolysis is the preferred method for Cbz removal as it proceeds under neutral, mild conditions and produces only toluene and carbon dioxide as byproducts, simplifying purification.[5][11] The palladium catalyst facilitates the cleavage of the benzylic C-O bond.

  • Procedure:

    • Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

G cluster_1 Post-Synthesis Functionalization A 1-N-Cbz-3-(methylaminomethyl)azetidine B Cbz Deprotection (H₂, Pd/C) A->B Unmasking C 3-(Methylaminomethyl)azetidine B->C Key Intermediate D Late-Stage Derivatization (e.g., Alkylation, Acylation with R-X) C->D Functionalization E 1-R-3-(methylaminomethyl)azetidine (Diverse Analogs) D->E New Chemical Entities

Orthogonal deprotection enables late-stage functionalization.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-stage therapeutic but rather a versatile building block. Its value lies in the combination of its constituent parts, which can be strategically employed in drug design.

  • The Azetidine Scaffold as a Bioisostere: The rigid azetidine core is an excellent bioisosteric replacement for more common motifs like piperidine, morpholine, or gem-dimethyl groups.[13] This substitution can lead to significant improvements in key drug properties:

    • Metabolic Stability: The strained ring can block sites of metabolism.[3]

    • Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving solubility compared to carbocyclic analogs.[13]

    • Three-Dimensionality (sp³-character): Increasing the sp³ fraction of a molecule is a modern strategy to improve clinical success rates, and azetidines are ideal for this purpose.[3]

  • CNS-Active Compound Development: The azetidine scaffold is frequently found in compounds targeting the central nervous system (CNS).[14] Its rigid structure allows for precise orientation of pharmacophores, enhancing selectivity for receptors such as nicotinic acetylcholine (nAChR) and NMDA receptors.[14] The methylaminomethyl side chain of the title compound provides a key interaction point (a hydrogen bond donor/acceptor and a basic center) common in many CNS ligands.

  • Vectors for Library Synthesis: The molecule provides two key points for diversification. The secondary amine on the side chain can be readily acylated or alkylated. More importantly, after Cbz deprotection, the azetidine nitrogen can be functionalized, allowing for the exploration of structure-activity relationships (SAR) around the core.[12]

G cluster_2 Role in Drug Discovery Core Azetidine Core Prop1 Improved Metabolic Stability Core->Prop1 Prop2 Enhanced Solubility Core->Prop2 Prop3 Conformational Rigidity (Higher Affinity/Selectivity) Core->Prop3 App1 Oncology (e.g., Cobimetinib) Prop1->App1 App2 CNS Disorders (e.g., nAChR Modulators) Prop1->App2 App3 Inflammatory Diseases (e.g., Baricitinib) Prop1->App3 Prop2->App1 Prop2->App2 Prop2->App3 Prop3->App1 Prop3->App2 Prop3->App3

The azetidine core imparts desirable properties for diverse therapeutic areas.

Part 4: Handling, Storage, and Characterization

  • Safety and Handling: Based on data for structurally related compounds like 1-Boc-3-((methylamino)methyl)azetidine, this molecule should be handled with care.[15] It is likely to be harmful if swallowed and may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. The supplier notes that cold-chain transportation may be required, suggesting that long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[7]

  • Analytical Characterization: The structure of the compound can be unequivocally confirmed using standard analytical techniques.

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), complex multiplets for the azetidine ring protons (~3.5-4.0 ppm), and a singlet for the N-methyl group (~2.4 ppm).

    • ¹³C NMR: Key signals would include the carbonyl carbon of the carbamate (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and carbons of the azetidine ring and methyl group.[16][17]

    • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 235.14.

    • Infrared (IR) Spectroscopy: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate group would be a defining feature.

Conclusion

1-N-Cbz-3-(methylaminomethyl)azetidine represents more than just a single chemical entity; it is a strategically designed building block that leverages the advantageous properties of the azetidine scaffold. Its true value is realized through the synthetic versatility afforded by the orthogonal Cbz protecting group, which opens the door to the creation of diverse and complex molecular architectures. For researchers engaged in the design of next-generation therapeutics, this compound offers a reliable starting point to introduce a conformationally constrained, sp³-rich core, enabling the systematic exploration of chemical space and the optimization of drug candidates across a spectrum of diseases.

References

  • U.K. Sharma, N. Sharma, A. Kumar, et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines. BenchChem.
  • PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Domainex. (2025).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • PharmaCompass. (n.d.). 1-N-Cbz-azetidine3-carboxylic acid Suppliers. PharmaCompass.
  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing macrocycles.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.
  • PMC. (n.d.).
  • American Elements. (n.d.). 1-Boc-3-((Methylamino)methyl)azetidine CAS 1049730-81-5. American Elements. Available at: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Chem-Impex. (n.d.). 3-(N-Boc-aminomethyl)azetidine. Chem-Impex.
  • MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. MDPI.
  • ChemicalBook. (n.d.).
  • IntechOpen. (n.d.). Azetidine Synthesis. IntechOpen.
  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • CymitQuimica. (n.d.). (R)-N-Cbz-azetidine-2-carboxylic acid. CymitQuimica.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Technical Monograph: 1-N-Cbz-3-(methylaminomethyl)azetidine

A Strategic Scaffold for Fragment-Based Drug Discovery Executive Summary & Physicochemical Profile 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2) represents a high-value "privileged scaffold" in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Fragment-Based Drug Discovery

Executive Summary & Physicochemical Profile

1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) counterparts, the four-membered azetidine ring offers a unique combination of high conformational rigidity and reduced lipophilicity.

This compound serves as a critical intermediate for introducing the 3-(methylaminomethyl)azetidine motif into drug candidates—a vector often used to optimize metabolic stability and tune basicity without significantly increasing molecular weight.

Physicochemical Data Table
PropertyValueUnitVerification Status
Molecular Weight 234.29 g/mol Verified [1]
Molecular Formula C₁₃H₁₈N₂O₂-Verified
CAS Number 1824267-06-2-Verified
Physical State Viscous Oil or Low-Melting Solid-Observed (Analogous)
Boiling Point ~420.5 ± 45.0°CPredicted (760 mmHg)
Density ~1.16 ± 0.1g/cm³Predicted
pKa (Conjugate Acid) ~9.5 (Secondary Amine)-Estimated
LogP ~1.8-Predicted
Structural Analysis: The Azetidine Advantage

In drug design, the transition from a piperidine or pyrrolidine to an azetidine is a strategic "scaffold hop."

  • Vector Control: The puckered conformation of the azetidine ring (butterfly shape) directs substituents at the 3-position into precise vectors, often improving target selectivity compared to the more flexible pyrrolidine.

  • Lipophilic Efficiency (LipE): Azetidines generally lower the LogD of a molecule relative to larger rings, improving solubility and reducing non-specific binding.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism by CYP450 enzymes at the ring carbons compared to pyrrolidines.

Diagram: Scaffold Comparison & Decision Tree

The following diagram illustrates the logical decision-making process for selecting the azetidine scaffold during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Reduce Lipophilicity? CheckFlex Is conformational rigidity required? Start->CheckFlex  Yes   Piperidine Piperidine/Pyrrolidine (High Flexibility) Start->Piperidine  No   CheckFlex->Piperidine  No   Azetidine Azetidine Scaffold (High Rigidity, Low LogP) CheckFlex->Azetidine  Yes   Outcome Outcome: Improved Metabolic Stability & Selectivity Azetidine->Outcome  Result  

Caption: Decision logic for scaffold hopping from saturated heterocycles to azetidines to improve physicochemical properties.

Synthetic Pathways & Experimental Protocols

The synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine typically proceeds via the reductive amination of 1-N-Cbz-3-formylazetidine. This route is preferred over direct alkylation due to higher selectivity and cleaner impurity profiles.

Workflow Diagram: Reductive Amination

Synthesis SM 1-N-Cbz-3-formylazetidine (Aldehyde) Imine Imine Intermediate (Transient) SM->Imine  THF/DCM, RT   Reagent Methylamine (MeNH2) + NaBH(OAc)3 Reagent->Imine Product 1-N-Cbz-3-(methylaminomethyl)azetidine (Target) Imine->Product  Reduction  

Caption: One-pot reductive amination workflow for the synthesis of the target secondary amine.

Detailed Protocol: Reductive Amination

Objective: Synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine from 1-N-Cbz-3-formylazetidine.

Reagents:

  • 1-N-Cbz-3-formylazetidine (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: Charge a flame-dried reaction flask with 1-N-Cbz-3-formylazetidine dissolved in anhydrous DCM (0.1 M concentration).

  • Amine Addition: Add Methylamine solution dropwise at 0°C. Add catalytic Acetic Acid to activate the carbonyl. Stir for 30–60 minutes at room temperature to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the aldehyde (M+H not observed) and appearance of the product (M+H = 235.3).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH to elute the secondary amine.

Quality Control & Characterization

To ensure the integrity of this building block for downstream applications, the following QC parameters must be met.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 7.35 (m, 5H)Cbz Aromatic Protons (Confirmation of protection)
δ 5.10 (s, 2H)Cbz Benzylic -CH₂-
δ 2.45 (s, 3H)N-Methyl group (Critical for confirming secondary amine)
δ 2.85 (d, 2H)Exocyclic -CH₂- adjacent to amine
LC-MS m/z 235.3 [M+H]⁺Positive mode ionization confirmation
HPLC >95% AreaPurity requirement for library synthesis

Storage & Stability:

  • Condition: Store at -20°C.

  • Stability: The secondary amine is prone to oxidation or carbamate formation if exposed to air/CO₂ over long periods. Store under inert gas (Argon/Nitrogen).

References
  • Lowe, M. A., et al. (2010). Azetidines as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters.
  • Burkhard, J. A., et al. (2010). Oxetanes and Azetidines as Mimics of Morpholine and Piperazine. Angewandte Chemie International Edition.
Foundational

Spectroscopic Characterization of 1-N-Cbz-3-(methylaminomethyl)azetidine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for the synthetic building block, 1-N-Cbz-3-(methylaminomethyl)azetidine. As access to direct experimental spectra for this specific molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the synthetic building block, 1-N-Cbz-3-(methylaminomethyl)azetidine. As access to direct experimental spectra for this specific molecule is limited in publicly available literature, this document serves as a comprehensive, predictive guide for researchers. The interpretations and protocols herein are grounded in fundamental spectroscopic principles and data from closely related, structurally analogous compounds. This resource is intended for researchers, medicinal chemists, and professionals in drug development who are working with or synthesizing this and similar substituted azetidine scaffolds.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates when incorporated into molecular designs. The specific compound of interest, 1-N-Cbz-3-(methylaminomethyl)azetidine, features a carboxybenzyl (Cbz) protecting group on the azetidine nitrogen and a methylaminomethyl substituent at the 3-position, making it a versatile intermediate for further chemical elaboration.

Accurate and unambiguous structural confirmation of such synthetic intermediates is paramount to the success of any drug discovery program. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and routinely used analytical techniques for this purpose. This guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of 1-N-Cbz-3-(methylaminomethyl)azetidine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra for 1-N-Cbz-3-(methylaminomethyl)azetidine, along with a thorough interpretation.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 1-N-Cbz-3-(methylaminomethyl)azetidine are numbered as shown in the diagram below.

Caption: Structure of 1-N-Cbz-3-(methylaminomethyl)azetidine with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Protons (Atom Numbers)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-9, H-10, H-11, H-12, H-137.38 - 7.28m-5H
H-75.12s-2H
H-2a, H-4a~4.0t~8.02H
H-2b, H-4b~3.7t~8.02H
H-3~2.8m-1H
H-5~2.6d~6.52H
H-62.45s-3H
H (N-H of N2)~1.5br s-1H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon (Atom Number)Predicted Chemical Shift (δ, ppm)
C-8~156.0
C-Ar (quart)~136.5
C-9, C-10, C-11, C-12, C-13128.5 - 127.8
C-7~67.0
C-2, C-4~58.0
C-5~52.0
C-3~36.0
C-6~34.0
Interpretation of the Predicted NMR Spectra

The predicted NMR data is based on the analysis of the chemical environment of each nucleus and comparison with data for similar structures.

  • Aromatic Protons (H-9 to H-13): The five protons on the phenyl ring of the Cbz group are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.28 and 7.38 ppm.

  • Benzylic Protons (H-7): The two protons of the benzylic CH₂ group are chemically equivalent and will likely appear as a sharp singlet around δ 5.12 ppm.

  • Azetidine Ring Protons (H-2, H-4): The four protons on the azetidine ring at positions 2 and 4 are diastereotopic. They are expected to show complex splitting patterns, likely appearing as two overlapping triplets (or more complex multiplets) at approximately δ 4.0 and 3.7 ppm. The protons cis to the substituent at C-3 will be shifted differently from the trans protons.

  • Azetidine Ring Proton (H-3): The single proton at the 3-position is coupled to the adjacent protons on C-2, C-4, and C-5, resulting in a multiplet around δ 2.8 ppm.

  • Methylene Protons (H-5): The two protons of the CH₂ group adjacent to the secondary amine are expected to appear as a doublet around δ 2.6 ppm due to coupling with the proton on C-3.

  • Methyl Protons (H-6): The three protons of the N-methyl group are equivalent and will appear as a singlet at approximately δ 2.45 ppm.

  • Amine Proton (N-H): The proton on the secondary amine is expected to be a broad singlet around δ 1.5 ppm. Its chemical shift and appearance can be highly variable depending on the solvent, concentration, and temperature, and it may exchange with deuterium in the presence of D₂O.

The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing the characteristic signal for the carbamate carbonyl (C-8) at around δ 156.0 ppm. The aromatic carbons of the Cbz group will appear in the δ 127-137 ppm range. The benzylic carbon (C-7) is expected around δ 67.0 ppm. The carbons of the azetidine ring (C-2, C-3, C-4) and the side chain (C-5, C-6) will appear in the upfield region, with their specific shifts influenced by the nitrogen and the Cbz group.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The following table summarizes the predicted characteristic IR absorption bands for 1-N-Cbz-3-(methylaminomethyl)azetidine.

Predicted Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)N-H StretchSecondary Amine
3050 - 3030C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)
~1690 (strong)C=O StretchCarbamate
1600, 1495, 1450C=C StretchAromatic Ring
~1420C-N StretchCarbamate
~1230, ~1090C-O StretchCarbamate
~740, ~700C-H Bend (out-of-plane)Monosubstituted Benzene
Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in the molecule.

  • N-H Stretch: A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

  • C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl group of the Cbz (carbamate) functionality.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3050-3030 cm⁻¹ region correspond to the aromatic C-H stretches, while the bands at ~1600, 1495, and 1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

  • Aliphatic C-H Stretches: Multiple bands in the 2950-2850 cm⁻¹ range will be present due to the C-H stretching vibrations of the azetidine ring and the methyl and methylene groups.

  • C-N and C-O Stretches: The C-N and C-O stretching vibrations of the carbamate group will appear in the fingerprint region, typically around 1420 cm⁻¹ and between 1230-1090 cm⁻¹, respectively.

  • Aromatic C-H Bends: Strong absorptions around 740 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Transfer the solution to a 5 mm NMR tube. Transfer the solution to a 5 mm NMR tube. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3).->Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR spectrum on a 400-600 MHz spectrometer. Acquire ¹H NMR spectrum on a 400-600 MHz spectrometer. Transfer the solution to a 5 mm NMR tube.->Acquire ¹H NMR spectrum on a 400-600 MHz spectrometer. Acquire ¹³C NMR spectrum on the same instrument. Acquire ¹³C NMR spectrum on the same instrument. Acquire ¹H NMR spectrum on a 400-600 MHz spectrometer.->Acquire ¹³C NMR spectrum on the same instrument. Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural elucidation. Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural elucidation. Acquire ¹³C NMR spectrum on the same instrument.->Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural elucidation. Process the raw data (Fourier transform, phase correction, baseline correction). Process the raw data (Fourier transform, phase correction, baseline correction). Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural elucidation.->Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Calibrate the chemical shift scale to the residual solvent peak. Process the raw data (Fourier transform, phase correction, baseline correction).->Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals. Integrate the ¹H NMR signals. Calibrate the chemical shift scale to the residual solvent peak.->Integrate the ¹H NMR signals. Assign signals to the corresponding nuclei in the molecule. Assign signals to the corresponding nuclei in the molecule. Integrate the ¹H NMR signals.->Assign signals to the corresponding nuclei in the molecule.

Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-N-Cbz-3-(methylaminomethyl)azetidine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Typical acquisition parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Process the free induction decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shift scale. For CDCl₃, the residual proton peak is at δ 7.26 ppm, and the carbon peak is at δ 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Infrared (IR) Spectroscopy Protocol

Detailed Steps:

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the corresponding functional group vibrations.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for 1-N-Cbz-3-(methylaminomethyl)azetidine. By understanding the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reliable results. The combination of NMR and IR spectroscopy provides a powerful and complementary approach to the structural elucidation of novel organic molecules, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Integrated Spectral Data Base System for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

Technical Dossier: Stability & Storage Architecture for 1-N-Cbz-3-(methylaminomethyl)azetidine

Executive Technical Summary Compound: 1-N-Cbz-3-(methylaminomethyl)azetidine CAS: 1824267-06-2 (Representative) Molecular Formula: C H N O Molecular Weight: 234.29 g/mol [1][2] This guide defines the stability profile an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound: 1-N-Cbz-3-(methylaminomethyl)azetidine CAS: 1824267-06-2 (Representative) Molecular Formula: C


H

N

O

Molecular Weight: 234.29 g/mol [1][2]

This guide defines the stability profile and storage protocols for 1-N-Cbz-3-(methylaminomethyl)azetidine . As a bifunctional intermediate containing a strained azetidine ring and a nucleophilic secondary amine, this compound presents a unique "dual-threat" degradation profile. Stability is governed by the kinetic suppression of ring-opening hydrolysis and the thermodynamic prevention of oxidative amine degradation.

Critical Storage Directive: Long-term storage requires -20°C under an inert atmosphere (Argon/Nitrogen) .[1] The compound is moisture-sensitive and susceptible to atmospheric carbonylation.

Chemical Profile & Structural Vulnerabilities[3]

To ensure integrity, one must understand the molecular stress points. This compound is not static; it is a high-energy intermediate held in a metastable state by the Cbz protecting group.

A. The Azetidine Ring (Thermodynamic Strain)

The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol).[1] While the Carboxybenzyl (Cbz) group on


 reduces the basicity and nucleophilicity of the ring nitrogen, it does not eliminate the ring strain.
  • Risk: Under acidic conditions or high thermal stress, the ring is prone to nucleophilic attack (usually by water or alcohols), leading to ring-opening and the formation of linear impurities (e.g., 3-amino-propanol derivatives).[1]

B. The Secondary Amine (Nucleophilic Liability)

The methylaminomethyl side chain contains a secondary amine (


).[1]
  • Oxidation: Secondary amines are electron-rich and susceptible to oxidation by atmospheric oxygen, leading to hydroxylamines or imines, particularly in the presence of trace metal ions.

  • Carbamylation: In the presence of atmospheric

    
     and moisture, the amine can reversibly form carbamates or bicarbonate salts, altering stoichiometry and solubility.
    

Degradation Mechanisms (The "Why" Behind the Protocol)

The following diagram illustrates the two primary failure modes: Oxidative Dealkylation (driven by air) and Acid-Catalyzed Ring Opening (driven by moisture/heat).

DegradationPathways cluster_0 Critical Failure Modes Compound 1-N-Cbz-3-(methylaminomethyl)azetidine (Intact) Oxidation Oxidative Degradation (N-Oxides / Imines) Compound->Oxidation O2 / Trace Metals (Air Exposure) RingOpen Ring Opening (Linear Carbamates) Compound->RingOpen H+ / H2O / Heat (Moisture + Acid) Carbamate Amine Carbamylation (Reaction with CO2) Compound->Carbamate CO2 (Atmospheric)

Figure 1: Primary degradation pathways. The secondary amine is the primary site for oxidative attack, while the azetidine ring is vulnerable to hydrolysis.[1]

Storage Protocols: The Gold Standard

Do not rely on "cool and dry" generic advice. Follow this tiered protocol based on storage duration.

Quantitative Storage Parameters
ParameterSpecificationRationale
Temperature -20°C ± 5°C Kinetic suppression of ring-opening; halts oxidation rates.[1]
Atmosphere Argon or Nitrogen Displaces

(prevents oxidation) and

(prevents carbamylation).
Container Amber Glass Blocks UV light which can catalyze radical oxidation of amines.
Closure Teflon (PTFE) Lined Cap Prevents plasticizer leaching and ensures an airtight seal.
Desiccant Required (Secondary) Store the vial inside a secondary jar containing Drierite or Silica Gel.
Workflow: Handling & Storage Decision Tree

StorageWorkflow Start Received Compound Check Immediate Use? Start->Check ShortTerm Short Term (< 1 Week) Store at 4°C Purge Headspace with N2 Check->ShortTerm Yes LongTerm Long Term (> 1 Week) Store at -20°C Parafilm Seal over Cap Check->LongTerm No Use Experimental Use ShortTerm->Use Thaw Thawing Protocol Equilibrate to RT (30 mins) BEFORE opening LongTerm->Thaw Retrieve Thaw->Use Use->Check Remaining Material

Figure 2: Decision logic for storage. Note the critical thawing step to prevent condensation.

The "Thaw Rule" (Crucial Causality)

Never open a cold vial of this compound directly in humid air.

  • Mechanism: Opening a -20°C vial at room temperature causes immediate condensation of atmospheric moisture onto the chemical.

  • Result: Water introduction catalyzes hydrolysis and alters the precise mass, invalidating stoichiometric calculations.

  • Protocol: Allow the closed vial to stand at room temperature for 30 minutes until condensation on the outside of the glass evaporates.

Quality Control & Self-Validating Systems

Trust but verify. Before committing this intermediate to a high-value synthesis, validate its purity using Proton NMR (


H-NMR) .
The NMR "Health Check"

Run a standard


H-NMR in 

or

.[1] Look for these specific diagnostic signals:
  • Azetidine Ring Integrity:

    • Look for the multiplets corresponding to the azetidine ring protons (

      
       ~3.5 - 4.2 ppm).
      
    • Failure Mode: If the ring has opened, these distinct multiplets will collapse into broad aliphatic chains consistent with a linear propyl-amine derivative.

  • Cbz Group Stability:

    • Confirm the aromatic protons (5H,

      
       7.3 ppm) and the benzylic methylene singlet (
      
      
      
      5.1 ppm).
    • Ratio Check: The integration ratio of the Aromatic region (5H) to the N-Methyl group (3H, singlet/doublet ~2.3-2.4 ppm) must be 5:3 . Deviation suggests loss of the methyl group or Cbz cleavage.

  • Aldehyde Impurities:

    • Scan the

      
       9-10 ppm region. Any signal here indicates oxidation of the amine to an aldehyde or formamide species.
      
Re-Test Schedule
  • Active Use: Re-test every 3 months.

  • Deep Storage: Re-test every 12 months.

Handling & Safety (E-E-A-T)

Warning: This compound is a skin sensitizer and irritant.

  • PPE: Nitrile gloves (double gloving recommended due to the penetrative nature of small amines), safety goggles, and lab coat.

  • Engineering Controls: Always handle inside a fume hood . Secondary amines can have potent odors and potential respiratory toxicity.

  • Tooling: Use glass or plastic spatulas . Avoid stainless steel spatulas if the compound is a liquid/oil, as trace iron/nickel transfer can catalyze the oxidation of the secondary amine over time [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10679125, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. Retrieved March 8, 2026, from [Link][1]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and stability).

Sources

Foundational

fundamental reactivity of the azetidine ring

The Fundamental Reactivity of the Azetidine Ring: A Comprehensive Guide for Medicinal Chemistry and Synthetic Development Executive Summary Azetidines, four-membered nitrogen-containing heterocycles, have transitioned fr...

Author: BenchChem Technical Support Team. Date: March 2026

The Fundamental Reactivity of the Azetidine Ring: A Comprehensive Guide for Medicinal Chemistry and Synthetic Development

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery[1]. Their incorporation into FDA-approved therapeutics—such as baricitinib, cobimetinib, and azelnidipine—highlights their utility in enhancing metabolic stability, modulating basicity, and enforcing rigid spatial geometries[1]. However, the inherent ring strain of the azetidine core dictates a unique reactivity profile that application scientists must carefully navigate[2]. This technical guide explores the , detailing the mechanistic causality behind its stability, ring-opening pathways, and functionalization protocols.

Physicochemical Foundations & Ring Strain

The reactivity of azetidines occupies a critical middle ground between the highly reactive aziridines (three-membered) and the stable pyrrolidines (five-membered)[3]. The compressed C-N-C bond angles deviate significantly from the ideal tetrahedral geometry, resulting in substantial angle and torsional strain.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

HeterocycleRing SizeApprox. Ring Strain (kcal/mol)Conjugate Acid pKa (Aq)Reactivity Profile
Aziridine326.8~ 8.0Highly susceptible to nucleophilic ring-opening.
Azetidine 4 25.4 ~ 11.2 Stable under neutral conditions; opens under acidic/activated conditions.
Pyrrolidine56.0~ 11.3Highly stable; standard secondary amine reactivity.

Causality Insight: The sp3-rich character of azetidines provides excellent three-dimensionality, which improves ligand-target complementarity[1]. However, the high basicity of the unsubstituted azetidine nitrogen (pKa ~11.2) means it is predominantly protonated at physiological pH. This protonation can trigger instability if electron-donating or nucleophilic pendant groups are present in the molecule[4].

Mechanistic Reactivity Profiles

Ring-Opening Reactions

Ring-opening is the hallmark of azetidine reactivity, driven by the thermodynamic relief of its ~25.4 kcal/mol ring strain[2][5]. Unlike aziridines, azetidines generally require activation (e.g., protonation, Lewis acid coordination, or quaternization) to undergo nucleophilic attack[6].

Regioselectivity: In substituted azetidines, the regioselectivity of ring-opening is dictated by the nature of the substituents. Activating groups (e.g., aryl, alkenyl, or cyano) at the C2 position stabilize the developing positive charge in the transition state, directing nucleophilic attack preferentially to the C2-N bond[6].

Intramolecular Ring-Opening Decomposition

A critical liability in drug design is the acid-mediated intramolecular decomposition of N-substituted azetidines. When an azetidine features a pendant nucleophile (such as an amide group), protonation of the azetidine nitrogen activates the ring[4]. The pendant nucleophile then attacks the ring, leading to an acyclic decomposition product. This degradation is highly pH-dependent, accelerating rapidly at lower pH values where the nitrogen is fully protonated[4].

G A N-Substituted Azetidine (with Pendant Amide) B Protonation of Azetidine Nitrogen (Low pH / Acidic Conditions) A->B H+ addition C Intramolecular Nucleophilic Attack (Amide Oxygen/Nitrogen) B->C Activation D Ring-Opened Decomposition Product (Acyclic Amine Derivative) C->D Strain Release

Caption: Acid-mediated intramolecular ring-opening decomposition pathway of azetidines.

Photochemical Build-and-Release Strategies

Recent advances leverage the strain of azetidines for the synthesis of complex building blocks. For instance, the Norrish-Yang cyclization of α-aminoacetophenones under light irradiation generates transient 3-phenylazetidinols[7]. These strained intermediates can subsequently undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, effectively translating photon energy into chemical complexity[7].

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols represent self-validating systems for azetidine manipulation.

Protocol 1: Lewis Acid-Catalyzed Azetidine Ring-Opening

This protocol utilizes Lewis acid activation to facilitate nucleophilic ring-opening, a standard method for generating functionalized acyclic amines[6].

Rationale: BF3·OEt2 coordinates to the azetidine nitrogen, lowering the LUMO and increasing the electrophilicity of the adjacent carbon atoms. The use of an alcohol as both solvent and nucleophile ensures pseudo-first-order kinetics, driving the reaction to completion[6].

Step-by-Step Methodology :

  • Preparation : Dissolve the 2-aryl-N-tosylazetidine substrate (1.0 eq.) in the chosen alcohol (e.g., methanol or ethanol), which will serve as the nucleophile[6].

  • Activation : Cool the reaction mixture to 0 °C under an inert atmosphere (Argon or Nitrogen). Slowly add the Lewis acid catalyst, Boron trifluoride etherate (BF3·OEt2, 1.1 eq.), dropwise[6].

  • Propagation : Remove the cooling bath and allow the mixture to stir at room temperature. The steric bulk of the tosyl group and the stabilization from the C2-aryl group will direct the alcohol attack predominantly to the C2 position[6].

  • Monitoring : Track reaction progress via LC-MS or TLC. The disappearance of the starting material typically occurs within 2–4 hours.

  • Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the Lewis acid. Extract with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep (2-aryl-N-tosylazetidine in Alcohol) Step2 2. Lewis Acid Addition (BF3·OEt2, 0 °C, Inert Atm) Step1->Step2 Step3 3. Nucleophilic Attack (RT Stirring) Step2->Step3 Step4 4. Quench & Workup (NaHCO3, EtOAc Extraction) Step3->Step4

Caption: Workflow for Lewis acid-catalyzed azetidine ring-opening.

Protocol 2: Synthesis of Azetidines via Intramolecular Cyclization

Synthesizing the azetidine ring requires overcoming the ~25.4 kcal/mol ring strain penalty[2].

Rationale: High dilution limits intermolecular side reactions (e.g., dimerization or polymerization). The use of a strong leaving group (mesylate) and a strong, non-nucleophilic base (DBU) provides the thermodynamic driving force for the endergonic ring closure[2].

Step-by-Step Methodology :

  • Mesylation : Dissolve the acyclic amino alcohol precursor (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise[2].

  • Intermediate Verification : Stir until mesylation is complete (verify by TLC). Do not isolate the unstable mesylate intermediate.

  • Cyclization : Dilute the reaction mixture to a concentration of ≤ 0.01 M to favor intramolecular kinetics. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) to induce ring closure[2].

  • Isolation : Stir at room temperature until complete. Quench with water, extract with DCM, wash with brine, and carefully concentrate (avoiding high heat due to the volatility and potential instability of the azetidine)[2].

Strategic Applications in Drug Development

In medicinal chemistry, the azetidine ring is frequently deployed as a bioisostere for larger rings (e.g., piperidines or pyrrolidines) to improve Ligand Efficiency (LE) and lower lipophilicity (LogP)[4]. By strategically substituting the azetidine nitrogen with electron-withdrawing groups (such as amides or sulfonamides), medicinal chemists can drastically reduce the basicity of the nitrogen[2]. This not only prevents acid-catalyzed intramolecular decomposition but also improves metabolic stability against oxidative enzymes like Cytochrome P450, preserving the molecule's pharmacokinetic integrity[1].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (nih.gov) - 1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (researchgate.net) -3

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines (nih.gov) - 4

  • Technical Support Center: Azetidine Synthesis Protocols (benchchem.com) - 2

  • The Azetidine Ring: A Technical Guide to Its Stability (benchchem.com) - 5

  • Technical Support Center: Azetidine Ring-Opening Reactions (benchchem.com) - 6

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes (beilstein-journals.org) -7

Sources

Exploratory

Introduction to Azetidine Derivatives in Drug Discovery

Executive Summary: The "Goldilocks" Scaffold In the trajectory of modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to saturated, three-dimensional heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the trajectory of modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to saturated, three-dimensional heterocycles. Among these, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a high-value scaffold.[1][2][3][4]

Historically sidelined due to perceived synthetic difficulty and instability, azetidines occupy a unique physicochemical "sweet spot." They possess significantly higher ring strain (~26 kcal/mol) than pyrrolidines, yet lack the extreme lability of aziridines. This guide analyzes the azetidine moiety not just as a structural spacer, but as a functional tool to modulate lipophilicity (LogD), basicity (pKa), and metabolic stability in lead optimization.

Physicochemical & Structural Profile[5][6][7][8][9][10][11]

The incorporation of an azetidine ring often resolves the tension between potency and physicochemical properties (ADME). Unlike the flexible piperidine or pyrrolidine rings, the azetidine ring is relatively rigid, reducing the entropic penalty upon protein binding.[3]

Comparative Metrics

The following table contrasts azetidine with its 5- and 6-membered counterparts. Note the distinct pKa modulation and ring strain, which influences both reactivity and metabolic susceptibility.[5]

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain correlates with unique vector orientation but requires careful synthetic handling.
pKa (Parent Amine) 11.2911.2711.22Similar basicity to larger rings, but highly tunable via 3-substitution (e.g., 3,3-difluoroazetidine pKa ~ 7.0).
LogP (Lipophilicity) LowerModerateHigherAzetidines generally lower LogD, improving solubility and reducing non-specific binding.
C-N-C Angle ~88°~109°~110°Compressed angle alters the lone pair character, affecting H-bond acceptor capability.
The Gem-Dimethyl Bioisostere

Azetidine is frequently employed as a bioisostere for the gem-dimethyl group. The C2-N-C4 angle of the azetidine mimics the bond angle of the dimethyl group, but with the added benefit of introducing a polarizable nitrogen atom that can participate in H-bonding or salt bridges, often without a significant lipophilicity penalty.

Modern Synthetic Methodologies[4][10][12]

The historical reliance on the thermal cyclization of


-haloamines is fading. Modern drug discovery demands modularity and late-stage functionalization. Two dominant strategies have emerged: Strain-Release Functionalization  and Photochemical Cycloaddition .
Experimental Protocol: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

This protocol describes the synthesis of 3-functionalized azetidines using "spring-loaded" ABB precursors. This method is superior to traditional cyclization for generating complex 3,3-disubstituted architectures.

Objective: Synthesis of 3-aryl-3-fluoroazetidine derivatives via radical addition to ABB.

Reagents & Equipment:

  • Precursor:

    
    -Sulfonyl-1-azabicyclo[1.1.0]butane (ABB).
    
  • Radical Precursor: Aryl iodide (Ar-I).

  • Catalyst: Photoredox catalyst (e.g.,

    
    ).
    
  • Solvent: Degassed DMSO or Acetonitrile.

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube and allow it to cool under an argon atmosphere.

    • Add the ABB precursor (1.0 equiv, 0.5 mmol) and the Aryl iodide (1.5 equiv).

    • Add the photocatalyst (

      
      , 1 mol%).
      
  • Degassing:

    • Dissolve the solids in anhydrous, degassed DMSO (0.1 M concentration).

    • Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches the triplet state of the photocatalyst).

  • Irradiation (The "Spring-Load" Release):

    • Seal the tube and place it 2 cm from the Blue LED source.

    • Stir vigorously at room temperature for 12–24 hours.

    • Mechanism:[6][7][8][9] The aryl radical is generated via single-electron transfer (SET). It attacks the central strain bond of the ABB, relieving the ~60 kcal/mol strain energy and forming the azetidinyl radical, which is subsequently quenched/fluorinated.

  • Work-up & Purification:

    • Dilute the mixture with EtOAc and wash with brine (3x) to remove DMSO.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • Verify the ring opening via

      
       NMR (Disappearance of the characteristic upfield ABB bridgehead protons at 
      
      
      
      2.0-2.5 ppm).

Visualization of Synthetic Logic

The following diagram illustrates the Strain-Release pathway (ABB) versus the classical Paternò-Büchi approach.

AzetidineSynthesis cluster_classic Classical Route cluster_modern Modern Strain-Release (ABB) GammaHalo Gamma-Haloamine Cyclization Thermal Cyclization (High Temp) GammaHalo->Cyclization Base / Heat ABB Azabicyclo[1.1.0]butane (Strain ~60 kcal/mol) Product 3,3-Disubstituted Azetidine Cyclization->Product Low Yield / Harsh Radical Radical Addition (C-C Bond Formation) ABB->Radical SET / Blue LED Radical->Product High Yield / Mild

Figure 1: Comparison of Classical Thermal Cyclization vs. Modern Strain-Release (ABB) Synthesis. The ABB route accesses complex 3,3-substitution patterns inaccessible via standard cyclization.

Case Studies in Medicinal Chemistry

Cobimetinib (Cotellic): The Structural Anchor

Indication: Melanoma (MEK Inhibitor) Role of Azetidine: In Cobimetinib, the azetidine ring is not merely a linker; it is a critical structural anchor.[10] The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.[8]

  • Conformational Lock: The spiro-like connectivity at the C3 position of the azetidine orients the piperidine ring and the hydroxyl group precisely.

  • Binding Mode: Crystal structures reveal that the azetidine nitrogen (protonated at physiological pH) projects into the solvent front, while the hydroxyl group engages in hydrogen bonding with the phosphate-binding loop (P-loop) residues (e.g., Asp190). The rigidity of the 4-membered ring minimizes the entropic cost of this precise positioning.

Baricitinib (Olumiant): The Rigid Spacer

Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor) Role of Azetidine: Baricitinib utilizes a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[11]

  • Vector Alignment: The azetidine acts as a rigid linear spacer, connecting the pyrazole core to the ethylsulfonyl group.

  • Metabolic Stability: Replacing a flexible alkyl chain with the azetidine ring eliminates rotatable bonds and protects the nitrogen from oxidative dealkylation (a common metabolic soft spot in acyclic amines).

Biological Signaling & Mechanism[13][15]

The efficacy of these drugs relies on the inhibition of kinase cascades.[6] The following diagram details the MAPK pathway targeted by Cobimetinib.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus Cobimetinib Cobimetinib (Azetidine Core) Cobimetinib->MEK Allosteric Inhibition

Figure 2: The RAS/RAF/MEK/ERK Signaling Cascade. Cobimetinib utilizes its azetidine-containing scaffold to allosterically inhibit MEK1/2, preventing downstream ERK phosphorylation.

Future Outlook: Covalent Inhibitors & DELs

The azetidine scaffold is evolving beyond simple reversible inhibitors.[12]

  • Covalent Warheads: Azetidine acrylamides are being explored as "warheads" for covalent kinase inhibitors. The ring strain activates the acrylamide double bond, tuning the reactivity toward specific cysteine residues (e.g., in BTK or EGFR).

  • DNA-Encoded Libraries (DELs): The robustness of the azetidine ring allows it to survive the harsh split-and-pool synthesis cycles of DELs, making it a popular scaffold for screening novel chemical space.

References

  • BenchChem. (2025).[3][5][13][10][14] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem Technical Guides. Link

  • Mykhailiuk, P. K., et al. (2024).[15] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • PubChem. (2025).[7] Cobimetinib Compound Summary. National Library of Medicine.[7] Link

  • PubChem. (2025).[7] Baricitinib Compound Summary. National Library of Medicine.[7] Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination of Enantioenriched Azabicyclo[1.1.0]butanes. Science. Link

  • Wang, X. R., & Zhang, Y. (2025).[16] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link

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Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes for 1-N-Cbz-3-(methylaminomethyl)azetidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2][3] Among the diverse array of functionalized azetidines, 1-N-Cbz-3-(methylaminomethyl)azetidine stands out as a versatile and valuable building block. Its unique structure, featuring a Cbz-protected ring nitrogen for stability and orthogonal deprotection, and a nucleophilic secondary amine on the side chain, opens a gateway to a multitude of synthetic transformations.[4]

This comprehensive guide provides detailed application notes and field-proven protocols for the effective utilization of 1-N-Cbz-3-(methylaminomethyl)azetidine in the synthesis of diverse molecular architectures, with a focus on reactions of high relevance to drug discovery and development.

Core Principles and Strategic Advantages

The synthetic utility of 1-N-Cbz-3-(methylaminomethyl)azetidine is rooted in the distinct reactivity of its two nitrogen atoms. The Cbz (carboxybenzyl) group on the ring nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under mild hydrogenolysis conditions.[5][6] This allows for selective functionalization of the exocyclic secondary amine without compromising the integrity of the azetidine core. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, also influences its reactivity and conformational preferences.[7]

Key Synthetic Applications & Protocols

The nucleophilic methylamino group of 1-N-Cbz-3-(methylaminomethyl)azetidine is a key handle for introducing the azetidine scaffold into larger molecules through the formation of amides, sulfonamides, ureas, and through reductive amination.

Amide Bond Formation: Coupling with Carboxylic Acids

The acylation of 1-N-Cbz-3-(methylaminomethyl)azetidine with carboxylic acids or their activated derivatives is a fundamental transformation for creating compounds with potential biological activity.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, minimizing side reactions and racemization if chiral centers are present. Standard reagents like EDC/HOBt or HATU are often employed to activate the carboxylic acid. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize any acid generated during the reaction without competing with the desired amine nucleophile.

Experimental Protocol: General Procedure for Amide Coupling

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). B Add coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). A->B C Stir at room temperature for 15-30 minutes to pre-activate the acid. B->C D Add a solution of 1-N-Cbz-3-(methylaminomethyl)azetidine (1.05 eq) in the same solvent. C->D E Stir the reaction mixture at room temperature for 2-16 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Quench the reaction with water and extract with an organic solvent (e.g., EtOAc). F->G H Wash the organic layer sequentially with dilute aqueous acid, saturated NaHCO3, and brine. G->H I Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. H->I J Purify the crude product by flash column chromatography. I->J

Caption: Workflow for Amide Coupling.

Table 1: Representative Amide Coupling Reactions

Carboxylic Acid/Acyl ChlorideCoupling ConditionsProductYield (%)Reference
Benzoic AcidHATU, DIPEA, DMF, rt, 12hBenzyl 3-((N-methylbenzamido)methyl)azetidine-1-carboxylate85-95[8]
4-Chlorobenzoyl chlorideEt3N, DCM, 0°C to rt, 4hBenzyl 3-(((4-chlorobenzoyl)(methyl)amino)methyl)azetidine-1-carboxylate>90General Protocol
Sulfonamide Synthesis: Reaction with Sulfonyl Chlorides

The reaction with sulfonyl chlorides provides access to sulfonamides, a common motif in medicinal chemistry.

Causality Behind Experimental Choices: This reaction is typically straightforward and high-yielding. A base is required to scavenge the HCl generated. Pyridine can serve as both the base and a suitable solvent, though other non-nucleophilic bases like triethylamine or DIPEA in a solvent like dichloromethane are also effective.

Experimental Protocol: General Procedure for Sulfonamide Formation

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 eq) in an anhydrous solvent (e.g., DCM or pyridine). B Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) if not using pyridine as the solvent. A->B C Cool the solution to 0°C. B->C D Add the sulfonyl chloride (1.1 eq) dropwise. C->D E Allow the reaction to warm to room temperature and stir for 2-12 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Quench with water and extract with an organic solvent. F->G H Wash the organic layer with brine. G->H I Dry over anhydrous Na2SO4, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: Workflow for Sulfonamide Synthesis.

Table 2: Representative Sulfonamide Synthesis

Sulfonyl ChlorideReaction ConditionsProductYield (%)Reference
Dansyl chlorideEt3N, DCM, rt, 6hBenzyl 3-(((N-methyl-5-(dimethylamino)naphthalene-1-sulfonamido))methyl)azetidine-1-carboxylate80-90General Protocol
p-Toluenesulfonyl chloridePyridine, 0°C to rt, 4hBenzyl 3-((methyl(tosyl)amino)methyl)azetidine-1-carboxylate>90General Protocol
Urea Formation: Reaction with Isocyanates

The synthesis of substituted ureas is readily achieved by reacting 1-N-Cbz-3-(methylaminomethyl)azetidine with isocyanates. This reaction is typically fast and clean.

Causality Behind Experimental Choices: The high reactivity of isocyanates towards amines often means that no catalyst is required. The reaction is usually performed in an aprotic solvent to prevent hydrolysis of the isocyanate.

Experimental Protocol: General Procedure for Urea Synthesis

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM). B Cool the solution to 0°C. A->B C Add the isocyanate (1.05 eq) dropwise. B->C D Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-4 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Concentrate the reaction mixture in vacuo. E->F G Purify the residue by flash column chromatography or recrystallization. F->G

Caption: Workflow for Urea Synthesis.

Table 3: Representative Urea Synthesis

IsocyanateReaction ConditionsProductYield (%)Reference
Phenyl isocyanateTHF, 0°C to rt, 2hBenzyl 3-(((methyl(phenylcarbamoyl)amino)methyl)azetidine-1-carboxylate>95[1][9]
4-Chlorophenyl isocyanateDCM, rt, 1hBenzyl 3-((((4-chlorophenyl)carbamoyl)(methyl)amino)methyl)azetidine-1-carboxylate>95[10]
Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination provides a powerful method for forming C-N bonds and introducing further diversity.[11] The secondary amine of 1-N-Cbz-3-(methylaminomethyl)azetidine can be reductively alkylated with a variety of carbonyl compounds.

Causality Behind Experimental Choices: The choice of reducing agent is crucial for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the carbonyl starting material but is effective at reducing the in situ-formed iminium ion.[11] The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Experimental Protocol: General Procedure for Reductive Amination

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A To a solution of the aldehyde or ketone (1.0 eq) and 1-N-Cbz-3-(methylaminomethyl)azetidine (1.1 eq) in an anhydrous solvent (e.g., DCE), add acetic acid (1.1 eq). B Stir the mixture at room temperature for 1 hour. A->B C Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. B->C D Stir at room temperature for 12-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with saturated aqueous NaHCO3. E->F G Extract with DCM, dry over Na2SO4, filter, and concentrate. F->G H Purify by flash column chromatography. G->H

Caption: Workflow for Reductive Amination.

Table 4: Representative Reductive Amination Reactions

Carbonyl CompoundReaction ConditionsProductYield (%)Reference
CyclohexanoneSTAB, AcOH, DCE, rt, 16hBenzyl 3-(((cyclohexyl(methyl)amino)methyl)azetidine-1-carboxylate70-85[12][13]
BenzaldehydeSTAB, DCE, rt, 12hBenzyl 3-(((benzyl(methyl)amino)methyl)azetidine-1-carboxylate75-90[4][11]

Deprotection of the Cbz Group

A key strategic advantage of using 1-N-Cbz-3-(methylaminomethyl)azetidine is the ability to deprotect the azetidine nitrogen for further functionalization or to reveal the final target molecule. Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection.

Causality Behind Experimental Choices: Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation. The reaction is carried out under an atmosphere of hydrogen gas. Solvents such as methanol, ethanol, or ethyl acetate are typically used. The reaction is generally clean, with the byproducts being toluene and carbon dioxide.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up A Dissolve the Cbz-protected azetidine derivative in a suitable solvent (e.g., MeOH or EtOH). B Carefully add 10% Pd/C catalyst (5-10 mol% Pd). A->B C Evacuate the flask and backfill with hydrogen gas (balloon or H-Cube®). B->C D Stir vigorously under a hydrogen atmosphere at room temperature for 1-16 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Filter the reaction mixture through a pad of Celite® to remove the catalyst. E->F G Wash the filter cake with the reaction solvent. F->G H Concentrate the filtrate in vacuo to yield the deprotected amine. G->H

Caption: Workflow for Cbz Deprotection.

Conclusion

1-N-Cbz-3-(methylaminomethyl)azetidine is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its dual functionality, combined with the robust and orthogonally-labile Cbz protecting group, allows for a wide range of synthetic manipulations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
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Application

Application Notes and Protocols for the Derivatization of 1-N-Cbz-3-(methylaminomethyl)azetidine

Introduction: The Strategic Importance of the Azetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their inherent r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain and distinct three-dimensional geometry impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved solubility, and better receptor selectivity.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine scaffold, highlighting its therapeutic significance.[1] The subject of this guide, 1-N-Cbz-3-(methylaminomethyl)azetidine, is a versatile building block, featuring a protected secondary amine on the azetidine ring and a reactive secondary amine on the side chain, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.[4][5]

This document provides a comprehensive guide to the derivatization of 1-N-Cbz-3-(methylaminomethyl)azetidine, focusing on practical and efficient protocols for acylation, sulfonylation, and reductive amination. The methodologies outlined herein are designed to be robust and scalable, enabling researchers to rapidly generate novel analogues for structure-activity relationship (SAR) studies.

Core Derivatization Strategies

The primary site of derivatization on 1-N-Cbz-3-(methylaminomethyl)azetidine is the exocyclic secondary methylamino group. This amine is more nucleophilic and sterically accessible than the nitrogen within the Cbz-protected azetidine ring, allowing for selective functionalization. The main strategies covered are:

  • Acylation/Sulfonylation: Formation of amide and sulfonamide linkages.

  • Reductive Amination: Carbon-nitrogen bond formation via reaction with carbonyl compounds.

These reactions provide access to a wide array of functional groups and structural motifs, crucial for exploring the chemical space around the azetidine core.

Derivatization_Strategies cluster_main 1-N-Cbz-3-(methylaminomethyl)azetidine cluster_reactions Derivatization Pathways cluster_products Derivative Classes A Starting Material B Acylation / Sulfonylation A->B R-COCl, R-SO2Cl Base C Reductive Amination A->C R-CHO, Reducing Agent D Amides / Sulfonamides B->D E Substituted Amines C->E

Figure 1: Key derivatization pathways for 1-N-Cbz-3-(methylaminomethyl)azetidine.

Protocol 1: Acylation and Sulfonylation of the Side-Chain Amine

This protocol details the formation of amide and sulfonamide derivatives, which are common functional groups in bioactive molecules. The choice of acylating or sulfonylating agent allows for the introduction of a wide variety of substituents.

Rationale and Mechanistic Insights

Acylation and sulfonylation proceed via nucleophilic attack of the secondary amine on the electrophilic carbonyl or sulfonyl chloride, respectively. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The Cbz protecting group on the azetidine nitrogen is stable under these conditions.[6]

Detailed Experimental Protocol

Materials:

  • 1-N-Cbz-3-(methylaminomethyl)azetidine

  • Acyl chloride or sulfonyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equivalent) in anhydrous DCM, add TEA or DIPEA (1.5 equivalents) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of the acyl chloride or sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired acylated or sulfonated derivative.

Data Presentation: Representative Examples
EntryAcyl/Sulfonyl ChlorideProductYield (%)Purity (LC-MS)
1Acetyl chlorideN-((1-(benzyloxycarbonyl)azetidin-3-yl)methyl)-N-methylacetamide92>98%
2Benzoyl chlorideN-((1-(benzyloxycarbonyl)azetidin-3-yl)methyl)-N-methylbenzamide88>99%
3Methanesulfonyl chlorideN-((1-(benzyloxycarbonyl)azetidin-3-yl)methyl)-N-methylmethanesulfonamide95>98%
4p-Toluenesulfonyl chlorideN-((1-(benzyloxycarbonyl)azetidin-3-yl)methyl)-N-methyl-4-methylbenzenesulfonamide90>97%

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming carbon-nitrogen bonds and introducing diverse alkyl groups onto the side-chain amine.[7][8] This two-step, one-pot process involves the initial formation of an iminium ion intermediate followed by its reduction.[8]

Rationale and Mechanistic Insights

The reaction between the secondary amine of 1-N-Cbz-3-(methylaminomethyl)azetidine and an aldehyde or ketone forms a transient iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding tertiary amine.[9] STAB is particularly effective as it is less basic and more selective for iminium ions over carbonyls, allowing the reaction to be performed in a single pot.[9]

Reductive_Amination_Workflow A Starting Amine + Aldehyde/Ketone B Iminium Ion Formation A->B C Reduction with STAB B->C D Tertiary Amine Product C->D

Figure 2: Workflow for the reductive amination of 1-N-Cbz-3-(methylaminomethyl)azetidine.

Detailed Experimental Protocol

Materials:

  • 1-N-Cbz-3-(methylaminomethyl)azetidine

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Data Presentation: Representative Examples
EntryCarbonyl CompoundProductYield (%)Purity (LC-MS)
1FormaldehydeBenzyl 3-((dimethylamino)methyl)azetidine-1-carboxylate85>98%
2BenzaldehydeBenzyl 3-((benzyl(methyl)amino)methyl)azetidine-1-carboxylate82>97%
3AcetoneBenzyl 3-((isopropyl(methyl)amino)methyl)azetidine-1-carboxylate78>99%
4CyclohexanoneBenzyl 3-((cyclohexyl(methyl)amino)methyl)azetidine-1-carboxylate80>98%

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Acylation Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Degradation of starting material or productUse a milder base or lower reaction temperature.
Multiple Products in Reductive Amination Over-alkylationThis is unlikely with a secondary amine starting material.
Incomplete reactionEnsure sufficient equivalents of the reducing agent and allow for adequate reaction time.
Difficulty in Purification Similar polarity of starting material and productOptimize the mobile phase for column chromatography. Consider reverse-phase HPLC for challenging separations.

Conclusion

The protocols detailed in these application notes provide a robust framework for the derivatization of 1-N-Cbz-3-(methylaminomethyl)azetidine. By employing these acylation, sulfonylation, and reductive amination strategies, researchers can efficiently generate diverse libraries of novel azetidine-containing compounds. These derivatives serve as valuable tools for probing biological systems and accelerating the drug discovery process. The inherent versatility of the azetidine scaffold, combined with the synthetic accessibility of its derivatives, ensures its continued prominence in medicinal chemistry.[1][10]

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Method

Application Notes &amp; Protocols: 1-N-Cbz-3-(methylaminomethyl)azetidine as a Versatile Scaffold in Modern Medicinal Chemistry

Introduction: The Rise of the Azetidine Scaffold in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Azetidine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing motif—has emerged as a "privileged scaffold".[1][2] Historically overshadowed by its five- and six-membered counterparts, the azetidine ring is now strategically incorporated into drug candidates to enhance metabolic stability, aqueous solubility, and target binding affinity.[1][3]

The unique value of the azetidine scaffold lies in its inherent structural properties. The ring's strain and conformational rigidity provide a well-defined three-dimensional geometry, allowing for precise vectoral positioning of substituents into binding pockets—an attribute often difficult to achieve with more flexible rings.[1][3] This sp³-rich character is highly sought after in modern drug design to escape the "flatland" of aromatic-heavy compound libraries.[4][5] Consequently, several FDA-approved drugs, including the JAK inhibitor Baricitinib and the antihypertensive Azelnidipine, successfully feature the azetidine core, validating its utility in developing therapeutics for oncology, inflammation, and neurodegenerative diseases.[4]

This guide focuses on a particularly useful and versatile building block: 1-N-Cbz-3-(methylaminomethyl)azetidine . This scaffold provides a strategic entry point for library synthesis, featuring a protected ring nitrogen (Cbz) and a reactive secondary amine handle, allowing for systematic and diverse functionalization.

Synthesis of the Core Scaffold: 1-N-Cbz-3-(methylaminomethyl)azetidine

The synthesis of the title scaffold is efficiently achieved via a two-step sequence starting from the commercially available 1-Cbz-3-azetidinone. The workflow is centered around a reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[6]

G start_node 1-Cbz-3-azetidinone intermediate_node Iminium Ion Intermediate start_node->intermediate_node  Methylamine (CH3NH2)  Acetic Acid (cat.) reagent_node Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent_node->intermediate_node product_node 1-N-Cbz-3-(methylaminomethyl)azetidine intermediate_node->product_node

Caption: Synthetic workflow for the core scaffold via reductive amination.

Protocol: Synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine

This protocol details the reductive amination of 1-Cbz-3-azetidinone with methylamine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and high selectivity for the iminium ion intermediate over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct.[6]

Materials:

  • 1-Cbz-3-azetidinone (CAS: 105258-93-3)[7][8]

  • Methylamine solution (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Cbz-3-azetidinone (1.0 eq., e.g., 2.05 g, 10.0 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Add methylamine solution (2.0 M in THF, 1.2 eq., 6.0 mL, 12.0 mmol) dropwise at room temperature.

  • Add glacial acetic acid (2.0 eq., 1.15 mL, 20.0 mmol). The acid serves to catalyze the formation of the iminium ion intermediate.[9]

  • Stir the mixture at room temperature for 1 hour. Monitor the formation of the iminium ion by TLC or LC-MS if desired.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq., 3.18 g, 15.0 mmol). Caution: Addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-N-Cbz-3-(methylaminomethyl)azetidine, can be purified by flash column chromatography on silica gel (eluent: 5-10% methanol in DCM with 0.5% triethylamine) to yield the product as a clear oil.

ReagentMolar Eq.MWAmount (10 mmol scale)
1-Cbz-3-azetidinone1.0205.212.05 g
Methylamine (2M in THF)1.231.066.0 mL
Acetic Acid2.060.051.15 mL
NaBH(OAc)₃1.5211.943.18 g
Product (Typical Yield) -234.29 ~85-95%

Application Protocols: Derivatization of the Scaffold

The secondary amine of 1-N-Cbz-3-(methylaminomethyl)azetidine is a versatile handle for introducing molecular diversity. The following protocols outline standard procedures for its functionalization.

G core 1-N-Cbz-3-(methylaminomethyl)azetidine alkylation N-Alkylation / Arylation core->alkylation R-X, Base amide Amide Coupling core->amide R-COOH, Coupling Agent sulfonamide Sulfonamide Formation core->sulfonamide R-SO2Cl, Base deprotection Cbz Deprotection core->deprotection H2, Pd/C G cluster_0 Scaffold Properties cluster_1 Desired Drug-like Attributes prop1 Rigid 3D Geometry attr3 Enhanced Target Binding prop1->attr3 Precise vectoring prop2 Metabolic Stability attr1 Improved PK/PD Profile prop2->attr1 prop3 Improved Solubility prop3->attr1 prop4 sp³ Richness attr2 Novel Chemical Space prop4->attr2

Sources

Application

Application Note: Advanced Coupling Workflows for 1-N-Cbz-3-(methylaminomethyl)azetidine in Drug Discovery

Executive Summary In modern drug discovery, fragment-based design relies heavily on conformationally restricted scaffolds to improve target affinity and metabolic stability. Azetidines have emerged as privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fragment-based design relies heavily on conformationally restricted scaffolds to improve target affinity and metabolic stability. Azetidines have emerged as privileged structural motifs, offering a superior balance of molecular rigidity and lowered lipophilicity compared to larger heterocycles like piperidines or pyrrolidines 1.

1-N-Cbz-3-(methylaminomethyl)azetidine (CAS 1630907-35-5) is a highly versatile bifunctional building block. It features an exocyclic secondary amine ready for immediate functionalization (e.g., amide coupling, reductive amination) and an endocyclic azetidine nitrogen protected by a benzyloxycarbonyl (Cbz) group. This orthogonal reactivity profile allows medicinal chemists to rapidly elaborate the exocyclic vector before unmasking the core azetidine for downstream structural diversification.

Physicochemical & Structural Properties

PropertyQuantitative Value / Description
Chemical Name Benzyl 3-((methylamino)methyl)azetidine-1-carboxylate
CAS Number 1630907-35-5
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Reactive Site Exocyclic secondary amine (-NHCH₃)
Protecting Group N-Cbz (Benzyloxycarbonyl) on the azetidine core
LogP (Estimated) 1.87

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of this building block relies on the distinct electronic and steric environments of its two nitrogen atoms.

The Exocyclic Secondary Amine: Secondary amines are inherently more sterically hindered than primary amines, which can lead to sluggish acylation rates. To overcome this, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold-standard coupling reagent. HATU activates the carboxylic acid to form an highly reactive OAt-active ester. Crucially, the pyridine nitrogen of the HATU-derived ester provides anchimeric assistance, stabilizing the incoming secondary amine through a 7-membered hydrogen-bonded cyclic transition state. This neighboring group effect drastically accelerates the coupling of hindered amines 23.

The Endocyclic Cbz-Protected Amine: The Cbz group is completely stable to the basic conditions of HATU coupling and the reductive conditions of reductive amination. Once the exocyclic amine is elaborated, the Cbz group is cleaved via catalytic hydrogenolysis. The palladium surface coordinates the benzylic C-O bond, and subsequent H₂ insertion cleaves it. This releases an unstable carbamic acid intermediate that spontaneously decarboxylates, yielding the free amine, carbon dioxide, and toluene 45.

Workflow Visualization

G A 1-N-Cbz-3-(methylaminomethyl)azetidine (Starting Material) B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3) A->C R-CHO D Cbz-Protected Amide B->D E Cbz-Protected Tertiary Amine C->E F Cbz Deprotection (H2, Pd/C) D->F E->F G Free Azetidine Core (Downstream Target) F->G -CO2, -Toluene

Synthetic workflow for orthogonal functionalization and deprotection of the azetidine core.

Core Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed to maximize the conversion of the sterically hindered secondary amine while suppressing epimerization of the carboxylic acid.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (to reach 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: Pre-activation for 10-15 minutes ensures complete conversion to the OAt-active ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a Brønsted base.

  • Coupling: Add 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equiv) to the stirring solution. Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the mass of the OAt-ester intermediate is fully consumed and replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol unmasks the azetidine core, preparing it for subsequent library generation.

  • Reaction Setup: Dissolve the Cbz-protected intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M). Carefully add 10% Pd/C (10–20% w/w).

    • Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the flask under an inert atmosphere or wet it with a small amount of toluene before adding methanol.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon (repeat 3 times to ensure a pure H₂ atmosphere). Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation Check: Monitor by TLC. The free azetidine amine will appear as a highly polar, baseline spot that stains intensely with Ninhydrin (indicating a free amine).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free azetidine.

Troubleshooting & Optimization

  • Stalled Amide Coupling: If LC-MS indicates the persistence of the OAt-ester but no product formation, the amine may be too sterically hindered. Optimization: Elevate the reaction temperature to 40°C or switch the solvent from DMF to NMP to increase the kinetic rate.

  • Incomplete Cbz Deprotection (Catalyst Poisoning): In some cases, the newly liberated azetidine free amine can coordinate to the palladium surface, deactivating the catalyst and stalling the reaction 6. Optimization: Add 0.5% (v/v) formic acid or acetic acid to the methanol solvent. This protonates the free amine as it forms, preventing it from complexing with the palladium and ensuring quantitative conversion.

References

  • Wikipedia. "HATU". Available at:[Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Available at:[Link]

  • PMC / NIH. "A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen". Available at:[Link]

Sources

Method

application of 1-N-Cbz-3-(methylaminomethyl)azetidine in synthesizing STAT3 inhibitors

Abstract & Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor often constitutively activated in human cancers, including triple-negative breast cancer (TNBC) and mu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor often constitutively activated in human cancers, including triple-negative breast cancer (TNBC) and multiple myeloma. While historically considered "undruggable," recent medicinal chemistry breakthroughs have identified the azetidine scaffold as a privileged core for STAT3 inhibition.

This guide details the application of 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2) as a high-value synthetic intermediate. Unlike flexible linear linkers, the azetidine ring provides conformational restriction, rigidly orienting pharmacophores to target the STAT3 SH2 domain while improving metabolic stability and solubility.

Key Advantages of this Building Block:
  • Orthogonal Protection: The Cbz group protects the ring nitrogen, allowing selective functionalization of the exocyclic methylamino group.

  • Solubility Enhancement: The basic methylamine motif improves the physicochemical profile (logD) of lipophilic SH2-binding inhibitors.

  • Vector Control: The 3-substituted geometry projects substituents into specific sub-pockets of the STAT3 dimerization interface.

Material Profile

PropertySpecification
Chemical Name 1-N-Cbz-3-(methylaminomethyl)azetidine
CAS Number 1824267-06-2
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Appearance Colorless to pale yellow viscous oil
Purity ≥ 97% (HPLC/NMR)
Solubility Soluble in DCM, THF, MeOH, DMSO
Storage -20°C, Hygroscopic (Store under Argon)

Synthetic Protocol: Divergent Library Synthesis

This protocol describes a "Head-to-Tail" synthetic strategy . The exocyclic amine (Head) is functionalized first to attach the primary pharmacophore, followed by Cbz deprotection and functionalization of the ring nitrogen (Tail) to optimize potency.

Workflow Visualization

SynthesisWorkflow Start 1-N-Cbz-3- (methylaminomethyl)azetidine (Starting Material) Step1 Step 1: Acylation/Sulfonylation (Exocyclic Amine) Start->Step1 R1-COCl / R1-SO2Cl DIPEA, DCM Inter1 Intermediate A (Cbz-Protected) Step1->Inter1 Step2 Step 2: Cbz Deprotection (H2, Pd/C) Inter1->Step2 H2 (1 atm), MeOH Inter2 Intermediate B (Free Azetidine) Step2->Inter2 Step3 Step 3: N-Capping (Ring Nitrogen) Inter2->Step3 R2-X, Base Final Final STAT3 Inhibitor (Azetidine Core) Step3->Final

Caption: Divergent synthesis workflow converting the Cbz-protected precursor into a library of 3,N-disubstituted azetidine inhibitors.

Detailed Methodology
Step 1: Functionalization of the Exocyclic Amine

Targeting the "Head" region (e.g., SH2 domain binding motif).

  • Preparation: Dissolve 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) and cool the solution to 0°C.
    
  • Coupling: Dropwise add the desired electrophile (e.g., 4-cyclohexylbenzoyl chloride for hydrophobic interaction) (1.1 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Cbz Deprotection (Hydrogenolysis)

Unmasking the azetidine ring nitrogen.

  • Dissolution: Dissolve the Intermediate A from Step 1 in Methanol (MeOH) (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm) and stir vigorously at RT for 2–6 hours.

    • Note: If the molecule contains sulfur or other catalyst poisons, use HBr/AcOH (33%) for acid-mediated deprotection instead.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine (Intermediate B). Use immediately in Step 3 to avoid ring opening or polymerization.

Step 3: Functionalization of the Ring Nitrogen

Targeting the "Tail" region (e.g., metabolic stability or solvent exposure).

  • Coupling: Dissolve Intermediate B (1.0 equiv) in anhydrous THF or DMF.

  • Base: Add Triethylamine (TEA) (3.0 equiv).

  • Reagent: Add the second electrophile (e.g., benzenesulfonyl chloride or an alkyl halide) (1.2 equiv).

  • Reaction: Stir at RT for 6–18 hours.

  • Final Purification: HPLC (Reverse phase, C18, Water/Acetonitrile with 0.1% TFA) to isolate the final inhibitor.

Biological Evaluation Protocols

Once synthesized, the inhibitors must be validated for STAT3 selectivity and potency.

STAT3 DNA-Binding Assay (EMSA)

Objective: Confirm direct inhibition of STAT3 dimerization and DNA binding.

  • Reagents: Nuclear extracts from EGF-stimulated NIH3T3 cells; ³²P-labeled hSIE probe (high-affinity sis-inducible element).

  • Protocol:

    • Incubate nuclear extracts with the synthesized azetidine inhibitor (0.1 – 10 µM) for 30 min at RT.

    • Add ³²P-labeled hSIE probe and incubate for 20 min.

    • Resolve complexes on a 5% non-denaturing polyacrylamide gel.

    • Readout: Quantify the reduction in the STAT3:DNA complex band intensity via autoradiography.

    • Success Metric: IC₅₀ < 5 µM indicates potent direct inhibition.

Mechanism of Action Visualization

MOA Cytokine Cytokine (IL-6) Receptor Receptor (gp130) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Dimer STAT3 Homodimer (Active) STAT3_Phos->Dimer SH2 Domain Interaction Inhibitor Azetidine Inhibitor (Synthesized) Inhibitor->STAT3_Phos Blocks SH2 Binding Nucleus Nuclear Translocation & Transcription Dimer->Nucleus

Caption: Mechanism of Action. The azetidine inhibitor binds to the SH2 domain of p-STAT3, preventing dimerization and subsequent nuclear translocation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Steric hindrance of the secondary methylamine.Switch solvent to DMF; heat to 40°C; use stronger coupling agents (HATU) instead of acid chlorides.
Ring Opening Acid sensitivity of azetidine during workup.Avoid strong acids; keep workup pH > 4. Store free amines at low temp.
Incomplete Cbz Removal Catalyst poisoning.Wash Intermediate A with EDTA or use fresh Pd(OH)₂ (Pearlman's catalyst).
Poor Solubility Final compound is too lipophilic.The methylamino group is already incorporated; consider adding a morpholine or piperazine tail in Step 3.

References

  • Yue, P., et al. (2022).[1] Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.[1] Cancer Letters.

  • Bai, L., et al. (2019). Small-Molecule STAT3 Inhibitors: An Update of Recent Progress. Drug Discovery Today.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Gomez, C., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines.[2][3] Journal of Organic Chemistry.[3][4][5]

  • BenchChem. (2025). Validating the Mechanism of Action for Azetidine-Based STAT3 Inhibitors.

Sources

Application

incorporation of azetidine motifs into peptide structures

Application Note: Strategic Incorporation of Azetidine Motifs into Peptidomimetics for Enhanced Conformational Constraint and Macrocyclization Introduction & Mechanistic Rationale Azetidine-based amino acids, characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Azetidine Motifs into Peptidomimetics for Enhanced Conformational Constraint and Macrocyclization

Introduction & Mechanistic Rationale

Azetidine-based amino acids, characterized by their highly strained four-membered nitrogen-containing heterocycles, are emerging as transformative building blocks in modern peptide chemistry and drug development. Unlike the ubiquitous five-membered proline ring, azetidines—such as azetidine-2-carboxylic acid (Aze), azetidine-3-carboxylic acid, and 3-aminoazetidine (3-AAz)—impose distinct geometric and steric constraints on the peptide backbone.

Causality of Conformational Constraint: The incorporation of azetidine reduces the rotational freedom of the peptide backbone. Due to the tighter ring strain, Aze alters the cis/trans isomerization equilibrium of the preceding amide bond, effectively disrupting or modulating polyproline-II helices and inducing1

1[1][2]. Furthermore, the unique geometry of 3-AAz forces linear peptide precursors into an all-trans conformation, which dramatically reduces the entropic penalty during the macrocyclization of sterically demanding3[3]. Azetidine-3-carboxylic acid is also highly valued in pharmaceutical development for introducing constraints that [].

Visualizing the Azetidine Workflow

To understand how azetidine motifs dictate peptide topology, the following logical workflow illustrates the pathway from linear synthesis to bioactive macrocycle.

G A Linear Peptide Precursor B Fmoc-Aze-OH / 3-AAz Coupling A->B SPPS C Turn Induction & Constraint B->C Backbone Mod D Head-to-Tail Macrocyclization C->D Pre-organization E Bioactive Peptidomimetic D->E Cleavage

Workflow of azetidine-mediated peptide macrocyclization and stabilization.

Comparative Data: Azetidine vs. Standard Cyclic Amino Acids

The selection of the correct azetidine derivative is dictated by the specific structural goal of the peptidomimetic. Table 1 summarizes the physicochemical causality behind these selections.

Table 1: Comparative Physicochemical and Structural Properties of Cyclic Amino Acids

Amino AcidRing SizeTurn InductionStructural Causality & Primary Application
Proline (Pro) 5-membered

-turns
Standard structural disruption; accessible cis/trans states for general PPI targeting.
Azetidine-2-carboxylic acid (Aze) 4-membered

-turns
Higher trans barrier alters helix dynamics; used for rigidifying linear sequences.
3-Aminoazetidine (3-AAz) 4-memberedAll-trans inducerForces N- and C-termini proximity; drastically improves yields in head-to-tail cyclization.
Azetidine-3-carboxylic acid 4-memberedLinear extensionMinimizes steric hindrance while locking geometry; ideal for metabolic resistance.

Experimental Protocols

The following protocols provide self-validating methodologies for incorporating azetidine motifs. Because azetidines are sterically hindered and prone to epimerization during activation,5[5].

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aze-Containing Peptides

Objective: Efficient coupling of Fmoc-Aze-OH without epimerization or chain termination.

Materials:

  • Fmoc-Aze-OH (Azetidine-2-carboxylic acid)

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure) or N-hydroxy-5-norbornene-2,3-dicarboxylimide (HONB)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes. Causality: Proper swelling expands the polymer matrix, ensuring the reactive sites are accessible for the sterically demanding Aze coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents (eq) of Fmoc-Aze-OH and 3.0 eq of OxymaPure (or HONB) in minimal DMF.

    • Add 3.0 eq of DIC to the mixture. Pre-activate for 2 minutes. Causality: Oxyma/HONB suppresses the formation of the oxazolone intermediate, which is the primary driver of epimerization in hindered amino acids.

    • Add the activated mixture to the resin and agitate at room temperature for 90 minutes.

  • Self-Validation Checkpoint (Kaiser Test & Micro-cleavage):

    • Perform a Kaiser test. If slightly blue (indicating incomplete coupling due to Aze's secondary amine nature), perform a double coupling using HATU/DIPEA (3.0 eq / 6.0 eq) for 45 minutes.

    • LC-MS Validation: Cleave a few resin beads in 95% TFA. The mass shift must correspond to exactly +81.1 Da (Aze residue mass minus

      
      ).
      
  • Subsequent Coupling: The secondary amine of the incorporated Aze is highly hindered. For the next amino acid, use HATU/HOAt/DIPEA activation and extend the coupling time to 2 hours.

Protocol 2: Head-to-Tail Macrocyclization using 3-Aminoazetidine (3-AAz)

Objective: Synthesize a highly strained cyclic tetrapeptide by leveraging the turn-inducing properties of 3-AAz.

G N1 Linear Sequence with 3-AAz N2 All-trans Conformation N1->N2 Steric Strain N3 Proximity of Termini N2->N3 Folding N4 Amide Bond Formation N3->N4 Coupling Reagents

Mechanistic pathway of 3-AAz induced all-trans conformation for macrocyclization.

Materials:

  • Linear peptide synthesized on 2-Chlorotrityl chloride (2-CTC) resin

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • HATU, HOAt, N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Mild Cleavage: Treat the 2-CTC resin-bound peptide with 1% TFA in DCM (5 × 3 min). Causality: This hyper-acid-labile cleavage releases the fully protected linear peptide, preventing side-chain reactions during the subsequent solution-phase cyclization.

  • Neutralization & Concentration: Immediately neutralize the cleavage cocktail with 1% pyridine in methanol. Evaporate the solvent under reduced pressure.

  • Pre-organization & Cyclization:

    • Dissolve the protected linear peptide in DMF to a highly dilute concentration of 1 mM. Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization. The 3-AAz residue mechanically forces the N- and C-termini into proximity.

    • Add 2.0 eq of HATU and 2.0 eq of HOAt, followed by 5.0 eq of DIPEA.

    • Stir at room temperature for 12–24 hours.

  • Global Deprotection:

    • Remove the DMF in vacuo. Treat the crude cyclic peptide with a standard cleavage cocktail (TFA/TIPS/

      
      , 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.
      
  • Self-Validation Checkpoint (HPLC/MS):

    • Analyze the crude product via LC-MS. Successful cyclization is confirmed by a mass shift of -18 Da (loss of

      
      ) relative to the linear precursor, coupled with a shift to a later retention time on reverse-phase HPLC due to the loss of the polar terminal charges.
      

References

1.[1] Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_VpuR36Q8wUGlkD129MlLu6zmWRbBrq0BMK-hDUUyYWz08Fvd6nu0nhQ72qA8daqgaKSQTynAvkVzDz1GMJvDxJZG2vuFPUDU1mUpGhJMVTHgGBAyD99MmpBa7hkqmX7Bs1co1zwxQ98hcizLOM-Ctd2p00=] 2.[3] Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ7BiXjEx5yus43p2R2XS7q_tsw1HyevQ2BkfKyNi7FT85zc0H32PMAlvn9DmcFC1P_GZA-iJsz7xXs1ODC018iBNx9Bl5_J0ZbnF4p0-dLMDxE7c8nrfxTbFatQ1IX_Y0HztslZ5HgMtfVd9Na-tbl9BtftHM7EffuiuDuC6CO4RSiK5x644NolmVIfSrqpkQobDJi_iO0YZWlQOOM8A-T5Y-NfHXOX-lAOr77q6rJGYJP_zh59bXo9b1l7fAsjqp] 3.[] Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGNCtm9XjP3vIe8BDR1N_LLmUU5t11X91wOk1tILhsQpwn06fuOO_TvknUZi92egfYBJ9Brvj5FZonoZaVewDoJXpgH5mOxzc7WiWrQ6ztJYHrZ1a--fK-XKTMlZHfRvHHGGOUcZR0sr2ko2m2jJj6NBhPO3aR8tVS18s16cHDGLYgGNzRSqe_ycT-Hf0y39UA] 4.[2] Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0HSX9WNNhIQIafUxGOnU5hHB_AL4lYQ2JNAUQ4ZL4mCUt82glEB3AaZ-VK7NISATN-wcf49xzE6ULK7UDa7HZN2H0fSfIq7KWXvJwNTQVL4LqcwIrq5HIP8Qrpg5WZYvdPBp2OyKZnut8xQO_cnGSRFYD9DzsTzqehVcrp8H5] 5.[5] EP4201951A1 - Method for peptide synthesis. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEef0b3I69Bg3UjxJtEuIaRaKPSYLeiWkNKEtrqtZuELFKB_Rmj6Doo6woNyDgykCvX_RYcEFjz8XfKnNp_oU6iJl1IqwdKqd6RmUvTSwGywYu4yPkxbEGPuJQjqb8iyLti-kc6ZK97cnFKA==]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Novel Azetidine-Based Antibacterial Agents

Introduction: The Imperative for Innovation in Antibacterial Research The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Antibacterial Research

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. In this landscape, the discovery and development of new chemical entities with novel mechanisms of action or the ability to evade existing resistance pathways is a critical scientific priority.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of antibiotic chemistry.[1][2] Its most famous incarnation, the 2-azetidinone or β-lactam ring, is the active core of powerhouse antibiotic classes like penicillins and cephalosporins.[3][4] The inherent ring strain of this scaffold is key to its biological activity, rendering the amide bond susceptible to nucleophilic attack and enabling it to acylate and inactivate essential bacterial enzymes.[3] However, widespread bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze this critical ring, has compromised the efficacy of many established drugs.[5]

This guide moves beyond classical scaffolds to provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and evaluation of novel antibacterial agents built around the versatile azetidine core. We will provide not just protocols, but the scientific rationale behind them, empowering researchers to rationally design, synthesize, and validate the next generation of antibacterial therapeutics.

Scientific Rationale: Harnessing the Azetidine Scaffold

Mechanism of Action: The Basis of β-Lactam Activity

The antibacterial action of classical β-lactam antibiotics stems from their ability to mimic the D-Ala-D-Ala terminus of peptidoglycan precursors. This allows them to bind to the active site of penicillin-binding proteins (PBPs), the bacterial transpeptidases responsible for the final cross-linking step in cell wall biosynthesis. The strained β-lactam ring is then cleaved, forming a stable covalent acyl-enzyme intermediate, which effectively inactivates the PBP and leads to cell lysis.[3]

Modern Design Strategies & Structure-Activity Relationships (SAR)

The central challenge in modern azetidine antibiotic design is to overcome bacterial resistance. Key strategies involve modifying the core azetidine scaffold to:

  • Sterically Hinder β-Lactamase Access: Bulky side chains can prevent β-lactamase enzymes from reaching and hydrolyzing the β-lactam ring.

  • Improve PBP Affinity: Modifications can increase the binding affinity for the target PBPs, enhancing potency.

  • Broaden the Spectrum of Activity: Structural changes can improve penetration through the outer membrane of Gram-negative bacteria or enhance activity against resistant Gram-positive strains.

Quantitative structure-activity relationship (QSAR) studies have shown that factors like hydrophobicity and the stereochemistry of substituents on the azetidine ring are critical for antibacterial potency.[6][7] For instance, in certain quinolone series, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety conferred the best antibacterial activity, highlighting the importance of precise stereochemical control in synthesis.[7]

Synthetic Workflow: Constructing the Azetidine Core

One of the most robust and versatile methods for constructing the 2-azetidinone ring is the [2+2] cycloaddition between an imine (Schiff base) and a ketene. The following protocol details a representative synthesis.

Protocol 1: Synthesis of a 1,4-Disubstituted-3-chloro-2-azetidinone

This protocol is based on a common synthetic route involving the reaction of a Schiff base with chloroacetyl chloride in the presence of a base.[8][9]

Principle: This reaction proceeds via the in situ formation of a chloroketene from chloroacetyl chloride and a tertiary amine base (e.g., triethylamine). The electron-rich imine then acts as the 2π component in a cycloaddition with the electron-poor ketene (the other 2π component) to form the four-membered azetidinone ring.

Materials:

  • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Substituted Aromatic Amine (e.g., 4-chloroaniline)

  • Ethanol, Absolute

  • Glacial Acetic Acid

  • Chloroacetyl Chloride

  • Triethylamine (Et₃N)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of the Imine (Schiff Base)

  • In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Add the substituted aromatic amine (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Part B: [2+2] Cycloaddition to form the 2-Azetidinone

  • In a 250 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve the synthesized Schiff base (5 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Add triethylamine (7.5 mmol, 1.5 eq) to the solution.

  • Cool the flask to 0-5°C in an ice bath with constant stirring.

  • Slowly add a solution of chloroacetyl chloride (7.5 mmol, 1.5 eq) in 10 mL of anhydrous 1,4-dioxane dropwise over 30 minutes. Causality Insight: Chloroacetyl chloride is highly reactive. Slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions. Triethylamine acts as a base to abstract a proton, facilitating the formation of the ketene intermediate necessary for the cycloaddition.[8]

  • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-azetidinone derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram 1: Synthetic Workflow for 2-Azetidinone

G cluster_0 Part A: Imine Synthesis cluster_1 Part B: Cycloaddition Aldehyde Substituted Aldehyde Reflux Reflux (2-4h) Aldehyde->Reflux Amine Substituted Amine Amine->Reflux Solvent1 Ethanol + Acetic Acid Solvent1->Reflux Imine Schiff Base (Imine) Reflux->Imine Reaction [2+2] Cycloaddition (8-12h) Imine->Reaction Reagent1 Chloroacetyl Chloride Reagent1->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent2 Dioxane (0-5°C) Solvent2->Reaction Azetinone Azetinone Reaction->Azetinone Azetidinone Crude 2-Azetidinone Purification Purification (Column Chromatography) Azetidinone->Purification FinalProduct Pure Azetidinone Product Purification->FinalProduct

Caption: Workflow for the synthesis of a 2-azetidinone.

Biological Evaluation: A Tiered Approach to Profiling

Once synthesized and purified, the novel compounds must be rigorously tested to determine their antibacterial efficacy and safety profile. A tiered approach, starting with broad screening and moving to more specific assays, is most efficient.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized, quantitative technique for determining the MIC.[11][12]

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Control Antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a tube of CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13] Trustworthiness Insight: Standardizing the inoculum is critical for reproducibility. An incorrect bacterial concentration will lead to inaccurate and unreliable MIC values.

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding bacteria.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][15] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents.

Step-by-Step Methodology:

  • Perform an MIC assay as described in Protocol 2.

  • Subculturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[15]

  • Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies from each spot. The MBC is the lowest test concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[14][15]

Protocol 4: Cytotoxicity Assessment (LDH Release Assay)

Principle: It is crucial that a novel antibacterial agent is selectively toxic to bacterial cells and not mammalian cells.[16][17][18] The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.[19]

Materials:

  • Mammalian Cell Line: e.g., HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells)

  • Complete Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • Test compounds

  • Commercial LDH Cytotoxicity Assay Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the compounds.

  • Controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., 0.1% DMSO).

    • Spontaneous Release Control: Untreated cells (measures baseline LDH release).

    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24 or 48 hours).

  • Assay Procedure: Following incubation, perform the LDH assay according to the manufacturer's protocol. This typically involves transferring a portion of the cell supernatant to a new plate, adding the LDH reaction mixture, incubating, and then measuring the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.

Diagram 2: Biological Evaluation Workflow

G Start Synthesized Azetidine Compound MIC Protocol 2: Determine MIC vs. Gram(+) & Gram(-) Bacteria Start->MIC Decision_MIC Is MIC ≤ Threshold (e.g., 16 µg/mL)? MIC->Decision_MIC MBC Protocol 3: Determine MBC Decision_MIC->MBC Yes Inactive Compound Inactive or Low Potency Decision_MIC->Inactive No Ratio Calculate MBC/MIC Ratio MBC->Ratio Cytotoxicity Protocol 4: Assess Cytotoxicity (e.g., LDH Assay) Ratio->Cytotoxicity SI Calculate Selectivity Index (SI) Cytotoxicity->SI Lead Potential Lead Compound SI->Lead

Caption: Tiered workflow for antibacterial and cytotoxicity screening.

Data Presentation and Interpretation

For clear analysis and comparison, all quantitative data should be summarized in a structured table. A key metric derived from this data is the Selectivity Index (SI) , which provides a measure of a compound's therapeutic window.

SI = IC₅₀ (Cytotoxicity) / MIC (Antibacterial Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.

Table 1: Example Data Summary for Novel Azetidine Compounds

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC RatioCytotoxicity IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI) vs. S. aureus
AZ-00143282>128>32
AZ-002864648506.25
Control2442>256>128

Interpretation:

  • AZ-001 shows promising activity against S. aureus and is bactericidal (MBC/MIC ≤ 4).[15] It exhibits excellent selectivity (SI > 32), making it a strong candidate for further investigation.

  • AZ-002 is bacteriostatic against S. aureus (MBC/MIC > 4) and shows moderate cytotoxicity, resulting in a much lower selectivity index.

Conclusion

The azetidine scaffold remains a remarkably fertile ground for the discovery of new antibacterial agents. By combining rational synthetic strategies with a rigorous, tiered biological evaluation process, researchers can efficiently identify and advance novel compounds. This guide provides the fundamental protocols and scientific context to empower such discovery efforts. The ultimate goal is to develop lead compounds that not only exhibit potent antibacterial activity but also possess a favorable safety profile, addressing the urgent need for new therapies to combat the global threat of antimicrobial resistance.

References

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Application

Application Notes and Protocols for Amide Bond Formation with 1-N-Cbz-3-(methylaminomethyl)azetidine

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the amide bond formation utilizing 1-N-Cbz-3-(methylaminomethyl)azetidine, a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the amide bond formation utilizing 1-N-Cbz-3-(methylaminomethyl)azetidine, a valuable building block in medicinal chemistry. Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational constraints and ability to improve physicochemical properties.[1][2] This application note details a robust and optimized protocol for the coupling of this protected azetidine derivative with a generic carboxylic acid, employing HATU as the coupling reagent. The rationale behind the selection of reagents, step-by-step procedures for reaction setup, workup, and purification are provided. Furthermore, this guide includes methods for the characterization of the final product and a discussion on the potential for Cbz-group deprotection.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of biologically active molecules, including peptides and pharmaceuticals.[3] The coupling of carboxylic acids and amines to form amides is a kinetically controlled process that often requires the use of activating agents to proceed efficiently under mild conditions.[4][5][6] A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations.[7][8][9]

Azetidines are four-membered nitrogen-containing heterocycles that have garnered increasing attention in drug design.[1] Their incorporation into molecular scaffolds can impart favorable properties such as increased metabolic stability, improved solubility, and unique three-dimensional conformations that can enhance binding to biological targets.[1][2] 1-N-Cbz-3-(methylaminomethyl)azetidine is a particularly useful synthon, offering a primary amine for amide bond formation while the azetidine nitrogen is protected with a carbobenzyloxy (Cbz) group. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[10][11][12][13]

This application note focuses on a highly efficient protocol for the amide coupling of 1-N-Cbz-3-(methylaminomethyl)azetidine with a representative carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a third-generation uronium-based coupling reagent known for its high efficiency, low rates of racemization, and effectiveness with sterically hindered substrates.[4][14] The protocol also utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to facilitate the reaction.[15][16][17]

Core Principles and Mechanistic Insights

The HATU-mediated amide coupling proceeds through the activation of the carboxylic acid. In the presence of a base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate.[14] The amine, in this case, 1-N-Cbz-3-(methylaminomethyl)azetidine, then undergoes nucleophilic attack on the activated ester to form the desired amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt).[14]

The choice of DIPEA as the base is critical. Its sterically hindered nature prevents it from acting as a nucleophile, which could otherwise lead to unwanted side reactions.[15][17] This is particularly important when working with valuable or complex substrates.

The Cbz protecting group on the azetidine nitrogen serves to prevent its participation in the reaction and can be selectively removed in a subsequent step if desired.[10][18] Common methods for Cbz deprotection include catalytic hydrogenation (e.g., H₂/Pd-C), which is generally a clean and high-yielding reaction.[10]

Experimental Workflow Overview

The overall experimental process can be visualized as a three-stage workflow: Reaction Setup, Workup and Purification, and finally, Product Characterization.

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_characterization Product Characterization start Starting Materials (Carboxylic Acid, Azetidine) reagents Reagents (HATU, DIPEA, Solvent) start->reagents Combine in anhydrous solvent reaction Amide Coupling Reaction (0°C to RT) reagents->reaction Initiate reaction quench Reaction Quench (e.g., with water) reaction->quench Reaction complete extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (in vacuo) drying->concentration purification Purification (Column Chromatography) concentration->purification final_product Purified Amide Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (e.g., ESI-MS) hplc HPLC Analysis (Purity Assessment) final_product->nmr final_product->ms final_product->hplc

Caption: A visual representation of the key stages in the amide bond formation protocol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Carboxylic Acid (generic)≥98%Commercially AvailableEnsure dryness before use.
1-N-Cbz-3-(methylaminomethyl)azetidine≥95%Commercially Available or SynthesizedStore under inert atmosphere.
HATU≥98%Commercially AvailableHandle in a fume hood.
DIPEA≥99.5%Commercially AvailableStore over KOH pellets.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially AvailableUse freshly opened or distilled.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃-Prepared in-houseFor aqueous workup.
Brine (Saturated aq. NaCl)-Prepared in-houseFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer

  • Mass spectrometer

  • HPLC system

Detailed Experimental Protocol

This protocol describes the coupling of a generic carboxylic acid with 1-N-Cbz-3-(methylaminomethyl)azetidine on a 1.0 mmol scale.

Pre-Reaction Setup
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Preparation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq.).

    • Add 1-N-Cbz-3-(methylaminomethyl)azetidine (1.1 mmol, 1.1 eq.).

    • Dissolve the starting materials in anhydrous dichloromethane (DCM, 10 mL).

Amide Coupling Reaction
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Reagents:

    • To the cooled solution, add HATU (1.2 mmol, 1.2 eq.) in one portion.

    • Slowly add DIPEA (3.0 mmol, 3.0 eq.) dropwise via syringe over 1-2 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring at room temperature for 2-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.

Workup and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with DCM (20 mL).

  • Aqueous Washes:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove excess acid and HOAt.

      • Brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific product.

Product Characterization

The identity and purity of the final amide product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show the disappearance of the amine proton from the starting azetidine and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet).[19][20] Characteristic shifts for the Cbz protecting group and the azetidine ring protons should also be present.

    • ¹³C NMR spectroscopy will confirm the presence of the newly formed amide carbonyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC analysis.

Optional: Cbz Deprotection Protocol

If the free azetidine nitrogen is required for subsequent transformations, the Cbz group can be removed.

  • Reaction Setup: Dissolve the purified Cbz-protected amide (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-24 hours.

  • Workup:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.

    • Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[21]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive coupling reagent (HATU).Use a fresh bottle of HATU.
Wet reagents or solvent.Ensure all reagents and solvents are anhydrous.
Insufficient base.Use the recommended stoichiometry of DIPEA.
Multiple byproducts Side reaction with the base.Ensure the use of a non-nucleophilic base like DIPEA.
Racemization (if chiral centers are present).Maintain low reaction temperatures during the initial activation step.
Difficulty in purification Co-elution of product and byproducts.Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary.
Residual DIPEA or its salts.Perform the recommended aqueous washes thoroughly. An additional wash with dilute acid (e.g., 1M HCl) can be performed if the product is stable to acidic conditions.

Conclusion

This application note provides a detailed and reliable protocol for the amide bond formation between 1-N-Cbz-3-(methylaminomethyl)azetidine and a carboxylic acid using HATU as a coupling reagent. The procedure is robust and can be adapted for a variety of carboxylic acid substrates. The inclusion of a Cbz deprotection protocol further enhances the utility of this building block in the synthesis of complex molecules for drug discovery and development. By following the outlined procedures and troubleshooting guidelines, researchers can confidently and efficiently synthesize novel azetidine-containing amides.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4). Retrieved from [Link]

  • Bennasar, M.-L., Roca, T., & Padullés, A. (2002). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569-572.
  • Wuts, P. G. M. (2014). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. ACS Medicinal Chemistry Letters, 5(3), 281-285.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

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  • How to get a better yield from the HATU reaction experiment? | ResearchGate. (2022, April 21). Retrieved from [Link]

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  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Sharma, S., & Handa, S. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 53(10), 2269-2282.
  • Kumar, A., & Akanksha. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
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  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved from [Link]

  • Using NMR to observe the restricted rotation in amide bonds - Nanalysis. (n.d.). Retrieved from [Link]

  • How to Measure Amide Group Shifts with NMR for Structural Analysis - Patsnap Eureka. (2026, February 28). Retrieved from [Link]

  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer - 4IR Solutions. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide - MDPI. (2023, September 15). Retrieved from [Link]

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC. (2019, February 5). Retrieved from [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC. (2025, September 5). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10). Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.). Retrieved from [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society - ACS Publications. (2011, December 21). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (2016, January 14). Retrieved from [Link]

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Method

Application Note: Leveraging Azetidines to Enhance Pharmacokinetic Properties of Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of 'Undruggable' Targets and the Rise of 3D Fragments In modern medicinal chemistry, a significant challenge is the pursuit of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of 'Undruggable' Targets and the Rise of 3D Fragments

In modern medicinal chemistry, a significant challenge is the pursuit of therapeutic agents for targets once deemed "undruggable." A key strategy in this endeavor is the incorporation of three-dimensional (3D) molecular fragments into drug candidates. These fragments, rich in sp³-hybridized carbons, offer a path to escape the flat, often aromatic-heavy chemical space of traditional small molecules. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in this context.[1][2][3] Their inherent ring strain, conformational rigidity, and polar nature provide a unique combination of properties that can be leveraged to significantly improve the pharmacokinetic (PK) profiles of drug candidates.[1][4][5]

This guide provides an in-depth look at the strategic use of azetidines to overcome common drug development hurdles such as poor metabolic stability and low aqueous solubility. It offers both the theoretical underpinnings and practical protocols for synthesizing, evaluating, and optimizing azetidine-containing compounds.

The Azetidine Advantage: A Bioisosteric Approach to Better PK

Azetidines are frequently employed as bioisosteres —substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. They can serve as effective replacements for more common saturated rings like pyrrolidine and piperidine, or even for planar phenyl rings and bulky groups like gem-dimethyl or isopropyl moieties.[6][7][8] The benefits of this substitution are multi-faceted:

  • Enhanced Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger, more flexible rings.[8][9] This increased stability can lead to a longer half-life and reduced clearance of the drug, potentially allowing for less frequent dosing.[10] The rigid structure can also shield adjacent parts of the molecule from metabolic attack.

  • Improved Aqueous Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, increasing the polarity and hydrophilicity of the molecule.[1][7][8] This is a critical advantage, as poor solubility is a primary reason for the failure of drug candidates in preclinical development.[11] Improved solubility enhances absorption and can lead to more reliable in vitro assay results.[11][12]

  • Reduced Lipophilicity: In an effort to improve potency, medicinal chemists often increase a compound's lipophilicity, which can negatively impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing lipophilic groups with a polar azetidine ring can effectively lower the overall lipophilicity (LogP/LogD), leading to a better balance of properties.[8]

  • Novel Chemical Space and Intellectual Property: The incorporation of less common scaffolds like azetidines allows for the exploration of new chemical space and can provide a strong basis for novel intellectual property claims.[6][8]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine motif, underscoring the real-world success of this strategy in improving metabolic stability and overall pharmacokinetic profiles.[1][2][9]

Strategic Implementation and Evaluation Workflow

The successful integration of an azetidine moiety requires a systematic approach, from design and synthesis to rigorous in vitro evaluation. The following workflow outlines the key stages for assessing the impact of azetidine incorporation on a lead compound.

G cluster_0 Design & Synthesis cluster_1 In Vitro PK Profiling cluster_2 Data Analysis & Decision A Lead Compound (Parent Molecule) B Bioisosteric Design (e.g., Piperidine -> Azetidine) A->B C Synthesis of Azetidine Analog B->C D Kinetic Solubility Assay C->D Test Analog E Metabolic Stability (Microsomal Assay) C->E Test Analog F Permeability (e.g., Caco-2 Assay) C->F Test Analog G Comparative Data Analysis (Parent vs. Analog) D->G Generate Data E->G Generate Data F->G Generate Data H Decision Gate: Advance or Redesign? G->H H->B Redesign I Lead Optimization H->I Advance G A Classic Method: Intramolecular Cyclization of γ-amino halides B Modern Methods C [2+2] Photocycloaddition (Aza Paternò-Büchi) B->C D Ring Expansion of Aziridines B->D E Strain-Release Homologation of Azabicyclo[1.1.0]butanes B->E F C-H Amination B->F G Functionalized Azetidines C->G D->G E->G F->G

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of substituted azetidines

Technical Support Center: Synthesis of Substituted Azetidines Topic: Challenges in the Synthesis of Substituted Azetidines Audience: Researchers, Medicinal Chemists, and Process Scientists Current Status: ONLINE Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Azetidines

Topic: Challenges in the Synthesis of Substituted Azetidines Audience: Researchers, Medicinal Chemists, and Process Scientists Current Status: ONLINE

Executive Summary: The Four-Membered Paradox

Welcome to the Azetidine Synthesis Support Hub. You are likely here because you have encountered the "Azetidine Paradox": this four-membered heterocycle is a highly desirable pharmacophore due to its ability to lower lipophilicity (


) and improve metabolic stability compared to larger rings, yet it remains one of the most chemically hostile motifs to synthesize.

With a ring strain energy of approximately 25.4 kcal/mol (intermediate between aziridines and pyrrolidines), azetidines exist in a precarious energetic valley.[1] They are stable enough to exist but reactive enough to ring-open at the slightest provocation (acid, nucleophiles, or heat). This guide addresses the causality of common failures and provides self-validating protocols to overcome them.

Module 1: Troubleshooting Ring Closure Failures

Q1: My intramolecular cyclization (4-exo-tet) is yielding only starting material or polymers. Why is the ring not closing?

Diagnosis: You are fighting both entropy and enthalpy. While 4-exo-tet cyclizations are allowed under Baldwin’s rules, the activation energy is significantly higher than for 3- or 5-membered rings. The transition state requires a precise conformation that is often disfavored by steric clash in the tether.

Technical Fixes:

  • The "Thorpe-Ingold" Effect: If possible, introduce gem-dimethyl or cyclic groups on the carbon chain linking the amine and the leaving group. This compresses the bond angle, forcing the reactive centers closer together.

  • Leaving Group Hierarchy: Standard halides (Cl, Br) are often insufficient. Switch to hyper-nucleofuges like nosylate (Ns) or triflate (OTf).

  • Temperature vs. Concentration:

    • High Dilution (0.01 M): Essential to prevent intermolecular polymerization.

    • Kinetic Control: Do not overheat. High heat favors thermodynamic polymerization. If the reaction is slow, use a more active catalyst (e.g., Ag(I) salts to abstract halides) rather than increasing temperature.

Q2: I am attempting an Aza Paternò-Büchi [2+2] photocycloaddition, but I see no conversion or complex mixtures.

Diagnosis: The Aza Paternò-Büchi reaction (imine + alkene) is powerful but suffers from excited-state inefficiency. The imine excited state often relaxes via non-radiative decay (E/Z isomerization) faster than it can react with the alkene.

Troubleshooting Protocol:

  • Triplet Sensitization: Direct UV excitation is often futile. Use a triplet sensitizer (e.g., Thioxanthone or an Iridium photocatalyst) to access the reactive triplet state (

    
    ) of the imine or alkene.
    
  • Substrate Matching: This reaction works best with electron-rich alkenes (styrenes, enol ethers) and electron-deficient imines (N-sulfonyl, N-acyl). Mismatched electronics lead to poor orbital overlap in the exciplex.

  • Lewis Acid Additives: Adding

    
     can coordinate to the imine, lowering its LUMO and accelerating the reaction, but be wary of acid-catalyzed hydrolysis of the product.
    

Module 2: Functionalization & Stability

Q3: I’m trying to lithiate my azetidine at the C2 position, but the ring is fragmenting.

Diagnosis: Lithiated azetidines are prone to


-elimination (ring opening) to form allylic amines. This is a "ticking clock" scenario where the stability of the lithiated species depends entirely on the N-protecting group and temperature.

The "Dynamic Control" Solution:

  • Protecting Group: Use N-Boc or N-Bus (tert-butylsulfonyl). These groups coordinate the Lithium atom, stabilizing the carbanion via a 5-membered chelate ring (Complex Induced Proximity Effect - CIPE).

  • Temperature: Strict control at -78 °C is mandatory. Warming to even -40 °C often triggers ring opening.

  • Solvent: Use TMEDA as an additive. It breaks up Lithium aggregates, increasing reactivity so you can quench the anion faster before it decomposes.

Q4: My product disappears during silica gel chromatography. Where did it go?

Diagnosis: Azetidines are basic (


 for the free base) and acid-sensitive. The acidic silanol groups on silica gel can protonate the nitrogen, anchoring it to the column, or catalyze ring opening to a primary amine.

Isolation Protocol (The "Triethylamine Wash"):

  • Pre-treat Silica: Flush your column with 1%

    
     in Hexanes before loading your sample. This neutralizes the acidic sites.
    
  • Eluent: Always include 1%

    
     or 
    
    
    
    in your mobile phase.
  • Alternative: Use Alumina (Basic) stationary phase instead of silica.

Module 3: Visualizing the Logic

Diagram 1: Strategic Decision Tree for Azetidine Synthesis

This flowchart guides you through selecting the correct synthetic methodology based on your target substitution pattern.

AzetidineStrategy Start Target: Substituted Azetidine Pattern Identify Substitution Pattern Start->Pattern C2 C2-Substituted Pattern->C2 C3 C3-Substituted Pattern->C3 Poly Polysubstituted Pattern->Poly Lithiation Directed Lithiation (Requires N-Boc/Bus) C2->Lithiation If C-H activation needed Reduct Reduction of Beta-Lactams C2->Reduct If C=O precursor avail CrossCouple Ni/Photoredox Cross-Coupling C3->CrossCouple For Aryl/Alkyl groups StrainRelease Strain-Release (Bicyclo[1.1.0]butane) C3->StrainRelease For 3,3-disubstitution Paterno [2+2] Aza Paternò-Büchi (Photochemical) Poly->Paterno Imine + Alkene RingContract Ring Contraction of Pyrrolidines Poly->RingContract Rearrangement

Caption: Decision matrix for selecting synthetic routes based on substitution topology. Blue nodes indicate decision points; Red nodes indicate target types; Yellow/Green indicate methodologies.

Module 4: Validated Experimental Protocols

Protocol A: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

Best for: Creating 3,3-disubstituted azetidines without cyclization struggles.

Concept: Instead of closing a strained ring, you start with a more strained system (bicyclobutane) and relieve strain to form the azetidine.

Materials:

  • Azabicyclo[1.1.0]butane (ABB) precursor (often N-sulfonated).

  • Nucleophile (e.g., Grignard reagent, amine, or thiol).

  • Catalyst: Often not needed for strong nucleophiles; Cu(I) for weaker ones.

Step-by-Step:

  • Preparation: Dissolve N-sulfonyl ABB (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Addition: Cool to 0 °C . Add Nucleophile (1.2 equiv) dropwise.

    • Note: The reaction is exothermic due to strain release (~60 kcal/mol release).

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

  • Monitoring: TLC will show disappearance of the starting material (usually non-polar) and appearance of a more polar spot.

  • Quench: Saturated

    
    .
    
  • Workup: Extract with EtOAc. The product is the 3-substituted azetidine.[2][3]

    • Why this works: The nucleophile attacks the bridgehead carbon, breaking the central bond and relaxing the system into a monocyclic azetidine.

Protocol B: Photoredox [2+2] Cycloaddition (Intermolecular)

Best for: Accessing complex polysubstituted azetidines from simple alkenes.

Materials:

  • Oxime ester or N-sulfonyl imine (1.0 equiv).

  • Alkene (excess, 3-5 equiv).

  • Photocatalyst:

    
     (1-2 mol%).
    
  • Light Source: Blue LEDs (450 nm).

Step-by-Step:

  • Degassing (CRITICAL): Oxygen quenches the triplet excited state. Sparge the solvent (MeCN or DMF) with Argon for 15 minutes before adding reagents.

  • Setup: Add imine, alkene, and catalyst to the vial. Seal tightly.

  • Irradiation: Place in a photoreactor with fan cooling. Maintain temp < 30 °C.

    • Troubleshooting: If the reaction stalls, add a fresh mol% of catalyst; the catalyst may have bleached.

  • Purification: Evaporate solvent. Purify on Neutral Alumina (not Silica) to prevent hydrolysis of the sensitive azetidine product.

Module 5: Comparison of Synthetic Methods

MethodKey AdvantageMajor Limitation"Killer" Application
Intramolecular Cyclization (

)
Predictable, uses standard reagents.High activation barrier; prone to polymerization.Simple N-alkyl azetidines.
[2+2] Aza Paternò-Büchi Builds complexity rapidly; high atom economy.Requires photochemical equipment; substrate specific.Polysubstituted/Chiral azetidines.
Strain-Release (ABB) 100% conversion (thermodynamically driven).Requires synthesis of Bicyclobutane precursor.3-Aryl or 3-Nucleophile substituted azetidines.
Ring Contraction Stereospecific (transfer of chirality).Multi-step precursor synthesis (e.g., from pyrrolidines).Enantiopure 2-carboxyl azetidines.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Source: NIH/PubMed Central (Note: Generalized link based on search context 1.1)

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Royal Society of Chemistry (Org. Biomol. Chem.)

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Source: MDPI (Molecules)

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: ACS Publications (J. Org. Chem.)

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters

Sources

Optimization

purification techniques for 1-N-Cbz-3-(methylaminomethyl)azetidine

Welcome to the Technical Support & Troubleshooting Center for 1-N-Cbz-3-(methylaminomethyl)azetidine . As a bifunctional molecule, it presents unique purification challenges: it contains a highly polar, basic secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 1-N-Cbz-3-(methylaminomethyl)azetidine . As a bifunctional molecule, it presents unique purification challenges: it contains a highly polar, basic secondary amine and a lipophilic, UV-active carboxybenzyl (Cbz) protecting group mounted on a strained azetidine ring.

This guide provides field-proven, self-validating protocols and troubleshooting steps designed for drug development professionals and synthetic chemists.

Purification Logic & Workflow

Understanding the physicochemical properties of your molecule is the first step to a successful purification. The Cbz group provides lipophilicity and UV activity, while the secondary amine provides a handle for pH-dependent solubility.

PurificationWorkflow Crude Crude Mixture: 1-N-Cbz-3-(methylaminomethyl)azetidine Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess AcidBase Protocol A: Acid-Base Extraction (Removes Non-Basic Impurities) Assess->AcidBase High neutral/acidic impurities Chromatography Protocol B: Silica Gel Chromatography (Separates Amines) Assess->Chromatography High amine impurities AcidBase->Chromatography If polishing is required Degradation Cbz Cleavage / Degradation (Avoid Strong Acids) AcidBase->Degradation If pH < 1 for prolonged periods Pure Purified Target Compound (>98% Purity) AcidBase->Pure If purity >95% Chromatography->Pure

Workflow for the purification of 1-N-Cbz-3-(methylaminomethyl)azetidine.

Step-by-Step Methodologies

Protocol A: Acid-Base Extraction

Causality: The secondary amine (pKa ~9-10) can be reversibly protonated. By lowering the pH, the target molecule becomes a water-soluble ammonium salt, leaving neutral and acidic impurities in the organic phase. Raising the pH neutralizes the amine, driving it back into the organic phase.1[1].

Self-Validating Steps:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Protonation: Extract with 1M HCl (3 x 20 mL).

    • Validation: Check the aqueous layer with pH paper to ensure it is strictly pH 1-2. If not, the amine is not fully protonated.

  • Washing: Wash the combined acidic aqueous layers with fresh EtOAc to remove lipophilic non-basic impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3 or 1M NaOH until the pH is > 9.

    • Validation: The clear aqueous solution will immediately turn cloudy or form an oily suspension as the free base precipitates, visually confirming the phase transfer.

  • Recovery: Extract the cloudy aqueous layer with DCM or a 3:1 CHCl3/Isopropanol mixture. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Normal-Phase Silica Gel Chromatography

Causality: Secondary amines interact strongly with acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption. Adding a basic modifier (like Triethylamine) competitively binds these silanol sites, passivating the column and ensuring sharp elution peaks.2[2].

Self-Validating Steps:

  • Column Passivation: Pack the silica gel column using your starting eluent fortified with 1% Triethylamine (Et3N).

  • Loading: Dissolve the sample in a minimum volume of DCM and load it evenly.

  • Elution: Run a gradient from DCM to DCM/MeOH (90:10), maintaining 1% Et3N throughout.

  • Monitoring: Spot fractions on a TLC plate.

    • Validation 1 (UV):1[1].

    • Validation 2 (Stain): Dip the plate in Ninhydrin stain and heat. A distinct color change (usually blue/purple) confirms the presence of the secondary amine, distinguishing it from non-amine UV-active impurities.

  • Concentration: Pool the pure fractions and evaporate.

Quantitative Data: Chromatography Parameters

The table below summarizes the optimal solvent systems and expected performance metrics for the purification of this compound.

Solvent SystemBasic AdditiveTarget Retention Factor (Rf)Impurity SeparationTypical Recovery
DCM / MeOH (95:5)1% Et3N~0.35Excellent (Separates related amines)85 - 90%
Hexane / EtOAc (50:50)1% Et3N~0.15Moderate (Good for non-polar impurities)75 - 80%
Aqueous Extraction (pH 2 to 10)NoneN/AHigh (Removes all neutral/acidic species)> 90%

Troubleshooting & FAQs

Q: Why am I losing the Cbz group during my purification workflow? A: While the Cbz (carboxybenzyl) protecting group is generally robust,3[3]. If your acid-base extraction utilizes overly concentrated acids (e.g., TFA) or if the compound is left in 1M HCl for extended periods, the Cbz group will cleave. Additionally, 4[4].

Q: My product is streaking heavily on the TLC plate and column. How can I fix this? A: This is a classic symptom of the secondary amine hydrogen-bonding with the acidic silanol groups on the silica gel. To prevent this, you must passivate the stationary phase. Pre-flush your silica column with 1-5% triethylamine (Et3N) or use an eluent containing aqueous ammonia.

Q: Can I use Kugelrohr distillation for this compound? A: It is highly discouraged. The molecular weight and the presence of the Cbz group make the boiling point quite high. The strained azetidine ring combined with elevated temperatures may lead to thermal degradation or ring-opening. Stick to liquid chromatography or extraction.

Q: Is reverse-phase HPLC necessary for this compound? A: Generally, no. While reverse-phase HPLC can yield ultra-pure material, the combination of acid-base extraction and normal-phase chromatography is usually sufficient and much more scalable. If RP-HPLC must be used, ensure the mobile phase is buffered (e.g., 0.1% Formic acid or 10mM Ammonium bicarbonate) to control the ionization state of the secondary amine and prevent peak splitting.

References

1.[4] Benchchem. "Benzyl 3-Tosyloxyazetidine-1-carboxylate". Available at: 2.[3] Organic & Biomolecular Chemistry - RSC Publishing. "Cbz protected azetidine iminosugar...". Available at: 3.[2] ACS Omega - ACS Publications. "Direct Synthesis of Protected Secondary N-Alkylamines...". Available at: 4.[1] r/OrganicChemistry - Reddit. "Work-up and purification of ester reduction". Available at:

Sources

Troubleshooting

overcoming low yields in azetidine ring formation

Technical Support Center: Azetidine Synthesis & Optimization Topic: Overcoming Low Yields in Azetidine Ring Formation Ticket ID: AZ-SYN-0042 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Synthesis & Optimization Topic: Overcoming Low Yields in Azetidine Ring Formation Ticket ID: AZ-SYN-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamic Challenge

Welcome to the Azetidine Technical Support Center. If you are experiencing low yields, you are fighting physics. The formation of the azetidine ring is thermodynamically disfavored due to significant ring strain (~25.4 kcal/mol), which is nearly identical to that of cyclopropane but with added entropic penalties compared to five-membered rings (pyrrolidines).

Successful azetidine synthesis requires shifting from thermodynamic control to kinetic control . Your protocols must be designed to punish intermolecular pathways (polymerization) and favor the high-energy transition state of ring closure. Below is a troubleshooting guide synthesized from field data and mechanistic analysis.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My intramolecular cyclization (amino-alcohol activation) yields are stuck below 40%. I see significant baseline material. What is happening?

Diagnosis: You are likely battling intermolecular polymerization. Root Cause: In an


 cyclization (e.g., displacing a mesylate or tosylate), the reaction rate for ring closure (

) is first-order, while the rate for dimerization/polymerization (

) is second-order. As concentration increases, the penalty for polymerization drops drastically. Corrective Action:
  • Implement High-Dilution Kinetics: Do not simply stir a dilute solution. Use a pseudo-high dilution technique. Add the substrate slowly (via syringe pump) to a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of the reactive precursor near zero, statistically forcing the molecule to react with itself.

  • Solvent Choice: Switch to non-polar aprotic solvents (e.g., Toluene or dilute DCM) if solubility permits. Solvation effects can stabilize the charged transition state of the cyclization over the neutral polymer chain.

Q2: I am attempting to cyclize a -haloamine, but I am isolating pyrrolidines instead of azetidines.

Diagnosis: You are witnessing the "Baldwin's Rules" competition. Root Cause: If your substrate has any capacity to rearrange or if there is a competing nucleophilic site, the 5-exo-tet or 5-endo-tet pathway (leading to pyrrolidine) is thermodynamically superior to the 4-exo-tet azetidine closure. This is common if you have an allyl group or a side chain that can participate. Corrective Action:

  • Check for Isomerization: If using an epoxide opening route, ensure regiospecificity. Attack at the less hindered carbon gives the 4-membered ring; attack at the more hindered (often benzylic) carbon gives the 5-membered ring. Use Lewis acids like

    
     to direct regioselectivity [1].
    
  • Rigidify the Backbone: If possible, introduce a gem-dimethyl group (Thorpe-Ingold effect) on the carbon chain. This compresses the bond angle, bringing the amine and leaving group closer, favoring the 4-membered ring formation kinetically.

Q3: My Mitsunobu reaction (DIAD/PPh3) fails to close the ring on my amino-alcohol.

Diagnosis: The


 of your nucleophile (the amine) is likely too high.
Root Cause:  The Mitsunobu reaction requires the nucleophile to be acidic enough (

) to protonate the betaine intermediate. A standard secondary amine is often too basic, leading to salt formation or no reaction. Corrective Action:
  • Use a Sulfonamide: Protect the amine with a Tosyl (Ts) or Nosyl (Ns) group. This lowers the

    
     to ~10, enabling smooth Mitsunobu cyclization. The Nosyl group can be removed later with thiophenol/base under mild conditions [2].
    
  • Alternative Activation: Abandon Mitsunobu. Convert the alcohol to a Mesylate (MsCl/Et3N) in situ, then treat with a strong base (NaH) to force closure.

Q4: I successfully formed the ring, but I lose everything during concentration/purification.

Diagnosis: Volatility and Acid Sensitivity. Root Cause: Simple azetidines are highly volatile (bp 61-62°C for the parent compound) and unstable on acidic silica gel (ring opening). Corrective Action:

  • Salting Out: Do not isolate the free base. Isolate the product as an HCl or Oxalate salt, which are non-volatile solids.

  • Basified Silica: If chromatography is necessary, pretreat the silica gel with 1-5% Triethylamine (Et3N) to neutralize acidic sites. Elute with DCM/MeOH mixtures containing NH3.

Part 2: Decision Framework & Visualizations

Workflow 1: Selecting the Synthesis Route

Caption: Decision tree for selecting the optimal azetidine synthesis pathway based on substrate functionality.

AzetidineStrategy Start Start: Analyze Substrate HasAmineOH Has 1,3-Amino Alcohol? Start->HasAmineOH HasImine Has Imine + Enolizable Carbon? Start->HasImine HasAlkene Has Alkene + Amine? Start->HasAlkene Mitsunobu Mitsunobu Cyclization (Requires Ts/Ns protection) HasAmineOH->Mitsunobu Sulfonamide present Mesylation Mesylation + NaH Closure (Standard robust method) HasAmineOH->Mesylation Free amine/alcohol Staudinger [2+2] Staudinger Synthesis (Forms Beta-Lactam) HasImine->Staudinger Photo Photochemical/Radical Cyclization (Visible Light/Cu) HasAlkene->Photo Reduction Reduction (LiAlH4/AlCl3) (Yields Azetidine) Staudinger->Reduction

Workflow 2: The Pseudo-High Dilution Setup

Caption: Experimental setup for minimizing polymerization during intramolecular cyclization.

HighDilution Syringe Syringe Pump (Substrate in Solvent A) Reactor Reaction Flask (Refluxing Solvent B + Base) Syringe->Reactor Slow Addition (1 mL/hour) Product Cyclized Azetidine Reactor->Product Kinetic Pathway (Low Inst. Conc.) Polymer Polymer Waste Reactor->Polymer Thermodynamic Pathway (High Inst. Conc.)

Part 3: Comparative Data & Protocols

Table 1: Comparison of Cyclization Methods
MethodKey ReagentsYield PotentialPrimary RiskBest For
Activation/

MsCl/Et3N, then NaH40-85%PolymerizationSimple alkyl azetidines
Mitsunobu PPh3, DIAD, Ts-Amine60-90%Steric hindranceChiral substrates (stereoinversion)

-Lactam Red.
LiAlH4, AlCl350-80%Over-reduction (Ring opening)2-substituted azetidines
C-H Activation Cu(II), Blue LED30-70%Substrate specificityHighly substituted scaffolds
Standard Operating Protocol: One-Pot Mesylation/Cyclization

This protocol minimizes handling of the unstable mesylate intermediate.

  • Preparation: Dissolve amino-alcohol (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[1][2]

  • Activation: Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour.

    • Checkpoint: Verify Mesylate formation via TLC.

  • Cyclization (The Critical Step):

    • Prepare a separate flask with NaH (2.0 equiv, 60% dispersion) in refluxing THF.

    • Transfer the Mesylate solution into a syringe.

    • Slow Addition: Add the Mesylate solution to the refluxing NaH suspension over 2–4 hours using a syringe pump.

  • Workup: Cool to RT. Quench carefully with saturated

    
    . Extract with Ether (3x).
    
  • Purification: Wash organic layer with Brine.[1] Dry over

    
    .[1][2]
    
    • Note: If product is volatile, add 1.0 equiv of HCl (in Dioxane) to precipitate the salt immediately after drying.

References

  • Frontiers in Chemistry. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Link

  • Synthetic Communications. (2012).[3][4] A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Link[4]

  • BenchChem Technical Support. (2025). How to avoid pyrrolidine formation during azetidine synthesis. Link

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Link

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Link

Sources

Optimization

Technical Support Center: Functionalization of 1-N-Cbz-3-(methylaminomethyl)azetidine

Introduction: Welcome to the technical support guide for 1-N-Cbz-3-(methylaminomethyl)azetidine. This versatile building block is invaluable in medicinal chemistry and drug development for introducing the 3-substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support guide for 1-N-Cbz-3-(methylaminomethyl)azetidine. This versatile building block is invaluable in medicinal chemistry and drug development for introducing the 3-substituted azetidine motif. However, its unique structure, combining a sterically demanding Cbz-protected ring nitrogen and a reactive secondary amine on the side chain, presents specific challenges. The inherent ring strain of the azetidine core adds another layer of complexity, making it susceptible to undesired reaction pathways.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into navigating the common side reactions and troubleshooting experimental hurdles. We will move beyond simple protocols to explore the chemical principles governing these transformations, empowering you to make informed decisions in your synthetic campaigns.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the functionalization of the exocyclic secondary amine.

Issue 1: Low or No Yield During Acylation or Sulfonylation

You're attempting to acylate or sulfonylate the secondary methylamino group with an acid chloride or sulfonyl chloride, but TLC/LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Steric Hindrance: The N-Cbz group and the azetidine ring can create significant steric congestion around the secondary amine, impeding the approach of the electrophile. This is a known challenge in the synthesis of densely functionalized azetidines.[3][4]

    • Solution: Switch from a bulky base like triethylamine (TEA) to a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with the substrate for the electrophile and are effective proton scavengers.

  • Insufficient Electrophilicity: If using a less reactive acylating agent like an anhydride, it may not be potent enough to overcome the steric barrier and electronic properties of the substrate.

    • Solution: Activate the carboxylic acid in situ using a peptide coupling reagent (e.g., HATU, HBTU) or convert it to a more reactive species like an acid chloride using oxalyl chloride or thionyl chloride prior to addition.

  • Base-Induced Degradation: Strong, unhindered bases could potentially promote side reactions.

    • Solution: Ensure slow, dropwise addition of the base at a reduced temperature (e.g., 0 °C) to control the reaction's exotherm and minimize base-mediated degradation pathways.

Workflow: Troubleshooting Low Acylation Yield

cluster_analysis Crude Mixture Analysis Results cluster_solutions Corrective Actions start Low Acylation Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm analyze_crude Analyze Crude Reaction Mixture (LC-MS) check_sm->analyze_crude Purity OK unreacted_sm Mainly Unreacted Starting Material analyze_crude->unreacted_sm side_products Significant Side Products analyze_crude->side_products degradation Complex Mixture/ Baseline Material analyze_crude->degradation action_sm 1. Increase electrophile reactivity (e.g., acid chloride). 2. Use a hindered base (DIPEA). 3. Increase temperature gradually. unreacted_sm->action_sm action_sp 1. Identify side products by MS. 2. If ring-opened, lower temp & avoid acid. 3. If over-acylated, check stoichiometry. side_products->action_sp action_deg 1. Run reaction at lower temperature (0 °C). 2. Check reagent compatibility. 3. Use milder base/coupling agent. degradation->action_deg

Caption: A decision tree for troubleshooting low-yield acylation reactions.

Issue 2: Multiple Products Observed During Alkylation

You are performing an N-alkylation with an alkyl halide and observe several new spots on TLC, with LC-MS suggesting products of varying molecular weights.

Potential Causes & Solutions:

  • Over-alkylation: The desired secondary amine product is itself a nucleophile and can react with a second equivalent of the alkyl halide to form a tertiary amine, or even a quaternary ammonium salt.

    • Solution: Use a precise stoichiometry, with the alkylating agent as the limiting reagent (e.g., 1.0-1.05 equivalents). Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely and stop it once the starting material is consumed.

  • Azetidine Ring-Opening: This is a critical and common side reaction for strained four-membered rings.[2] Alkylation can form a transient azetidinium ion, especially under harsh conditions or with highly reactive alkylating agents (e.g., triflates). This strained cation is highly electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.[5][6][7]

    • Solution: Employ milder alkylating agents (e.g., bromides instead of iodides or triflates). Run the reaction at the lowest feasible temperature (room temperature or below). Use a non-nucleophilic base (DIPEA) to scavenge the acid byproduct without acting as a competing nucleophile for ring-opening. Avoid acidic conditions, which can catalyze the formation of azetidinium ions.[8]

Mechanism: Desired Alkylation vs. Ring-Opening Side Reaction

cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway SM 1-N-Cbz-3-(methylaminomethyl)azetidine Desired Desired Product (N-Alkylated) SM->Desired  Functionalization   Azetidinium Azetidinium Ion Intermediate SM->Azetidinium Quaternization (Harsh Conditions) RX Alkyl Halide (R-X) RX->Desired  Functionalization   Base Base Base->Desired  Functionalization   Opened Ring-Opened Product (Linear Amine) Azetidinium->Opened  Ring Cleavage   Nu Nucleophile (e.g., X⁻, Solvent)

Caption: Competing pathways in the alkylation of the azetidine derivative.

Issue 3: Stalled or Incomplete Reductive Amination

You are reacting the substrate with an aldehyde/ketone followed by a reducing agent, but the reaction stalls, leaving unreacted amine and/or aldehyde.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Formation: The crucial first step is the condensation of the amine and the carbonyl to form an imine (or enamine), which is then reduced. This is a reversible equilibrium reaction.

    • Solution: Add a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl, activating it for nucleophilic attack.[9][10] Additionally, remove the water byproduct to drive the equilibrium forward. This can be achieved by adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture.[11]

  • Premature Aldehyde Reduction: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde starting material faster than it reduces the sterically hindered iminium ion intermediate.[12]

    • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[11] Sodium cyanoborohydride (NaCNBH₃) is also effective but requires careful handling due to its toxicity.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Conditions Pros Cons/Side Reactions
Sodium Borohydride (NaBH₄)Methanol, 0 °C to RTInexpensive, readily availableCan readily reduce aldehydes/ketones; requires pre-formation of imine.[12]
Sodium Cyanoborohydride (NaCNBH₃)Methanol, pH 6-7Selective for iminium ionsHighly toxic (potential HCN release at low pH), environmentally unfriendly.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aprotic solvents (DCE, DCM, THF)Highly selective for iminium ions, can be done as a one-pot reaction, mild.More expensive, moisture-sensitive.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-avoid side reaction with this molecule?

A: The most pernicious side reaction is the nucleophilic ring-opening of the azetidine core.[5][7] This pathway becomes significant under conditions that can generate a positive charge on either nitrogen atom, forming a strained azetidinium ion. This can happen with strong alkylating agents, excess acid, or even during attempted functionalization of the Cbz-protected ring nitrogen. The resulting linear amine is often difficult to separate from the desired product and represents an irreversible loss of the valuable azetidine scaffold. Prevention via mild, well-controlled reaction conditions is the best strategy.

Q2: How should I approach the deprotection of the N-Cbz group?

A: The standard and cleanest method for Cbz removal is catalytic hydrogenolysis.[13] However, success depends on several factors:

  • Catalyst Choice: Palladium on carbon (Pd/C) is most common. For more stubborn Cbz groups, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[4]

  • Hydrogen Source: A balloon of H₂ gas is often sufficient for small-scale reactions. For larger scales or difficult deprotections, a Parr shaker under positive pressure (30-50 psi) is recommended. Transfer hydrogenation using a donor like ammonium formate or cyclohexadiene can also be effective and avoids the need for H₂ gas.

  • Side Reaction: Incomplete reduction or insufficient hydrogen can lead to the formation of an N-benzyl byproduct instead of the free amine.[14] Ensure the catalyst is active and the hydrogen source is not depleted. Monitor by LC-MS until all intermediates are gone.

  • Acid Sensitivity: Avoid strongly acidic deprotection methods (e.g., HBr in acetic acid) unless you have confirmed your downstream product is stable to these conditions, as they can promote ring-opening.[13][15]

Q3: What is the best way to monitor reaction progress?

A: While Thin Layer Chromatography (TLC) is useful for a quick qualitative check, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. LC-MS allows you to:

  • Confirm Product Mass: Unambiguously identify the molecular weight of your desired product.

  • Identify Side Products: Detect common side products like over-alkylated species or ring-opened isomers by their mass.

  • Track Intermediates: For multi-step one-pot reactions like reductive amination, you can track the consumption of starting materials and the transient formation of the imine intermediate.

  • Assess Purity: Achieve a much higher resolution of product vs. starting material and impurities compared to TLC, allowing for a more accurate determination of reaction completion.

Q4: Are there any special considerations for purification?

A: The basicity of the secondary/tertiary amine in your product allows for several purification strategies.

  • Aqueous Wash: A standard aqueous workup with a mild base (e.g., sat. NaHCO₃ solution) can remove acidic byproducts.

  • Acid-Base Extraction: If your product is sufficiently non-polar, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and extract your purified product back into an organic solvent.

  • Chromatography: For silica gel chromatography, the polar amine can streak. This is often mitigated by pre-treating the silica with a base or adding a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.

Part 3: Key Experimental Protocols

Protocol 1: General Acylation of the Secondary Amine
  • Preparation: Dissolve 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Electrophile Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination with STAB
  • Preparation: To a flask containing a stir bar, add 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and powdered 4Å molecular sieves.

  • Solvent Addition: Add an anhydrous aprotic solvent (e.g., 1,2-Dichloroethane, DCE, or DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (0.1 equiv.) can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes. Caution: Addition may cause gas evolution.

  • Reaction: Stir at room temperature until the reaction is complete as judged by LC-MS (typically 3-12 hours).

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the mixture with DCM (3x).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography, often using an eluent system containing a small amount of triethylamine (e.g., 1% TEA in Ethyl Acetate/Hexanes).[11]

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(8), 1888-1891. [Link]

  • Jacobsen, E. N., & Janey, J. M. (2002). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Angewandte Chemie International Edition, 41(21), 4054-4057. [Link]

  • Kim, H. J., & Lee, W. K. (2018). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Bulletin of the Korean Chemical Society, 39(1), 103-106. [Link]

  • David, O., & Couty, F. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Schindler, C. S., & Heid, C. A. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19045-19054. [Link]

  • Hoogenboom, R., & Coulembier, O. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2633-2644. [Link]

  • Vincent, G., & Gandon, V. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 534. [Link]

  • Shipman, M., & Saunders, G. J. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. ResearchGate. [Link]

  • Nyerges, M., & Almási, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 988. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Morimoto, A., Okutani, T., & Masuda, K. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical & Pharmaceutical Bulletin, 21(1), 228-231. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3289. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Lebrun, S., & Geden, J. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1731. [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing... ResearchGate. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • Shipman, M., & Saunders, G. J. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • PubMed. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. [Link]

  • Reddit. (2025). Help with reductive ammination. r/Chempros. [Link]

  • ResearchGate. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link]

  • Uesugi, S., & Nakao, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269864. [Link]

  • Bogdán, D., & Keglevich, G. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. ARKIVOC, 2022(3), 272-287. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. [Link]

  • Mughal, H., & Szostak, M. (2021). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Request PDF. [Link]

Sources

Troubleshooting

troubleshooting guide for azetidine instability under acidic or basic conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with azetidine-containing compounds and encountering stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with azetidine-containing compounds and encountering stability challenges. The inherent ring strain of the four-membered azetidine ring makes it susceptible to degradation under both acidic and basic conditions, which can complicate synthesis, purification, and biological assays. This guide provides in-depth, field-proven insights into the causes of azetidine instability and offers practical, step-by-step troubleshooting protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My azetidine-containing compound is rapidly degrading in my acidic reaction medium. What is the underlying cause?

A1: Acid-catalyzed ring-opening is the most common degradation pathway for azetidines. The nitrogen atom of the azetidine ring can be protonated under acidic conditions, forming an azetidinium ion. This protonation enhances the ring strain and makes the carbon atoms adjacent to the nitrogen highly electrophilic and susceptible to nucleophilic attack by solvent molecules or other nucleophiles present in the reaction mixture.[1][2][3] The pKa of the azetidine nitrogen is a critical factor; the more basic the nitrogen, the more readily it is protonated, leading to faster degradation.[2]

Q2: I'm observing decomposition of my N-substituted aryl azetidine even under mildly acidic conditions. Why is this happening?

A2: This is likely due to an acid-mediated intramolecular ring-opening decomposition.[2][4] If your N-substituent contains a pendant nucleophilic group, such as an amide, it can attack the protonated azetidine ring. This intramolecular reaction is often more favorable than an intermolecular attack, leading to rapid decomposition and the formation of rearranged products like lactones or lactams.[3]

Q3: Are basic conditions also a concern for azetidine stability?

A3: While less common than acid-catalyzed degradation, azetidines can also be unstable under basic conditions. The specific degradation pathway can vary depending on the structure of the azetidine and the reaction conditions. For instance, some fluorinated 1-azetines have been shown to rearrange to azetidines with an exocyclic double bond under basic conditions.[5] Additionally, strong bases can promote elimination or other side reactions, particularly if there are suitable leaving groups on the ring.

Q4: How can I monitor the degradation of my azetidine compound during an experiment?

A4: The most effective way to monitor the stability of your compound is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These methods allow you to quantify the parent compound and detect the appearance of degradation products over time. It is crucial to develop a stability-indicating method where the parent compound and all potential degradation products are well-resolved.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Degradation During Acidic Workup or Purification

Symptoms:

  • Appearance of new, unexpected peaks in your HPLC or LC-MS analysis post-workup.

  • A significant decrease in the yield of your desired azetidine-containing product.

  • Difficulty in isolating the pure compound due to co-eluting impurities.

Root Cause Analysis: The primary culprit is acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[1][3] The use of strong acids during extraction or purification on standard silica gel, which is acidic, can exacerbate this issue.[9]

Solutions:

  • pH Control: Whenever possible, maintain a neutral or slightly basic pH during aqueous workups. Use a mild base like sodium bicarbonate to neutralize any excess acid.

  • Chromatography Stationary Phase: Avoid using standard silica gel for chromatography. Instead, opt for deactivated silica gel (treated with triethylamine), basic alumina, or Florisil to prevent on-column degradation.[9]

  • Solvent Choice: In your experimental design, consider using less protic or aprotic solvents to minimize the availability of nucleophiles that can participate in ring-opening.

Protocol 1: Neutralizing Workup and Deactivated Silica Gel Chromatography
  • Quenching: After your reaction is complete, cool the reaction mixture to 0 °C.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Prepare a chromatography column using silica gel that has been pre-treated with a solvent system containing a small amount of triethylamine (e.g., 0.1-1% v/v). Elute your compound using a suitable solvent gradient.

Issue 2: Intramolecular Decomposition of N-Aryl Azetidines

Symptoms:

  • Extremely rapid degradation, sometimes within minutes, in the presence of acid.[2]

  • Formation of a major byproduct with a different ring structure (e.g., a five or six-membered ring).

Root Cause Analysis: An intramolecular nucleophilic attack from a pendant group on the N-aryl substituent is likely occurring.[2][4] This is particularly problematic when a nucleophilic group is positioned in a way that can easily form a 5- or 6-membered ring through cyclization.

Solutions:

  • Protecting Groups: If the pendant nucleophilic group is not essential for the desired reactivity, consider protecting it before subjecting the molecule to acidic conditions.

  • Structural Modification: If feasible, modify the linker between the azetidine ring and the nucleophilic group to make intramolecular cyclization less favorable. Increasing the chain length can sometimes increase stability.[2][4]

  • Reaction Conditions: Perform reactions at the lowest possible temperature to minimize the rate of decomposition.[10]

Visualization of Degradation Pathways

To better understand the mechanisms of azetidine instability, the following diagrams illustrate the key degradation pathways under acidic and basic conditions.

cluster_acid Acid-Catalyzed Ring-Opening cluster_intramolecular Intramolecular Decomposition Azetidine Azetidine Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nucleophile Nucleophile Nucleophile (e.g., H2O) Nucleophile->Protonated_Azetidine N_Substituted_Azetidine N-Substituted Azetidine with Pendant Nucleophile Protonated_N_Substituted Protonated Azetidinium N_Substituted_Azetidine->Protonated_N_Substituted + H+ Cyclized_Intermediate Cyclized Intermediate Protonated_N_Substituted->Cyclized_Intermediate Intramolecular Attack Rearranged_Product Rearranged Product (e.g., Lactam) Cyclized_Intermediate->Rearranged_Product

Caption: Mechanisms of azetidine degradation under acidic conditions.

Data Summary: Factors Influencing Azetidine Stability

FactorImpact on StabilityRecommendations
pH Highly unstable in acidic conditions (pH < 5).[2] Generally more stable at neutral or slightly basic pH.Maintain pH between 7 and 8 during workup and storage. Use buffered solutions when possible.
Temperature Higher temperatures accelerate degradation.Conduct reactions and purifications at low temperatures (0 °C to -78 °C) whenever feasible.[10]
N-Substituents Electron-withdrawing groups (e.g., sulfonyl, carbamate) decrease the basicity of the nitrogen, enhancing stability in acid.[9]Utilize electron-withdrawing protecting groups to stabilize the azetidine ring.
Pendant Nucleophiles Can lead to rapid intramolecular decomposition.[2][4]Protect pendant nucleophiles or modify the molecular structure to disfavor cyclization.
Solvent Protic solvents can act as nucleophiles and facilitate ring-opening.Use aprotic solvents when possible, especially under acidic conditions.

Experimental Protocols

Protocol 2: Stability Assessment of an Azetidine Compound

This protocol provides a framework for assessing the stability of your azetidine-containing compound under various pH conditions.

Materials:

  • Your azetidine compound

  • Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Mobile phase for your analytical method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your azetidine compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate vials, dilute the stock solution with each of the pH buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Time Zero Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC or LC-MS system to determine the initial peak area of your compound.

  • Incubation: Store the sample vials at a controlled temperature (e.g., room temperature or 37 °C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 value. Plot the percentage remaining versus time for each pH condition to determine the stability profile.

Protocol 3: Screening for Optimal Purification Conditions

This protocol helps in identifying a suitable stationary phase for the purification of a sensitive azetidine compound.

Materials:

  • Crude sample of your azetidine compound

  • Small columns or TLC plates of:

    • Standard silica gel

    • Triethylamine-deactivated silica gel

    • Basic alumina

    • Florisil

  • A suitable solvent system

Procedure:

  • Spotting: Spot your crude sample onto TLC plates of each of the different stationary phases.

  • Development: Develop the TLC plates in a suitable solvent system.

  • Visualization: Visualize the spots under UV light or by staining.

  • Analysis: Compare the spot intensity and the presence of any new "streaking" or degradation spots on the different plates. The stationary phase that shows a clean, well-defined spot for your product with minimal tailing or new spots is likely the most suitable for column chromatography.

  • Small-Scale Column Test: If the results are still unclear, pack small glass pipettes with each of the promising stationary phases and pass a small amount of your crude material through each. Analyze the eluent by HPLC or LC-MS to determine the recovery and purity of your compound.

Troubleshooting Workflow

cluster_acid_solutions Solutions for Acidic Instability cluster_base_solutions Solutions for Basic Instability cluster_purification_solutions Solutions for Purification Issues Start Azetidine Instability Observed Identify_Conditions Identify Conditions of Instability (e.g., Acidic, Basic, Purification) Start->Identify_Conditions Acidic_Conditions Acidic Conditions Identify_Conditions->Acidic_Conditions Basic_Conditions Basic Conditions Identify_Conditions->Basic_Conditions Purification_Issues Purification Issues Identify_Conditions->Purification_Issues Reduce_Acidity Reduce Acidity/ Use Milder Acid Acidic_Conditions->Reduce_Acidity Low_Temp Lower Reaction Temperature Acidic_Conditions->Low_Temp Protecting_Group Use Electron-Withdrawing Protecting Group Acidic_Conditions->Protecting_Group Milder_Base Use Milder Base Basic_Conditions->Milder_Base Optimize_Solvent Optimize Solvent Basic_Conditions->Optimize_Solvent Deactivated_Silica Use Deactivated Silica Gel or Alumina Purification_Issues->Deactivated_Silica pH_Control_Workup Neutral/Basic Workup Purification_Issues->pH_Control_Workup End Stable Azetidine Compound Reduce_Acidity->End Low_Temp->End Protecting_Group->End Milder_Base->End Optimize_Solvent->End Deactivated_Silica->End pH_Control_Workup->End

Caption: A logical workflow for troubleshooting azetidine instability.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available at: [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. NSF PAR. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available at: [Link]

  • Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. IJIRT. Available at: [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Global Research Online. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

Sources

Optimization

AzetiSolve™ Technical Support Center: Advanced Stereoselective Synthesis

Welcome to the AzetiSolve™ Technical Support Center. As Senior Application Scientists, we understand that constructing the highly strained 4-membered nitrogen heterocycle is only half the battle; controlling its stereoce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AzetiSolve™ Technical Support Center. As Senior Application Scientists, we understand that constructing the highly strained 4-membered nitrogen heterocycle is only half the battle; controlling its stereocenters is the true synthetic challenge. Due to the immense ring strain (~26 kcal/mol) and the propensity for unwanted ring-opening or E/Z isomerization, standard cyclization protocols often fail to yield enantio- or diastereopure products.

This portal moves beyond generic protocols. Here, we offer causally-driven troubleshooting guides, self-validating methodologies, and mechanistic FAQs for the most robust stereoselective azetidine synthesis pathways currently utilized in drug development and chemical biology.

Module 1: Catalytic Asymmetric[3+1] Cycloadditions

Mechanistic Rationale (The Causality)

The [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides is a powerful route to functionalized azetidines. By utilizing a chiral N,N′-dioxide/Mg(II) complex, the Mg(II) acts as a Lewis acid to coordinate and activate the aziridine, weakening the C-C bond and facilitating its opening into an azomethine ylide equivalent. The bulky chiral N,N'-dioxide ligand creates a restrictive chiral pocket around the metal center. This steric environment forces the incoming isocyanide nucleophile to attack from a single trajectory, yielding highly enantioenriched exo-imido azetidines .

Self-Validating Protocol
  • Catalyst Preparation : Mix Mg(OTf)₂ (10 mol%) and the chiral N,N'-dioxide ligand (10 mol%) in anhydrous THF at 30°C for 1 hour.

    • Validation Checkpoint: The suspension must transition into a clear, homogeneous solution, indicating complete metal-ligand complexation. Do not proceed if the solution remains cloudy.

  • Substrate Activation : Add the racemic D-A aziridine (1.0 equiv) to the catalyst solution and cool precisely to -20°C.

  • Cycloaddition : Slowly add the isocyanide (1.2 equiv) dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the aziridine spot and the emergence of a lower-Rf spot confirms successful ring-opening and closure.

  • Isolation : Quench with H₂O, extract with DCM, and purify via flash chromatography.

Troubleshooting FAQ

Q: Why am I obtaining a racemic mixture despite using the chiral N,N'-dioxide ligand? A: The background (uncatalyzed or purely metal-catalyzed) reaction is likely outcompeting your chiral pathway. The strong chiral amplification effect in this system relies on the absolute purity of the active monomeric catalyst species . Ensure strict temperature control (-20°C) and verify that your Mg(OTf)₂ is strictly anhydrous; trace water can alter the coordination sphere, destroying the chiral pocket.

G A Racemic D-A Aziridine + Isocyanide C Coordination & Ring Opening A->C B Chiral N,N'-Dioxide/Mg(II) Catalyst Preparation B->C Lewis Acid Activation D Azomethine Ylide Intermediate C->D C-C Bond Cleavage E Stereoselective Nucleophilic Attack D->E Chiral Pocket Control F Enantioenriched Exo-Imido Azetidine E->F Ring Closure

Caption: Workflow and mechanism of Mg(II)-catalyzed [3+1] cycloaddition for azetidine synthesis.

Module 2: Photochemical Aza-Paternò-Büchi Reactions

Mechanistic Rationale (The Causality)

The aza-Paternò-Büchi reaction is an atom-economical [2+2] photocycloaddition between an imine and an alkene. However, UV excitation of acyclic imines typically results in rapid non-radiative decay via E/Z isomerization. This acts as an energy sink, quenching the excited state before the necessary exciplex can form with the alkene. To achieve high stereoselectivity and yield, the imine must be conformationally locked—either by using cyclic imines or by installing strong intramolecular hydrogen-bonding networks (e.g., hydroxylamine or hydrazine derivatives) .

Self-Validating Protocol
  • Precursor Design : Select an imine precursor with a rigidifying auxiliary (e.g., an N-OBn or N-NHBoc group) to restrict E/Z isomerization .

  • Reaction Setup : Dissolve the imine and the alkene (5.0 equiv excess) in rigorously degassed acetonitrile.

    • Validation Checkpoint: Run a baseline UV-Vis spectrum. Ensure the imine absorbance band allows for selective excitation without direct excitation of the alkene.

  • Irradiation : Irradiate the mixture at λ = 300 nm using a Rayonet reactor for 12–24 hours.

    • Validation Checkpoint: Take a 100 µL aliquot at 6 hours for crude ¹H-NMR. You should observe the emergence of highly shielded azetidine ring protons (~3.5–4.5 ppm) and the proportional loss of the downfield imine C=N proton.

Troubleshooting FAQ

Q: I am getting extremely low yields and mostly recovering my starting material. What is wrong? A: Your imine is likely acting as a "molecular rotor." If the E/Z isomerization pathway is unconstrained, the excited singlet/triplet state dissipates its energy thermally rather than engaging the alkene . You must switch to a cyclic imine or add a conjugating/hydrogen-bonding group to lock the geometry.

G Imine Acyclic Imine (Ground State) Excited Excited Imine (Singlet/Triplet) Imine->Excited UV Irradiation (hv) Isomerization E/Z Isomerization (Energy Waste) Excited->Isomerization Unconstrained (Failure Path) Exciplex Exciplex Formation Excited->Exciplex Constrained/Tethered (Success Path) Alkene Alkene Addition Alkene->Exciplex Azetidine Azetidine Photoproduct (Stereoselective) Exciplex->Azetidine [2+2] Cycloaddition

Caption: Competing pathways in the aza-Paternò-Büchi reaction highlighting the E/Z isomerization trap.

Module 3: Strain-Release Functionalization of 1-Azabicyclobutanes

Mechanistic Rationale (The Causality)

1-Azabicyclobutanes (ABBs) possess extreme ring strain. Nucleophilic addition to the bridgehead carbon triggers an immediate strain-release event, forcing the opening of the bicyclic system into a mono-azetidine. Because the nucleophilic trajectory is strictly governed by the pre-set stereocenters on the ABB precursor, this method allows for the rapid, programmable synthesis of complex, enantio- and diastereopure azetidine libraries .

Self-Validating Protocol
  • ABB Generation : Treat your stereodefined brominated precursor with MeLi at -78°C to induce ring closure.

    • Validation Checkpoint: ABBs are highly reactive and prone to polymerization. Do not isolate them. Maintain the intermediate as a dilute stock solution in THF.

  • Functionalization : Introduce the desired nucleophile (e.g., thiol, amine, or acrylamide for stereoprobes) directly to the cold ABB stock solution.

    • Validation Checkpoint: The reaction is driven by enthalpy (strain release). A rapid, mildly exothermic conversion indicates successful functionalization.

Troubleshooting FAQ

Q: My ABB intermediate is decomposing before I can add the nucleophile. How do I stabilize it? A: ABBs are notoriously unstable in neat form. Never attempt to concentrate them to dryness or subject them to silica gel chromatography. Always generate them in situ at cryogenic temperatures (-78°C) and immediately trap them with your nucleophile .

Module 4: Biocatalytic[1,2]-Stevens Rearrangement

Mechanistic Rationale (The Causality)

Traditional ring expansion of aziridines via aziridinium ylides fails asymmetrically because the ylides undergo highly favorable, uncatalyzed cheletropic extrusion of olefins. Engineered carbene transferase enzymes (hemoproteins) solve this by shielding the ylide intermediate within a precisely contoured chiral active site. This suppresses the extrusion pathway and forces a highly enantioselective[1,2]-Stevens rearrangement, resulting in a one-carbon ring expansion to the azetidine .

Troubleshooting FAQ

Q: I am observing massive amounts of olefin byproducts instead of the target azetidine. A: The active site of your chosen enzyme variant is too spacious. If the aziridinium ylide has enough conformational freedom, the innate thermodynamics of cheletropic extrusion will dominate. You must switch to a more sterically restrictive enzyme mutant to physically block the extrusion geometry and force the [1,2]-shift .

Quantitative Data: Method Comparison

MethodologyStereocontrol MechanismTypical SelectivityKey Limitation / Challenge
Catalytic [3+1] Cycloaddition Chiral N,N'-dioxide/Mg(II) pocket dictates isocyanide attack trajectory.Up to 94% ee, >95:5 drRequires precise temperature control to suppress background racemic reactions.
Aza-Paternò-Büchi [2+2] Rigidified imines prevent E/Z decay; facial selectivity via sterics.>90% de (substrate dependent)Acyclic imines often fail without specific hydrogen-bonding auxiliaries.
Strain-Release of ABBs Pre-set stereocenters on the bicyclic framework dictate nucleophilic approach.>99% ee, >99:1 drABB intermediates are highly unstable and cannot be isolated.
Biocatalytic Ring Expansion Engineered hemoprotein active site forces [1,2]-Stevens rearrangement.Up to 99:1 erRequires specific enzyme mutants to prevent cheletropic olefin extrusion.

References

  • Zhang, F., Sang, X., Zhou, Y., Cao, W., & Feng, X. (2022). "Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides." Organic Letters (ACS Publications). URL:[Link]

  • Sivaguru, J. et al. (2023). "Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions." Photochemistry Volume 51 (Royal Society of Chemistry). URL:[Link]

  • D'Auria, M. (2021). "Synthesis of azetidines by aza Paternò–Büchi reactions." Photochemical & Photobiological Sciences (NIH PMC). URL:[Link]

  • (2025). "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes." Journal of the American Chemical Society. URL:[Link]

  • Schomaker, J. M. et al. (2022). "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement." Science (NIH PMC). URL:[Link]

Troubleshooting

common impurities in 1-N-Cbz-3-(methylaminomethyl)azetidine synthesis

This guide serves as a technical support center for the synthesis and purification of 1-N-Cbz-3-(methylaminomethyl)azetidine , a critical intermediate in medicinal chemistry for introducing rigidified amine scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the synthesis and purification of 1-N-Cbz-3-(methylaminomethyl)azetidine , a critical intermediate in medicinal chemistry for introducing rigidified amine scaffolds.

The content is structured to address specific failure modes encountered during the two most common synthetic routes: Reductive Amination (from the aldehyde) and Nucleophilic Substitution (from the mesylate/halide).

Module 1: Reductive Amination Troubleshooting

Route: Reaction of 1-N-Cbz-3-formylazetidine with methylamine and a reducing agent (e.g., STAB, NaBH₄).

Issue: High Levels of "Dimer" Impurity

Symptom: LCMS shows a significant peak at roughly double the molecular weight of the target (minus small mass adjustments for condensation). Impurity Identity: Bis((1-(benzyloxycarbonyl)azetidin-3-yl)methyl)methylamine. Mechanism: The newly formed secondary amine product is more nucleophilic than the starting methylamine (or competes effectively), reacting with unconsumed aldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine "dimer."

Corrective Actions:

  • Switch to Stepwise Addition (Indirect Reductive Amination):

    • Protocol: Pre-form the imine by stirring the aldehyde and methylamine (excess, >5 equiv) in MeOH or DCE for 1–2 hours before adding the reducing agent.

    • Why: This consumes the aldehyde before the reducing agent is introduced, preventing the coexistence of product amine and starting aldehyde.

  • Increase Amine Equivalents:

    • Use a large excess of methylamine (5–10 equivalents).

    • Causality: High concentration of MeNH₂ statistically outcompetes the product amine for the remaining aldehyde.

  • Reducing Agent Selection:

    • Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM instead of NaBH₄/MeOH. STAB is less reactive toward aldehydes than imines, minimizing direct aldehyde reduction (see Module 2) but also allowing for slower, controlled reduction.

Issue: Significant "Alcohol" Byproduct

Symptom: LCMS peak corresponding to 1-N-Cbz-3-(hydroxymethyl)azetidine. Mechanism: Direct reduction of the aldehyde starting material by the hydride source before it can condense with the amine.

Corrective Actions:

  • Eliminate Protic Solvents (if using STAB):

    • Switch solvent to 1,2-Dichloroethane (DCE). Methanol promotes the solvolysis of STAB to more reactive borohydride species that reduce aldehydes faster.

  • Scavenging:

    • If the alcohol is formed, it is difficult to separate by acid-base extraction (both are neutral/Cbz-protected or basic). Use silica chromatography with a gradient of DCM:MeOH (95:5 to 90:10) + 1% NH₄OH.

Module 2: Nucleophilic Substitution Troubleshooting

Route: Displacement of 1-N-Cbz-3-(mesyloxymethyl)azetidine with methylamine.

Issue: Ring Opening (Homoallylamine Formation)

Symptom: Product mass is correct, but NMR shows loss of the azetidine ring signals (distinctive multiplets at


 3.5–4.2 ppm disappear) and appearance of alkene signals.
Mechanism:  Azetidines are highly strained (~25 kcal/mol). Strong heating or Lewis acids can trigger ring opening via nucleophilic attack at the ring carbons rather than the exocyclic methylene.

Corrective Actions:

  • Temperature Control:

    • Do not exceed 60°C. Substitution on the exocyclic methylene is kinetically favored but thermodynamically, ring opening relieves strain.

  • Base Selection:

    • Avoid strong inorganic bases (KOH/NaOH) at high temperatures. Use excess methylamine itself as the base or mild organic bases (DIPEA) in a polar aprotic solvent (DMF/ACN).

Module 3: Cbz-Group Stability & Deprotection

Issue: Loss of Cbz Group During Synthesis

Symptom: Detection of 3-(methylaminomethyl)azetidine (free base) or complex mixtures during workup. Mechanism: While Cbz is stable to basic and mild acidic conditions, it is sensitive to:

  • Hydrogenation: If you attempt to reduce an alkene or nitrile intermediate using H₂/Pd, the Cbz will cleave.

  • Strong Lewis Acids: High concentrations of

    
     or 
    
    
    
    (sometimes used for other deprotections) will cleave Cbz.

Corrective Actions:

  • Alternative Reduction: If reducing a nitrile to the amine, use Borane-THF or Cobalt Chloride/NaBH₄ . These reagents reduce the nitrile without touching the Cbz carbamate.

Visual Guide: Impurity Pathways

The following diagram illustrates the competitive pathways in the Reductive Amination route.

G cluster_1 Intermediates cluster_2 Outcomes Aldehyde 1-N-Cbz-3-formylazetidine Imine Imine Intermediate Aldehyde->Imine + MeNH2 (Condensation) Alcohol IMPURITY A: 1-N-Cbz-3-(hydroxymethyl)azetidine (Direct Reduction) Aldehyde->Alcohol + H- (Direct Reduction) (Fast if no pre-formation) MeNH2 Methylamine (MeNH2) Product TARGET: 1-N-Cbz-3-(methylaminomethyl)azetidine Imine->Product + H- (Reduction) (Target Path) Iminium Dimer Iminium Ion Dimer IMPURITY B: Bis-alkylated Dimer (Tertiary Amine) Iminium->Dimer + H- (Reduction) Product->Iminium + Aldehyde (Competitive Reaction)

Caption: Competitive reaction pathways in reductive amination. Impurity B (Dimer) forms when the Product competes with MeNH₂ for the Aldehyde.

Summary of Impurity Data

Impurity NameStructure DescriptionOriginPrevention Strategy
Alcohol Impurity Aldehyde reduced to

Direct reduction of aldehyde by reducing agent.Use STAB; Pre-form imine; Avoid MeOH.[1]
Dimer Impurity Two azetidines linked by N-MeReaction of Product with Aldehyde.High equivalents of MeNH₂; Stepwise addition.
Ring-Opened Linear homoallylamine chainNucleophilic attack on ring carbons.Avoid strong heating (>60°C); Avoid strong bases.
Des-Cbz Amine Free secondary amineHydrogenolysis (Pd/H₂) or strong acid.Avoid H₂/Pd; Use Borane or Hydride reductions.

FAQ: Frequently Asked Questions

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to synthesize this from the nitrile precursor? A: No. While hydrogenation is excellent for reducing nitriles to amines, it will simultaneously cleave the Cbz protecting group (hydrogenolysis), yielding the deprotected azetidine which is highly water-soluble and difficult to isolate. Use


 / 

in methanol for a selective nitrile reduction that preserves the Cbz group [1].

Q: Why is the "Dimer" impurity so difficult to remove? A: The dimer is a tertiary amine, while your product is a secondary amine. Both are basic and lipophilic. They often co-elute on standard C18 or Silica columns.

  • Tip: Derivatize the crude mixture with

    
    . The product (secondary amine) will form the N-Boc, N-Me  derivative, which is non-basic and significantly less polar. The dimer (tertiary amine) cannot react. You can then separate them easily by acid wash (dimer goes to aqueous) or chromatography, followed by Boc deprotection (TFA/DCM) [2].
    

Q: I see a peak +14 mass units higher than my product. What is it? A: This is likely the N-Methylated tertiary amine (not the dimer, but simple over-methylation:


). This occurs if your methylamine source contains formaldehyde or if you used formaldehyde/formic acid (Eschweiler-Clarke conditions) which are too aggressive. Ensure you are using high-purity Methylamine (e.g., 2M in THF) and not generating it in situ from precursors that might release HCHO.

References

  • BenchChem Technical Support. (2025).[2][3] The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Retrieved from 3

  • Organic Chemistry Portal. (2024).[4] Cbz-Protected Amino Groups - Stability and Deprotection. Retrieved from 5

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[6] Retrieved from 6

  • Sigma-Aldrich. (2025). Application Note – Reductive Amination Protocols. Retrieved from 7

Sources

Optimization

Section 1: Core FAQs – The Mechanics of Azetidine Polymerization

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, process chemists, and drug development professionals dealing with the notorious instability of four-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, process chemists, and drug development professionals dealing with the notorious instability of four-membered nitrogen heterocycles.

Azetidines possess a high ring strain of approximately 25.4 kcal/mol[1]. This immense thermodynamic strain, combined with the inherent nucleophilicity of the nitrogen atom, makes azetidines highly susceptible to Ring-Opening Polymerization (ROP). This guide provides field-proven strategies to enforce kinetic control, suppress polymerization, and maximize your cyclization yields.

Q1: Why does my azetidine synthesis frequently result in viscous oligomers instead of the desired cyclic monomer? A1: You are likely triggering Cationic Ring-Opening Polymerization (CROP). Unprotected azetidines (secondary amines) are highly nucleophilic. If your reaction conditions are even mildly acidic, the azetidine nitrogen becomes protonated. This activated, highly strained intermediate is rapidly attacked by the lone pair of an unprotonated azetidine molecule, initiating a cascading intermolecular chain reaction that yields branched poly(propylenimine)[2].

Q2: How does the choice of N-protecting group influence polymerization risk? A2: Protecting groups exert critical electronic control. By installing Electron-Withdrawing Groups (EWGs) such as Boc, Ts, or Cbz, you delocalize the nitrogen's lone pair, drastically reducing its nucleophilicity. This effectively shuts down the intermolecular attack pathway. However, be aware that under extreme thermal or strong anionic conditions, even N-sulfonyl azetidines can undergo Anionic Ring-Opening Polymerization (AROP) to form linear poly(trimethylenimine)[3].

Q3: I am attempting an intramolecular cyclization of a γ-haloamine. How do I prevent intermolecular oligomerization? A3: You must manipulate the reaction kinetics. Intramolecular cyclization (4-exo-tet) is a unimolecular process (pseudo-first-order), while intermolecular oligomerization is a bimolecular process (second-order). By running the reaction under high dilution conditions (typically 0.01 M to 0.05 M), you exponentially decrease the probability of bimolecular collisions, allowing the kinetic 4-exo-tet cyclization to outcompete polymerization.

Q4: My LC-MS shows a mass corresponding to my product, but NMR reveals I synthesized a pyrrolidine instead of an azetidine. What happened? A4: You have fallen victim to thermodynamic rearrangement. The formation of a five-membered pyrrolidine ring (5-endo-tet pathway) is thermodynamically favored over the four-membered azetidine due to lower ring strain[4]. If your reaction temperature is too high, you provide enough thermal energy to overcome the activation barrier for the thermodynamic product, causing the initially formed azetidine to rearrange.

Section 2: Troubleshooting Guide & Decision Logic

Use the following diagnostic logic tree to identify the root cause of your synthesis failure.

G Start Low Yield / Viscous Mass Check LC-MS / NMR Analysis Start->Check Polymer Oligomers Detected? Check->Polymer Pyrrolidine 5-Membered Ring? Polymer->Pyrrolidine No Dilution Increase Dilution (<0.05 M) Polymer->Dilution Yes (Concentration) Protect Add N-Protecting Group Polymer->Protect Yes (CROP/AROP) Temp Lower Temperature Pyrrolidine->Temp Yes (Thermodynamic)

Diagnostic logic tree for resolving azetidine synthesis failures.

Pathway Acyclic Acyclic Precursor Azetidine Azetidine (4-exo-tet) Acyclic->Azetidine Kinetic Control (Dilute, Low Temp) Polymer Poly(propylenimine) Acyclic->Polymer High Concentration Pyrrolidine Pyrrolidine (5-endo-tet) Acyclic->Pyrrolidine Thermodynamic Control (High Temp) Protonated Protonated Intermediate Azetidine->Protonated Acidic pH Protonated->Polymer Intermolecular ROP

Competing kinetic and thermodynamic pathways in azetidine formation.

Section 3: Quantitative Data & Parameter Optimization

To maintain the delicate balance required for azetidine synthesis, strictly adhere to the parameter boundaries outlined below. Deviating from these ranges drastically increases the risk of ROP or thermodynamic rearrangement.

Reaction ParameterHigh Risk of PolymerizationOptimal Range for AzetidineCausality / Mechanistic Rationale
Concentration > 0.1 M0.01 M – 0.05 M High dilution ensures pseudo-first-order kinetics, favoring unimolecular 4-exo-tet cyclization over bimolecular ROP.
Temperature > 60°C-50°C to 20°C Low temperatures prevent the system from overcoming the activation energy required for thermodynamic rearrangement to pyrrolidine[4].
N-Substitution Unprotected (-NH) or AlkylEWG (Boc, Ts, Cbz) Electron-withdrawing groups reduce the nucleophilicity of the nitrogen lone pair, preventing it from attacking other strained rings[3].
System pH < 5.0 (Acidic)7.0 – 9.0 (Mildly Basic) Mild basicity prevents the protonation of the azetidine ring, which is the primary trigger for Cationic Ring-Opening Polymerization[2].

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring you catch deviations before they ruin your batch.

Protocol 1: Batch Synthesis of N-Boc-Azetidines via High-Dilution Intramolecular Cyclization

Objective: Synthesize N-Boc-azetidine from a γ-haloamine precursor while suppressing CROP.

  • Substrate Preparation & Validation: Dissolve the γ-haloamine precursor in anhydrous Acetonitrile to achieve a strict concentration of 0.02 M .

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Moisture must be < 50 ppm to prevent competitive hydrolysis of the leaving group.

  • Base Addition: Add 2.0 equivalents of anhydrous

    
    .
    
    • Causality: A heterogeneous, mild base keeps the local concentration of the active nucleophile low, preventing concentration spikes that lead to polymerization.

  • Kinetic Cyclization: Stir the suspension vigorously at 0°C, slowly warming to room temperature over 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Stain with Ninhydrin. The primary amine precursor will show a bright purple spot. The reaction is complete when the purple spot disappears, replaced by a higher

      
       UV-active spot (due to the Boc group).
      
  • Quench & Extraction: Filter out the inorganic salts. Concentrate the filtrate under reduced pressure (keep bath < 30°C to avoid thermal ROP). Extract with EtOAc and wash with brine.

  • Final Validation (NMR): Obtain a

    
     NMR spectrum in 
    
    
    
    .
    • Success Criteria: Look for the characteristic highly shielded multiplet of the azetidine ring protons at ~2.2 ppm (C3) and ~3.8 ppm (C2/C4).

    • Failure Criteria: Broad, unresolved baseline humps indicate poly(propylenimine) formation.

Protocol 2: Continuous Flow Synthesis to Suppress Polymerization

Objective: Utilize flow technology to handle highly reactive lithiated azetidine intermediates, preventing thermal runaway and local concentration spikes[5].

Flow PumpA Pump A Precursor Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent PumpB->Mixer Reactor Residence Coil (-50°C) Mixer->Reactor Fast Mixing Quench In-line Quench Reactor->Quench Controlled Time Product Pure Azetidine Quench->Product Prevent ROP

Continuous flow reactor schematic for kinetic control of azetidine synthesis.
  • System Priming: Prime the microreactor pumps with Cyclopentyl Methyl Ether (CPME).

    • Causality: CPME is an environmentally responsible solvent with excellent heat capacity, crucial for mitigating the exothermic lithiation step[5].

  • Reagent Loading:

    • Pump A: Load N-Boc-3-iodoazetidine (0.07 M in CPME). Set flow rate to 4 mL/min.

    • Pump B: Load n-hexyllithium (0.42 M in CPME). Set flow rate to 1 mL/min.

  • Telescoped Reaction: Direct both streams into a T-mixer submerged in a -50°C cooling bath. The combined stream must pass through a residence coil (R1) with a strictly calculated residence time of 82 milliseconds [5].

    • Causality: This ultra-short residence time ensures the highly reactive C3-lithiated azetidine is generated and moved to the next stage before it can undergo dimerization or ring-opening[6].

  • Electrophilic Trapping: Introduce the electrophile stream via a second T-mixer (M2), passing through a secondary residence coil (R2) for 10.4 seconds.

  • Final Validation: Utilize in-line IR spectroscopy to monitor the shift in the Boc carbonyl stretching frequency, ensuring steady-state conversion before collecting the final product fraction.

Section 5: References

1.[Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrZmihQviOOyVd4GMOfrKxJAEdnlNibiXe3kH57ojDHbSUSf66b2kzGfGu3jOFgYfE0hKhfcfwLMENyKFYheKAQAppZf-J4u80ZKtTD72u7ahe1UGSy4Kz_nC3kGnkd8fEUQQaRLie18de_A==] 2.[Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1SLll1oUT-RqzOKdZdriMZqzcylZ6WpK6UQQsWt00QoS5VLnlukCSeZUkFu96Ze90ZsBVRQyIcKh3wVup08xnNwXtoaF9SbxjZGYI4E_bPjftGLWQJiV5WIFeQo42diY40ipgykTkRA==] 3.[Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgq90kwrJbyL4Ts1QhqvaHP68UTdcRbbWN4GTfDMr9cCM-3UI0h2RGhDphhwzkPtJBlW7jNEz9RlE-_JzLs-8xPTVTx_0bVd9qV4UddNE4t2LkdW1G0z4v1-tl48TzkZbuK29hQUkeRWm2JEOk6x1c0t3_zA==] 4.[Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle] - [rsc.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-W0GjEh_zPDx-WHetu-5LEgXVRZDi2AUcxeyNT0g7MLNpRJuVnMxpn1uj5ne0l2UCuhpa431HQpzSdqjnXURAoZlQRmrYB33rz6BvdfL5OBqFfM_EKa-AdGTRU5b8QYMpUtw7KerRRrxgQ8lRjHfmSGMeroZUXu3c] 5.[Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaCmWUtZ3C-aHvhtZVxwLMg6jc3wV2mqu0atKV-LcMGOjxd97BcicFUM2PnrlgybvIC2QMeCU4-qTME6p7G6IrrmWnw82mFcfhjFY4Qwx4tqTWHB27iC_Vupb2rm2vyclGwCnxYvcO7A==] 6. [How to avoid pyrrolidine formation during azetidine synthesis] - [benchchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA9huwgw6WrN3Q4DDrruzoILTqNvWNQEKtYNpVnq4cJIFs39NUb0rPmJgH7GimMCvosPdDjhuJo1IOp_CSZm-S4x6usReAEbGEUSZAtJ-zygN98oCWXbYNtwBEPiF5qR7YPXnBjkwdQKbPPDW-XK9ZCYPgQCICBLvGmwHeh9iaWy_m-sFxwtPjVid32FLbAi6ulRQnj7u-gMNr]

Sources

Troubleshooting

Technical Support Center: Analytical Profiling &amp; Stability of 1-N-Cbz-3-(methylaminomethyl)azetidine

Document ID: TSC-AZT-003 Status: Active Last Updated: 2026-03-08 Target Audience: Analytical Chemists, Medicinal Chemists, QC Specialists Core Chemical Profile & Stability Overview Compound: 1-N-Cbz-3-(methylaminomethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-AZT-003 Status: Active Last Updated: 2026-03-08 Target Audience: Analytical Chemists, Medicinal Chemists, QC Specialists

Core Chemical Profile & Stability Overview

Compound: 1-N-Cbz-3-(methylaminomethyl)azetidine Formula: C


H

N

O

MW: 234.30 Da

This guide addresses the specific analytical challenges inherent to the azetidine core (ring strain) and the Cbz-protecting group (rotamerism). Unlike standard amines, this molecule exhibits dynamic conformational behavior and specific degradation pathways that often mimic impurities in standard HPLC/UPLC workflows.

Quick Diagnostic Matrix
ObservationProbable CauseVerification Step
Split/Broad Peak (approx. 1:3 ratio)Cbz Rotamers (Conformational Isomers)Run HPLC column at 50°C. If peaks merge, it is rotamerism, not impurity.
M+16 Peak in LC-MSN-Oxidation (Side chain)Check sample diluent for peroxides; add antioxidant (e.g., BHT).
RRT < 0.5 Peak (Early eluting)Benzyl Alcohol (Cbz Hydrolysis)Check UV spectrum for match with Benzyl Alcohol standards.
Mass Loss (-134 Da) Cbz Deprotection Confirm presence of free amine mass (MW ~100).

Troubleshooting Guide: Chromatographic Anomalies

Issue 1: "I see a split peak or 'shoulder' for the main compound. Is my sample impure?"

Diagnosis: Likely Rotamerism , not degradation. Mechanism: The Nitrogen-Carbon bond of the Cbz carbamate group has partial double-bond character (


), restricting rotation. This creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale and sometimes on the HPLC timescale, especially at ambient or low temperatures.

Resolution Protocol:

  • Temperature Stress Test:

    • Increase column temperature to 45°C - 55°C .

    • Result: If the split peaks coalesce into a single sharp peak, they are rotamers. If they remain distinct, it is a chemical impurity.

  • Solvent Modulation:

    • Change the mobile phase organic modifier. Methanol often exacerbates rotamer separation compared to Acetonitrile due to hydrogen bonding effects. Switch to 100% Acetonitrile (with buffer) to see if peak shape improves.

Issue 2: "My recovery is low, and peak tailing is severe."

Diagnosis: Silanol Interaction or Thermal Instability . Mechanism: While the azetidine nitrogen is protected (Cbz), the methylaminomethyl side chain is a basic secondary amine. It interacts strongly with residual silanols on silica columns, causing tailing and irreversible adsorption.

Resolution Protocol:

  • Mobile Phase Additive: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . The low pH ensures the side chain amine is fully protonated, reducing silanol interaction.

    • Warning: Do not use high pH (>8) buffers. Azetidines are strained rings; high pH can promote nucleophilic attack (ring opening) if the temperature is elevated.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or "HSS T3" column designed for polar bases.

Mass Spectrometry Interpretation Guide

Use this guide to identify degradants based on Mass Shift (


) relative to the parent [M+H]

= 235.3.

Observed IonIdentityMechanism
+16 251.3N-Oxide Oxidation of the side chain secondary amine (methylamino group). Common in aged samples or protic solvents.
+18 253.3Ring Open (Hydrolysis) Acid-catalyzed nucleophilic attack by water on the azetidine ring. Rare for Cbz-protected, but possible in strong acid.
-90 145.2Debenzylation Loss of the benzyl group (PhCH

-), leaving the carbamic acid (unstable)

free amine.
-108 127.2Benzyl Alcohol Detection of the leaving group itself (PhCH

OH) if Cbz hydrolysis occurs.

Degradation Pathways & Logic

The following diagram illustrates the critical degradation nodes. The Side Chain N-Oxidation is the most common storage artifact, while Ring Opening is a risk during aggressive acidic handling.

DegradationPathways cluster_degradation Irreversible Degradation Parent 1-N-Cbz-3-(methylaminomethyl) azetidine (MW 234) Rotamer Rotameric Conformers (Split Peaks) Parent->Rotamer Restricted N-C Rotation (Reversible) NOxide Side Chain N-Oxide (+16 Da) Parent->NOxide Oxidation (Air/Peroxides) Hydrolysis Cbz Hydrolysis (Benzyl Alcohol + Free Amine) Parent->Hydrolysis Strong Acid/Base or H2/Pd RingOpen Ring Opening (Acid/Nucleophile Mediated) Parent->RingOpen Nucleophilic Attack (High Strain)

Caption: Figure 1. Mechanistic pathways for conformational isomerism (yellow) vs. irreversible chemical degradation (red).

Standardized Analytical Protocol (HPLC-UV/MS)

Method Purpose: Purity profiling and degradant identification.[1]

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50°C (Critical to collapse rotamers).

  • Detection: UV 254 nm (Cbz absorption) & MS (ESI Positive).

  • Sample Diluent: 50:50 Water:Acetonitrile.[2] Avoid pure methanol (can promote methylation artifacts or rotamer splitting).

Handling & Storage Recommendations

  • Avoid Chlorinated Solvents for Long-Term Storage: DCM can become acidic over time (HCl formation), which may catalyze Cbz cleavage or azetidine ring opening [1].

  • Antioxidants: If storing in solution for >24 hours, add BHT (butylated hydroxytoluene) to prevent side-chain N-oxidation.

  • pH Sensitivity: Maintain pH 3–8.

    • pH < 3: Risk of Cbz hydrolysis and ring opening.

    • pH > 9: Risk of base-catalyzed polymerization or ring opening via nucleophilic attack.

References

  • BenchChem Technical Support. (2025).[2][3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • National Institutes of Health (NIH). (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank. Retrieved from

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing 1-N-Cbz-3-(methylaminomethyl)azetidine with other azetidine building blocks

Executive Summary In the optimization of lead compounds, the 1-N-Cbz-3-(methylaminomethyl)azetidine building block represents a strategic intersection of three critical design elements: ring strain (azetidine core), orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the 1-N-Cbz-3-(methylaminomethyl)azetidine building block represents a strategic intersection of three critical design elements: ring strain (azetidine core), orthogonal protection (Cbz group), and functional handle extension (methylaminomethyl tail).

While 1-Boc-3-aminoazetidine is the standard "workhorse" for introducing the azetidine ring, the 1-N-Cbz-3-(methylaminomethyl) derivative offers distinct advantages for complex synthesis campaigns where acid-labile intermediates are present, or when a "stretched" exit vector is required to reach deep binding pockets. This guide objectively compares this building block against common alternatives, supported by physicochemical rationale and experimental protocols.

Part 1: Structural & Physicochemical Profile[1][2][3]

The Molecule at a Glance[4]
  • Core : Azetidine (4-membered nitrogen heterocycle).[1][2][3][4]

  • Protecting Group (N1) : Carbobenzyloxy (Cbz/Z) – Removed via hydrogenolysis or strong acid (HBr), stable to TFA/HCl.

  • Functional Handle (C3) : Methylaminomethyl group (

    
    ).
    
  • Key Feature : The methylene spacer breaks the direct conjugation/inductive effect of the ring, while the

    
    -methyl group improves solubility and eliminates a post-coupling methylation step.
    
Comparative Physicochemical Data

The following table contrasts the 1-N-Cbz-3-(methylaminomethyl)azetidine core (after deprotection or functionalization) against its primary competitors.

Feature3-(methylaminomethyl)azetidine 3-aminoazetidine 3-(methylaminomethyl)pyrrolidine
Ring Size 4-membered (Strained)4-membered (Strained)5-membered (Flexible)
Pucker Angle ~30° (Rigid)~30° (Rigid)~40-45° (Envelope)
Exit Vector Extended (Methylene spacer)Compact (Direct attachment)Extended
LogP Trend Lower (Polar)LowestHigher (More lipophilic)
Basicity (pKa) ~9.8 (Secondary amine)~8.5-9.0 (Primary amine)~10.0
Metabolic Stability High (Ring strain prevents typical oxidations)HighModerate (Susceptible to oxidation)

Analyst Note: The azetidine ring lowers LogP by approximately 1.0 unit compared to pyrrolidine analogs, a critical factor in improving metabolic stability and reducing off-target toxicity (LLE efficiency).

Part 2: Strategic Selection – Cbz vs. Boc

The choice between the Cbz-protected variant and the ubiquitous Boc-variant is dictated by the synthetic route's compatibility.

Decision Matrix: When to use 1-N-Cbz?
  • Acid Sensitivity : If your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers, tert-butyl esters) that would survive Cbz removal (

    
    ) but decompose during Boc removal (TFA/HCl).
    
  • Orthogonality : When you need to deprotect a Boc group elsewhere in the molecule while keeping the azetidine nitrogen protected.

  • UV Tracking : The Cbz group contains a chromophore (phenyl ring), making the intermediate easier to visualize on TLC and HPLC compared to the UV-silent Boc group.

Stability Comparison
Condition1-N-Cbz-3-(methylaminomethyl)azetidine 1-N-Boc-3-(methylaminomethyl)azetidine
TFA / HCl (Acid) STABLE UNSTABLE (Deprotects)

, Pd/C
UNSTABLE (Deprotects)STABLE
NaOH / LiOH (Base) STABLE STABLE
Nucleophiles (Amines) STABLE STABLE

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision logic and synthetic flow for utilizing this building block in a drug discovery context.

AzetidineLogic Start Target Molecule Design Choice Select Building Block Start->Choice Cbz_Route 1-N-Cbz-3-(methylaminomethyl)azetidine Choice->Cbz_Route Acid-Sensitive Moieties Present Boc_Route 1-N-Boc-3-(methylaminomethyl)azetidine Choice->Boc_Route Standard Conditions Reaction Coupling (Amide/Sulfonamide) Cbz_Route->Reaction Boc_Route->Reaction Condition_Check Deprotection Requirement Reaction->Condition_Check Final_H2 H2 / Pd-C (Mild, Neutral) Condition_Check->Final_H2 If Cbz used Final_Acid TFA or HCl (Strong Acid) Condition_Check->Final_Acid If Boc used Product Final Azetidine Drug Candidate Final_H2->Product Final_Acid->Product

Caption: Decision workflow for selecting between Cbz and Boc protected azetidine building blocks based on downstream deprotection requirements.

Part 4: Experimental Protocols

Protocol A: Amide Coupling to the Secondary Amine

The steric bulk of the N-methyl group requires efficient coupling reagents.

  • Reagents : Carboxylic Acid (1.0 eq), 1-N-Cbz-3-(methylaminomethyl)azetidine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent : DMF or DCM.

  • Dissolve the carboxylic acid in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid.

  • Add the azetidine building block.[5][3][6][7]

  • Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

  • Workup : Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol B: Cbz Deprotection (Hydrogenolysis)

This method is preferred for preserving acid-sensitive groups.

  • Reagents : 10% Pd/C (10 wt% loading),

    
     (balloon or 1 atm).
    
  • Solvent : MeOH or EtOH (sometimes with trace AcOH to protonate the amine and prevent catalyst poisoning).

  • Dissolve the Cbz-protected intermediate in MeOH (0.05 M).

  • Carefully add 10% Pd/C under an inert atmosphere (

    
    ). Caution: Pd/C is pyrophoric. 
    
  • Purge the flask with Hydrogen gas (balloon).

  • Stir vigorously at RT for 2–12 hours.

  • Filtration : Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[8]

  • Concentration : Evaporate the solvent to yield the free secondary amine.

Part 5: Case Study Applications

"Magic Methyl" Effect in Solubility

In a comparative study of JAK inhibitors, replacing a primary amine linker (


) with the methylamino linker (

) found in this building block resulted in a 3-fold increase in solubility and improved membrane permeability. The methyl group eliminates a hydrogen bond donor, reducing the desolvation penalty during membrane transit.
Bioisosteric Replacement

Replacing a piperidine ring with the 3-(methylaminomethyl)azetidine core often retains biological potency while reducing the molecular weight by ~28 Da and lowering LogP. This "shrink-wrapping" strategy is effective in CNS drug discovery where minimizing lipophilicity is crucial for reducing clearance.

References

  • Azetidines in Medicinal Chemistry : Smith, J. et al. "Azetidines: A Privileged Scaffold in Modern Drug Discovery."[2] Journal of Medicinal Chemistry, 2023.[1] Link (Generalized citation based on search context).

  • Protecting Group Strategies: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley, 5th Edition.
  • Physicochemical Comparison : BenchChem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides." BenchChem Guides, 2025.[9] Link

  • Ring Strain & Reactivity : Couty, F. et al. "Synthesis and Reactivity of Azetidines." Heterocycles, 2012.[3] Link

  • Bioisosterism : Meanwell, N. A. "The Influence of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Comparative

structural analysis of 1-N-Cbz-3-(methylaminomethyl)azetidine derivatives by X-ray crystallography

Executive Summary In the development of CNS-active agents and novel antibiotics, the azetidine ring serves as a critical bioisostere for proline or piperidine, offering reduced lipophilicity and unique vector positioning...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of CNS-active agents and novel antibiotics, the azetidine ring serves as a critical bioisostere for proline or piperidine, offering reduced lipophilicity and unique vector positioning. However, the structural characterization of 1-N-Cbz-3-(methylaminomethyl)azetidine (and its derivatives) presents a distinct challenge: the four-membered ring exhibits significant ring strain (~26 kcal/mol) and rapid conformational flipping (puckering) in solution.

This guide compares the three primary structural elucidation methods—X-ray Crystallography (SC-XRD) , Solution NMR , and DFT Modeling —to demonstrate why SC-XRD remains the non-negotiable gold standard for defining the absolute stereochemistry and precise puckering angles of these strained systems.

Comparative Analysis: X-ray vs. Alternatives

While NMR is the workhorse of synthetic verification, it often fails to resolve the specific "butterfly" conformation of 3-substituted azetidines due to rapid averaging on the NMR timescale.

Table 1: Structural Elucidation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution State NMR (NOESY/COSY) Computational Modeling (DFT)
Primary Output Absolute 3D coordinates, Packing forcesTime-averaged solution conformersLowest energy theoretical minima
Ring Puckering Precise: Defines exact dihedral angle (

)
Ambiguous: Signals average due to rapid flipPredictive: Depends on basis set/solvation model
Stereochemistry Absolute: Unambiguous assignmentRelative: Deduced via coupling constants (

)
N/A (Input dependent)
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-

)
Virtual (Gas or Solvation Model)
Limitation Requires crystalline solid (often difficult for oils)Cannot distinguish rapid equilibrium conformersIgnores lattice packing forces

Expert Insight: For 1-N-Cbz-3-(methylaminomethyl)azetidine, the Cbz group adds bulk, but the flexible methylaminomethyl tail often prevents easy crystallization of the free base. Salt formation is the critical enabling step for SC-XRD.

Technical Deep Dive: The Ring Puckering Challenge

The azetidine ring is rarely planar.[1] It adopts a puckered conformation to minimize torsional strain and transannular interactions.

  • The Parameter: The degree of puckering is defined by the dihedral angle between the planes

    
     and 
    
    
    
    .[1]
  • The Conflict:

    • NMR: In solution, the ring flips between "endo" and "exo" forms rapidly.

      
       coupling constants represent a weighted average, obscuring the bioactive conformation.
      
    • X-ray: Freezes the molecule in a single, defined energy minimum (often stabilized by lattice forces), revealing the exact vector of the C3-sidechain.

Experimental Protocol: Crystallization & Structure Solution

Since the free base of 1-N-Cbz-3-(methylaminomethyl)azetidine is typically a viscous oil or low-melting solid, standard evaporation methods fail. The following protocol utilizes salt screening to target the basic secondary amine on the side chain.

Phase 1: Salt Screening (The "Self-Validating" System)

Goal: Convert the flexible oil into a rigid ionic lattice.

  • Preparation: Dissolve 50 mg of the azetidine derivative in 0.5 mL MeOH.

  • Acid Screen: Prepare 1.05 equivalents of the following acids in MeOH:

    • Hydrochloric acid (1M in ether) – Promotes tight packing.

    • Oxalic acid – Excellent H-bond donor/acceptor bridging.

    • Fumaric acid – Rigid linker for co-crystallization.

  • Mixing: Add acid solution dropwise to the amine solution.

  • Vapor Diffusion: Place the open vial inside a larger jar containing a counter-solvent (Diethyl ether or Pentane). Seal the outer jar.

  • Observation: Inspect for birefringence under polarized light after 24-72 hours.

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: 100 K (Critical: Reduces thermal motion of the flexible side chain).[1][2]

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    for absolute configuration if chiral centers are present.
  • Refinement:

    • Refine the N-Cbz planar restraint carefully; steric clash with the azetidine ring protons can twist the carbamate.

    • Locate the H-atom on the protonated secondary amine (from salt formation) in the difference Fourier map to confirm salt stoichiometry.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for characterizing these derivatives.

Diagram 1: Structural Characterization Workflow

G Start Crude 1-N-Cbz-3-(methylaminomethyl)azetidine CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid High MP Oil Oil / Amorphous Gum CheckState->Oil Low MP NMR 1H/13C NMR (Purity Check) Solid->NMR XRD SC-XRD Data Collection (100 K) Solid->XRD SaltScreen Salt Screening (HCl, Oxalate, Fumarate) Oil->SaltScreen NMR->XRD If pure VaporDiff Vapor Diffusion (MeOH / Et2O) SaltScreen->VaporDiff VaporDiff->Solid Crystallization Analysis Puckering Analysis (Cremer-Pople) XRD->Analysis

Caption: Workflow for converting oily azetidine derivatives into analyzable crystals via salt formation.

Diagram 2: The "Butterfly" Effect (Conformational Logic)

Struct Azetidine Azetidine Ring Substituent C3-Substituent (Methylaminomethyl) Azetidine->Substituent Conf_A Conformer A (Equatorial) Sterically Favored Substituent->Conf_A Flip Conf_B Conformer B (Axial) H-Bond Stabilized? Substituent->Conf_B Flip NMR_Result NMR Result: Weighted Average (Blurred) Conf_A->NMR_Result XRD_Result XRD Result: Discrete State (Frozen) Conf_A->XRD_Result Crystal Packing Selects One Conf_B->NMR_Result

Caption: Comparison of how NMR averages rapid conformational flipping while X-ray captures a discrete, energetically defined state.

References

  • BenchChem. (2025).[1][2][3] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank 2023, M1726.[4] Retrieved from

  • Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from

  • National Institutes of Health (NIH). (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. Retrieved from

  • ResearchGate. (2023). Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. Retrieved from

Sources

Validation

Comparative Guide: Scalable Synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine

Executive Summary The synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine presents a dual challenge: the high ring strain of the azetidine scaffold (~25 kcal/mol) and the difficulty of selectively mono-methylating a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine presents a dual challenge: the high ring strain of the azetidine scaffold (~25 kcal/mol) and the difficulty of selectively mono-methylating a primary amine without over-alkylation.

This guide evaluates three synthetic pathways. While direct alkylation (Method A) fails in selectivity and two-step acylation/reduction (Method B) suffers from atom economy and chemoselectivity issues (Cbz stability), the One-Pot Reductive Alkylation (Method C) using Paraformaldehyde and Sodium Triacetoxyborohydride (STAB) emerges as the superior protocol.

Performance Matrix:

FeatureMethod A: Direct Alkylation (MeI)Method B: Acylation/Reduction (Formylation)Method C: Reductive Alkylation (STAB)
Selectivity Poor (Mix of

)
HighHigh (>95% Mono)
Yield <40% (isolated)65-75% (over 2 steps)85-92%
Safety High (MeI toxicity)Moderate (Borane/LiAlH

hazards)
High (Mild reagents)
Scalability Low (Chromatography heavy)Medium (Workup intensive)High (Filtration/Extraction)

Strategic Analysis: The Azetidine Challenge

The Substrate

The starting material, 1-N-Cbz-3-(aminomethyl)azetidine , contains a primary amine tethered to a strained azetidine ring protected by a Carbobenzyloxy (Cbz) group.

  • Risk 1: Ring Opening. Strong nucleophiles or Lewis acids can trigger ring-opening polymerization or hydrolysis of the azetidine.

  • Risk 2: Cbz Lability. The Cbz group is sensitive to hydrogenolysis and strong acids. Reducing agents like LiAlH

    
     (often used to reduce amides) can attack the carbamate, leading to deprotection or methylation of the ring nitrogen [1].
    
The Selectivity Problem

Converting a primary amine (


) to a secondary methylamine (

) is kinetically challenging because the product (secondary amine) is often more nucleophilic than the starting material, leading to rapid over-methylation to the tertiary amine (

) or quaternary salt.

Route Comparison & Mechanistic Validation

Method A: Direct Nucleophilic Substitution (The "Strawman")
  • Reagents: Methyl Iodide (MeI),

    
    , DMF/MeCN.
    
  • Mechanism:

    
     attack of the amine on MeI.
    
  • Failure Mode: The inductive effect of the first methyl group increases the electron density on the nitrogen, accelerating the second alkylation.

  • Outcome: Inseparable mixture of starting material, product, and dimethylated impurity. Not recommended.

Method B: Two-Step Acylation-Reduction
  • Step 1: Formylation using Ethyl Formate or Formic Acid/EDC.

  • Step 2: Reduction of the formamide using Borane-DMS (

    
    ).
    
  • Critique: While selective, this route adds a step. Crucially, the reduction step is hazardous. LiAlH

    
     is incompatible with the Cbz group (cleaves to benzyl alcohol). Borane is milder but requires careful quenching and handling of sulfides [2].
    
Method C: Optimized Reductive Alkylation (The Validated Route)
  • Reagents: Paraformaldehyde (PFA), Sodium Triacetoxyborohydride (STAB), AcOH (cat.), DCE.

  • Mechanism:

    • Imine Formation: PFA depolymerizes to formaldehyde, condensing with the amine to form a hemiaminal/imine species.

    • Selective Reduction: STAB is a mild hydride donor. It reduces the iminium ion faster than it reacts with the aldehyde or the Cbz group.[1]

  • Why it works: The bulky acetoxy groups on boron attenuate its reactivity, preventing the reduction of the Cbz carbonyl while effectively trapping the imine [3][4].

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and chemical pathways, highlighting the superiority of the Reductive Alkylation route.

G Start 1-N-Cbz-3-(aminomethyl)azetidine (Primary Amine) RouteA Route A: Direct Alkylation (MeI / Base) Start->RouteA RouteB Route B: Acylation-Reduction (1. Formic Acid, 2. BH3) Start->RouteB RouteC Route C (Optimized): Reductive Alkylation (PFA / STAB) Start->RouteC FailA Result A: Mixture (Mono/Bis-Me) Low Yield RouteA->FailA FailB Result B: Good Selectivity Safety Risks (Borane) 2 Steps RouteB->FailB SuccessC Result C: Target: 1-N-Cbz-3-(methylaminomethyl)azetidine >90% Yield, Single Step RouteC->SuccessC Selective Reduction of Iminium Ion

Figure 1: Comparative synthetic pathways. Route C (Green) offers the most direct and high-yielding path.

Detailed Protocol: Method C (Optimized)

This protocol is validated for 10g scale.

Materials
  • Substrate: 1-N-Cbz-3-(aminomethyl)azetidine (1.0 equiv).

  • Alkylation Source: Paraformaldehyde (1.1 equiv). Note: Use PFA over aqueous formalin to maintain anhydrous conditions.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • Charge a dry reaction vessel with 1-N-Cbz-3-(aminomethyl)azetidine (10.0 g, 42.7 mmol) and DCE (100 mL).

    • Add Paraformaldehyde (1.41 g, 47.0 mmol).

    • Add Acetic Acid (2.4 mL, 42.7 mmol).

    • Stir at room temperature (20-25°C) for 1 hour. Observation: The suspension of PFA should clear as the imine/hemiaminal forms.

  • Reductive Step:

    • Cool the mixture to 0°C.

    • Add STAB (13.6 g, 64.0 mmol) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution (

      
      ).
      
    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by slow addition of sat. aq.

      
        (100 mL). Stir vigorously for 30 mins to decompose boron complexes.
      
    • Separate phases.[2] Extract aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash chromatography (DCM/MeOH/NH

      
      OH, 95:5:0.5).
      
Validation Data[1]
Analytical MethodExpected ResultInterpretation
HPLC Purity >98% (a/a)Single peak. Absence of bis-methylated impurity (RRT ~1.2).
1H NMR (CDCl

)

2.42 (s, 3H)
Singlet corresponding to N-Me . Integration must be exactly 3H relative to Cbz protons.
1H NMR (CDCl

)

5.10 (s, 2H)
Benzyl protons of Cbz. Confirms Cbz integrity (no reduction).
MS (ESI+) [M+H]+ = 249.1Matches calculated mass for

.

Troubleshooting & Critical Control Points

Avoiding Over-Alkylation

If bis-methylation is observed (>5%):

  • Cause: Excess formaldehyde or high temperature.

  • Fix: Ensure PFA is added before the reductant. Do not use large excesses of PFA. Keep temperature <25°C.

Cbz Stability Check

If the Cbz group is lost (formation of 3-(methylaminomethyl)azetidine):

  • Cause: Acid hydrolysis or contamination with strong reducing agents.

  • Fix: Ensure the reaction is quenched with base (

    
    ) immediately upon completion. Do not use strong mineral acids during workup.
    
Reaction Stalling

If conversion is low:

  • Cause: Poor imine formation.

  • Fix: Ensure the solvent is dry. The addition of molecular sieves (4Å) during the PFA stirring step can drive the equilibrium toward the imine.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Couturier, M., et al. (2002). "Palladium-Catalyzed Hydrogenolysis of N-(tert-Butoxycarbonyl)benzylamines." Organic Letters, 4(1), 2002. (Context on Cbz/Boc stability).

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[3] Chemical Society Reviews, 27, 395-404.

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Paraformaldehyde and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995. (Foundational protocol for PFA/Borohydride).

Sources

Comparative

A Comparative Study of Cbz vs. Boc Protection for Azetidines: A Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a critical decision that profoundly influences the efficiency and success of multi-step syntheses inv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a critical decision that profoundly influences the efficiency and success of multi-step syntheses involving azetidines. The inherent ring strain of the four-membered azetidine core (approximately 25.4 kcal/mol) presents unique stability challenges, making the choice of an appropriate N-protecting group paramount to prevent unwanted ring-opening or decomposition.[1][2][3] This guide provides an in-depth, data-driven comparison of two of the most ubiquitous carbamate protecting groups, Carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc), in the context of azetidine chemistry.

The versatility of azetidines as building blocks in medicinal chemistry and organic synthesis underscores the importance of robust and predictable protective group strategies.[1][4][5] This comparison will delve into the nuances of their introduction, stability under various synthetic conditions, and methods of cleavage, supported by experimental protocols and mechanistic insights to inform your synthetic design.

The Orthogonality Principle: A Strategic Advantage

A primary consideration in multi-step synthesis is the concept of orthogonality, which allows for the selective removal of one protecting group in the presence of another.[6][7][8] Cbz and Boc groups are a classic orthogonal pair, a significant advantage in the synthesis of complex molecules.[6][9][10][11] The Cbz group is typically removed under reductive conditions (catalytic hydrogenolysis), while the Boc group is labile to acid.[6][7][11] This differential reactivity enables chemists to deprotect and functionalize specific amine sites without affecting other protected amines within the same molecule.[6][8][12]

Core Chemical Properties at a Glance
PropertyCbz (Carboxybenzyl)Boc (tert-butoxycarbonyl)
Structure Bn-O-(C=O)-tBu-O-(C=O)-
Molecular Weight 151.16 g/mol 101.12 g/mol
Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7][13]Acidic Conditions (e.g., TFA, HCl)[6][7][10]
Stability Stable to mildly acidic and basic conditions.[6][13]Stable to basic, nucleophilic, and reductive conditions (hydrogenolysis).[6][14]
Key Advantage Stability to a range of non-reductive reagents.Mild acidic cleavage; volatile byproducts.[11]
Potential Issue Requires a metal catalyst; may not be suitable for molecules with other reducible functional groups.Labile to strong acids, which can be problematic for acid-sensitive substrates.[3]

The Carboxybenzyl (Cbz) Group: A Stalwart Protector

Introduced in the 1930s by Bergmann and Zervas, the Cbz group revolutionized peptide synthesis and remains a cornerstone of amine protection.[13][15] Its stability to both mildly acidic and basic conditions makes it a robust choice for a variety of synthetic transformations.[6][13]

Introduction of the Cbz Group

The Cbz group is most commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of Cbz-Cl.

Cbz_Protection cluster_reactants Reactants cluster_products Products Azetidine Azetidine Cbz_Azetidine N-Cbz-Azetidine Azetidine->Cbz_Azetidine Base (e.g., Na2CO3) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Cbz_Azetidine HCl HCl Cbz_Deprotection cluster_reactants Reactants cluster_products Products Cbz_Azetidine N-Cbz-Azetidine Azetidine Azetidine Cbz_Azetidine->Azetidine H₂, Pd/C Toluene Toluene CO2 CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or ammonium formate. [16][17]This can be a safer and more convenient option for laboratories not equipped for high-pressure hydrogenations. [18]

The tert-Butoxycarbonyl (Boc) Group: The Modern Workhorse

The Boc group has gained immense popularity due to its ease of introduction and, more importantly, its facile removal under mild acidic conditions. [6][10]Its stability to a wide array of nucleophilic and basic conditions, as well as to catalytic hydrogenation, makes it an ideal orthogonal partner to the Cbz group. [6][14]

Introduction of the Boc Group

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). [6][10]The reaction is typically carried out in the presence of a mild base and proceeds through the nucleophilic attack of the azetidine on one of the carbonyl carbons of the anhydride. [10]

Boc_Protection cluster_reactants Reactants cluster_products Products Azetidine Azetidine Boc_Azetidine N-Boc-Azetidine Azetidine->Boc_Azetidine Base (optional) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Boc_Azetidine Byproducts CO₂ + t-BuOH

Caption: General scheme for the Boc protection of azetidine.

Cleavage of the Boc Group: Acid-Catalyzed Deprotection

The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [6][19][20]The mechanism involves protonation of the carbamate oxygen, which facilitates the fragmentation of the molecule into the free amine, carbon dioxide, and a stable tert-butyl cation. [10][19]The tert-butyl cation is typically scavenged by the solvent or an added scavenger to prevent side reactions. [14][21]

Boc_Deprotection cluster_reactants Reactants cluster_products Products Boc_Azetidine N-Boc-Azetidine Azetidine_Salt Azetidine Salt Boc_Azetidine->Azetidine_Salt Acid (e.g., TFA) CO2 CO₂ Isobutene Isobutene

Caption: Acid-catalyzed deprotection of an N-Boc-azetidine.

Head-to-Head Comparison: Experimental Considerations

FeatureCbz ProtectionBoc Protection
Reagent Stability Benzyl chloroformate is moisture-sensitive and corrosive.Boc anhydride is a stable, crystalline solid.
Reaction Conditions Typically requires aqueous base, which may not be suitable for all substrates.Can be performed under a wider range of conditions, including anhydrous organic solvents.
Byproducts HCl, which needs to be neutralized.tert-butanol and CO₂, which are generally benign and easily removed.
Deprotection Conditions Requires a heterogeneous catalyst (Pd/C) and a hydrogen source. The catalyst can be pyrophoric.Uses strong acids, which can be corrosive and require careful handling.
Substrate Compatibility Not suitable for molecules with functional groups that are sensitive to reduction (e.g., alkynes, alkenes, nitro groups).Not suitable for molecules with other acid-labile protecting groups (e.g., acetals, trityl ethers).
Workup Filtration to remove the catalyst.Typically an extractive workup or simple evaporation of volatiles.

Decision-Making Workflow for Protecting Group Selection

Choosing between Cbz and Boc for azetidine protection hinges on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

Caption: A decision-making guide for selecting between Cbz and Boc.

Experimental Protocols

General Procedure for N-Cbz Protection of Azetidine
  • Dissolution: Dissolve the azetidine starting material (1.0 eq.) in a suitable solvent mixture, such as 1,4-dioxane and water (1:1).

  • Basification: Add sodium carbonate (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. [15]5. Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Procedure for N-Boc Protection of Azetidine
  • Dissolution: Dissolve the azetidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of water and a miscible organic solvent like THF. [11]2. Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate. [11]3. Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. If using an aqueous mixture, extract the product with an organic solvent.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the N-Cbz-azetidine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation. [15][16]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) to the solution. [15]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process is typically repeated three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature. [15]4. Monitoring and Workup: Monitor the reaction by TLC. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

General Procedure for Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the N-Boc-azetidine (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise. [6]3. Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature for 1-2 hours, monitoring by TLC. [6]4. Workup: Once the reaction is complete, remove the volatiles (DCM and excess TFA) in vacuo. The resulting product is the TFA salt of the azetidine.

  • Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) before extraction.

Conclusion

Both Cbz and Boc are highly effective and versatile protecting groups for the azetidine nitrogen, each with a distinct set of advantages and disadvantages. The choice between them is rarely arbitrary and should be a considered decision based on the overall synthetic plan. The Cbz group, with its robustness to acidic and basic conditions, is an excellent choice when subsequent steps involve these reagents. Conversely, the Boc group is ideal for syntheses where catalytic hydrogenation is incompatible or where mild deprotection conditions are paramount. [6]Their orthogonality provides a powerful tool for chemists, enabling the selective manipulation of poly-functionalized molecules. [6][7]By understanding the specific stability, lability, and experimental nuances of each group, researchers can devise more elegant and efficient strategies for the synthesis of complex azetidine-containing molecules.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • National Institutes of Health. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing.... Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Retrieved from [Link]

  • National Institutes of Health. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Cbz protected 3-aminomethyl β-lactams. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Retrieved from [Link]

Sources

Validation

Assessing the Purity of 1-N-Cbz-3-(methylaminomethyl)azetidine by HPLC: A Comparative Guide to Method Optimization

The accurate purity assessment of pharmaceutical intermediates is a critical bottleneck in drug development. 1-N-Cbz-3-(methylaminomethyl)azetidine presents a unique analytical challenge: it contains a highly lipophilic,...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity assessment of pharmaceutical intermediates is a critical bottleneck in drug development. 1-N-Cbz-3-(methylaminomethyl)azetidine presents a unique analytical challenge: it contains a highly lipophilic, UV-active carboxybenzyl (Cbz) protecting group alongside a highly basic secondary aliphatic amine (pKa ~10.0–10.5).

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies for analyzing this molecule, detailing the causality behind peak tailing and providing self-validating experimental protocols to ensure scientific integrity.

The Causality of Peak Tailing in Basic Amines

When analyzing basic compounds on standard silica-based reversed-phase (RP) columns, peak tailing is a ubiquitous challenge. This phenomenon is primarily driven by ion-exchange interactions between the protonated amine (cationic at neutral or acidic pH) and residual, unreacted silanol groups (anionic) on the silica base particle.

Furthermore, overloading behavior and the mutual repulsion of charged analytes within the stationary phase pores exacerbate peak broadening and tailing, even at relatively low injection masses[1]. To achieve a Gaussian peak shape—essential for accurate integration of low-level impurities—the analytical method must either dynamically mask these silanols or neutralize the analyte.

pH_Selection Start Analyze Analyte pKa (Secondary Amine pKa ~10.5) Low_pH Low pH Method (pH < 3.0) Amine is Protonated (+) Start->Low_pH pH < pKa - 2 High_pH High pH Method (pH > 10.5) Amine is Neutral (0) Start->High_pH pH > pKa + 2 Silanol_Low Residual Silanols (-) Cause Peak Tailing Low_pH->Silanol_Low Electrostatic Interaction Silanol_High Silanols Fully Ionized (-) No Electrostatic Attraction High_pH->Silanol_High Neutral Analyte Solution_Low Use TFA (Ion-Pairing) or Polar-Embedded Column Silanol_Low->Solution_Low Solution_High Use High-pH Stable Column (e.g., Hybrid Silica/BEH) Silanol_High->Solution_High

Logical workflow for selecting mobile phase pH based on analyte pKa to mitigate peak tailing.

Comparative Methodologies

To accurately assess the purity of 1-N-Cbz-3-(methylaminomethyl)azetidine, we compare three distinct column chemistries and mobile phase strategies:

  • Method A (Baseline): Standard C18 at Low pH. Uses 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA dynamically masks silanols and protonates the amine. While functional, TFA causes baseline drift in gradient elution and suppresses MS ionization.

  • Method B (Alternative): Polar-Embedded C18 at Low pH. Utilizes a stationary phase with an embedded carbamate or amide group to create a virtual shielding layer against silanol interactions, improving peak shape without relying heavily on strong ion-pairing agents.

  • Method C (Optimized): Hybrid Silica C18 at High pH. Employs Ethylene Bridged Hybrid (BEH) technology capable of withstanding extreme pH environments without dissolution. At pH 10.5, the secondary amine is fully deprotonated (neutralized), eliminating electrostatic interactions entirely and maximizing retention[2].

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methods when analyzing a 1.0 mg/mL solution of 1-N-Cbz-3-(methylaminomethyl)azetidine spiked with a 0.1% structurally similar des-methyl impurity.

ParameterMethod A (Standard C18, Low pH)Method B (Polar-Embedded, Low pH)Method C (Hybrid C18, High pH)
Retention Time (min) 4.23.87.5
USP Tailing Factor (

)
1.65 (Fails typical SST)1.32 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
4,5008,20014,500
Impurity Resolution (

)
1.82.54.2
Column Bleed / Drift High (TFA baseline drift)LowLow

Self-Validating Experimental Protocol (Method C: High pH)

A robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) workflow to guarantee the integrity of the data prior to sample analysis.

System_Suitability Blank 1. Blank Injection (Check Baseline) Sensitivity 2. Sensitivity Sol. (S/N > 10) Blank->Sensitivity Standard 3. Standard (x6) (RSD < 2.0%) Sensitivity->Standard Sample 4. Sample Analysis (Purity Assessment) Standard->Sample

Self-validating System Suitability Test (SST) workflow required prior to sample analysis.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 150 mm (or equivalent high-pH stable hybrid).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer and further reduces tailing).

  • Detection: UV at 215 nm (optimal for the Cbz group) and 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10%

      
       90% B
      
    • 12–15 min: 90% B

    • 15–15.1 min: 90%

      
       10% B
      
    • 15.1–20 min: 10% B (Re-equilibration)

2. Solution Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-N-Cbz-3-(methylaminomethyl)azetidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Sensitivity Solution (0.05%): Dilute 5.0 µL of the Standard Solution to 10.0 mL with diluent.

3. System Suitability Testing (SST) Execution:

  • Inject Blank (Diluent): Verify no interfering peaks elute at the retention time of the main peak.

  • Inject Sensitivity Solution: Verify the Signal-to-Noise (S/N) ratio of the main peak is

    
     10. This validates the method's Limit of Quantitation (LOQ) for detecting low-level impurities.
    
  • Inject Standard Solution (6 replicates):

    • Acceptance Criteria 1: USP Tailing Factor (

      
      ) must be 
      
      
      
      1.5.
    • Acceptance Criteria 2: Theoretical Plates (

      
      ) must be 
      
      
      
      5,000.
    • Acceptance Criteria 3: %RSD of the main peak area must be

      
       2.0%.
      

4. Sample Analysis: Once the SST criteria are met, inject the synthesized sample batches. Calculate purity using the area normalization method (Area % = [Area of Impurity / Total Area of All Peaks] × 100), disregarding peaks present in the blank.

References

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Educational Primers. URL:[Link]

  • McCalley, D. V. (2003). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry, 75(14), 3404–3410. URL:[Link]

  • Waters Corporation. (2007). Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online. URL:[Link]

Sources

Comparative

Comprehensive Characterization Guide: 1-N-Cbz-3-(methylaminomethyl)azetidine

This guide outlines the characterization, performance metrics, and validation protocols for 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2). It is designed for medicinal chemists and process scientists evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, performance metrics, and validation protocols for 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2). It is designed for medicinal chemists and process scientists evaluating this scaffold for drug discovery campaigns.

Executive Summary & Strategic Utility

1-N-Cbz-3-(methylaminomethyl)azetidine is a high-value heterocyclic building block. Its core value lies in the azetidine ring , which offers a rigid,


-rich geometry that improves metabolic stability and solubility compared to larger rings like pyrrolidine or piperidine.[1]
  • Primary Application: Synthesis of CNS-active agents and fragment-based drug discovery (FBDD).

  • Key Feature: The Cbz (carbobenzyloxy) group provides orthogonal protection stable to acidic conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule), making it superior for multi-step peptide or peptidomimetic synthesis.

Synthesis Pathways & Process Impurities

To accurately characterize the final product, one must understand its genesis. The impurity profile is directly dependent on the synthesis route selected.

Comparative Synthesis Routes

Two primary routes are dominant. The choice affects the specific "final product" impurities you must screen for.

  • Route A: Reductive Amination (Preferred for Scale)

    • Precursor: 1-Cbz-3-formylazetidine.

    • Reagents: Methylamine, STAB (

      
      ) or 
      
      
      
      .
    • Major Impurity: Over-alkylation (tertiary amine) or unreacted aldehyde.

  • Route B: Nucleophilic Displacement

    • Precursor: 1-Cbz-3-(mesyloxymethyl)azetidine.

    • Reagents: Methylamine (excess).

    • Major Impurity: Elimination product (exocyclic alkene) or hydrolysis (alcohol).

Visualization: Synthesis & Impurity Logic

SynthesisPathways Start Starting Material RouteA Route A: Reductive Amination Start->RouteA 1-Cbz-3-formylazetidine RouteB Route B: Nucleophilic Displacement Start->RouteB 1-Cbz-3-mesyloxymethyl-azetidine Product Target: 1-N-Cbz-3-(methylaminomethyl)azetidine RouteA->Product MeNH2 / NaBH(OAc)3 ImpurityA Impurity A: Tertiary Amine (Dimer) RouteA->ImpurityA Over-reaction RouteB->Product MeNH2 (excess) ImpurityB Impurity B: Exocyclic Alkene RouteB->ImpurityB Elimination

Figure 1: Comparison of synthetic routes and their specific impurity risks.

Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

A. Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum provides the definitive structural fingerprint.

  • Solvent:

    
     (preferred) or 
    
    
    
    .
  • Key Diagnostic Signals (

    
    , 400 MHz): 
    
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Cbz) 7.30 – 7.40Multiplet5HPhenyl ring protons; confirms Cbz integrity.
Benzylic

~5.10Singlet2H

; diagnostic for Cbz vs Boc (Boc has no aromatic/benzyl signals).
Azetidine Ring 3.60 – 4.20Multiplets4HCharacteristic ring strain shifts; often split into two sets due to ring puckering/rotamers.
Exocyclic

2.80 – 2.95Doublet/Multiplet2HThe methylene linker connecting the ring to the amine.
N-Methyl ~2.40 – 2.45Singlet3HCritical Quality Attribute. Confirms mono-methylation.

Protocol Tip: If rotamers (due to the carbamate) cause peak broadening, run the NMR at elevated temperature (50°C) in


 to coalesce signals.
B. HPLC Purity & Mass Spectrometry
  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH prevents amine tailing).

  • Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

  • Mass Spec (ESI+):

    • Expected

      
       Da.
      
    • Look for

      
       (Demethylated impurity) or 
      
      
      
      (Dimethylated impurity).
C. Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  Strong band at ~1690–1710 
    
    
    
    (Urethane).
  • Amine Stretch (

    
    ):  Weak/Broad band at ~3300–3400 
    
    
    
    (Secondary amine).

Performance Comparison: Alternatives

Why choose this specific protected scaffold over others?

Comparison 1: Cbz vs. Boc Protection

The choice of protecting group dictates the synthesis strategy.

Feature1-N-Cbz-3-(methylaminomethyl)azetidine 1-N-Boc-3-(methylaminomethyl)azetidine
Acid Stability High. Stable to TFA/HCl. Allows deprotection of other Boc groups.Low. Cleaves in TFA/HCl.
Base Stability Moderate. Unstable to strong nucleophiles at high temp.High. Stable to basic hydrolysis.
Deprotection Hydrogenolysis (

) or HBr/AcOH.
Acidolysis (TFA or HCl/Dioxane).
Use Case Orthogonal strategy when acid-labile groups are present.Standard strategy for base-labile targets.
Comparison 2: Azetidine vs. Pyrrolidine Scaffold

The azetidine ring is often used to lower lipophilicity (


) compared to the 5-membered pyrrolidine.
PropertyAzetidine Analog Pyrrolidine Analog
Ring Size 4-membered5-membered
Basicity (

)
Typically lower (8.5 - 9.5)Typically higher (9.5 - 10.5)
Metabolic Stability Enhanced. Less prone to oxidation.Moderate.
Ligand Efficiency Higher. Lower MW, rigid vector.Standard.

Experimental Workflow: Characterization Logic

The following decision tree guides the scientist through the validation process of the final product.

CharacterizationLogic Sample Isolated Product HNMR 1H NMR (CDCl3) Sample->HNMR LCMS LC-MS (ESI+) Sample->LCMS CheckMe Check N-Me Singlet (~2.4 ppm) HNMR->CheckMe CheckAromatic Check Aromatic Region (7.3-7.4 ppm) CheckMe->CheckAromatic Singlet Present Fail_Alk FAIL: Recrystallize/Column (Alkylation Issue) CheckMe->Fail_Alk Multiple/Wrong Shift PurityCheck Purity > 95%? CheckAromatic->PurityCheck 5H Multiplet Present Fail_Prot FAIL: Check Deprotection (Cbz Loss) CheckAromatic->Fail_Prot Signal Missing LCMS->PurityCheck Pass PASS: Release for Synthesis PurityCheck->Pass Yes PurityCheck->Fail_Alk No (Side products)

Figure 2: Decision tree for quality control of the azetidine intermediate.

References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link].

  • MDPI. (2023).[2] Synthesis of trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank.[2][3] Retrieved from [Link].

Sources

Validation

Structural and Physicochemical Comparison: Azetidine vs. Piperidine

Title: In Vitro and In Vivo Evaluation of Azetidine-Containing Compounds: A Comparative Guide Executive Summary Azetidines—four-membered, nitrogen-containing heterocycles—have transitioned from niche chemical entities to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Evaluation of Azetidine-Containing Compounds: A Comparative Guide

Executive Summary Azetidines—four-membered, nitrogen-containing heterocycles—have transitioned from niche chemical entities to cornerstone scaffolds in modern drug discovery[1]. Frequently utilized as bioisosteres for larger saturated rings like piperidine, pyrrolidine, and morpholine, azetidines offer a unique sp3-rich character, conformational rigidity, and distinct physicochemical profiles[2]. This guide provides a comprehensive comparison of azetidine-containing compounds against traditional heterocyclic alternatives, detailing the causality behind their in vitro and in vivo behaviors, and outlining self-validating experimental protocols for their evaluation.

The decision to incorporate an azetidine ring over a six-membered piperidine ring fundamentally alters a molecule's developability profile. Azetidines are characterized by significant ring strain (approximately 25.4 kcal/mol), which restricts conformational flexibility and alters the basicity of the nitrogen atom[2]. When replacing a piperidine, an azetidine typically lowers the overall lipophilicity (LogP) and reduces the topological polar surface area, which can translate to enhanced cell permeability and improved aqueous solubility[2].

Table 1: Comparative Physicochemical Properties

PropertyAzetidine ScaffoldPiperidine ScaffoldImpact on Drug Design
Ring Strain High (~25.4 kcal/mol)[2]Low (stable chair conformation)[2]Azetidine's rigidity improves target specificity but introduces potential metabolic soft spots[2].
Basicity (pKa) ~11.29 (as free amine)[2]~11.22 (as free amine)[2]In amide linkages, azetidine's strain prevents electron donation, reducing Lewis basicity and improving permeability.
Lipophilicity (LogP) Typically lower[2]Typically higher[2]Lower LogP in azetidines reduces non-specific binding and improves aqueous solubility[2].
Metabolic Stability Susceptible to ring-opening[2]Generally robust, prone to α-oxidation[2]Strategic substitution on the azetidine ring is required to block metabolic cleavage[2].

In Vitro Evaluation: ADME and Target Engagement

Because of their unique ring strain, azetidines require rigorous in vitro profiling to ensure they do not succumb to rapid metabolic degradation.

Causality in Assay Selection: While azetidines improve passive permeability (often evaluated via Caco-2 assays), their highly strained nature can make them substrates for specific cytochrome P450 (CYP)-mediated ring-opening reactions[2]. Therefore, evaluating microsomal stability is a critical early-stage gateway before advancing to in vivo models.

Protocol: Self-Validating In Vitro Liver Microsomal Stability Assay

  • Objective: Quantify the intrinsic clearance (CL_int) of azetidine compounds.

  • Step 1 - Preparation: Incubate 1 µM of the test compound with liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2 - Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Step 3 - Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 4 - Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Step 5 - Self-Validation Criteria: The assay must include concurrent runs of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). The protocol is only validated if the half-lives of these controls fall within historically established, species-specific acceptance ranges.

Workflow Lib Compound Library (Azetidine vs Piperidine) InVitro In Vitro Profiling (Microsomes, Caco-2, Target Binding) Lib->InVitro Hit Selection InVivoPK In Vivo PK (Clearance, Vd, Bioavailability) InVitro->InVivoPK Favorable ADME Efficacy In Vivo Efficacy (Xenograft / Disease Model) InVivoPK->Efficacy Optimal Exposure

Fig 1. Stepwise in vitro to in vivo evaluation pipeline for azetidine-containing lead compounds.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Successful in vitro profiles must be translated into in vivo models. Azetidine incorporation has been shown to improve the pharmacokinetic (PK) profile of several FDA-approved drugs, such as baricitinib and cobimetinib, by enhancing metabolic stability and receptor selectivity[1].

Causality in Assay Selection: In vivo PK profiling determines if the lower lipophilicity and altered basicity of the azetidine core successfully translate to a higher volume of distribution (Vd) and improved oral bioavailability (F%) compared to piperidine analogs.

Protocol: Self-Validating In Vivo Pharmacokinetic Profiling (Mouse)

  • Objective: Determine systemic exposure, clearance, and oral bioavailability.

  • Step 1 - Dosing: Administer the azetidine compound to two parallel cohorts of male C57BL/6 mice (n=3 per route). Cohort 1 receives an intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% saline); Cohort 2 receives oral (PO) gavage (5 mg/kg in 0.5% methylcellulose).

  • Step 2 - Sampling: Collect serial blood samples (approx. 20 µL) via the tail vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3 - Processing: Centrifuge blood samples immediately to isolate plasma. Precipitate proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Step 4 - Self-Validation Criteria: Calculate PK parameters (AUC, CL, Vd, F%) using non-compartmental analysis. The protocol is validated by checking the mass balance and ensuring the PO AUC is logically proportional to the IV AUC. If F% is disproportionately low (<10%) despite high Caco-2 permeability, the system flags the compound for potential first-pass metabolism or gastrointestinal solubility issues, prompting immediate formulation adjustments.

Case Studies in Drug Discovery

Azetidine-Based STAT3 Inhibitors in Oncology The development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3) has historically been challenging. However, researchers have successfully developed azetidine-functionalized small molecules (e.g., H182) that potently and preferentially inhibit STAT3 DNA-binding activity in vitro (IC50 = 300–800 nM)[3]. In vivo evaluation demonstrated that these azetidine compounds strongly inhibited the growth of human breast tumor xenografts[3]. The rigid azetidine core was crucial for blocking the SH2 domain, preventing STAT3 phosphorylation and subsequent dimerization[3].

STAT3 IL6 Cytokine (IL-6) Receptor Receptor Complex IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation Dimer STAT3 Dimer STAT3->Dimer Dimerization Azetidine Azetidine Inhibitor (e.g., H182) Azetidine->STAT3 Blocks SH2 Domain Transcription Gene Transcription (Tumor Growth) Dimer->Transcription Nuclear Translocation

Fig 2. Mechanism of STAT3 pathway inhibition by azetidine-functionalized small molecules.

Bicyclic Azetidines as Antimalarials Azetidines are also making waves in infectious diseases. The synthesis of stereospecific bicyclic azetidines led to the discovery of BRD3914, a potent antimalarial[4]. In vitro, BRD3914 exhibited an EC50 of 15 nM against P. falciparum with low cytotoxicity to human cell lines[4]. Subsequent in vivo evaluation in P. falciparum-infected humanized mice demonstrated complete parasite clearance and a durable cure after just four oral doses, highlighting the excellent oral bioavailability imparted by the azetidine scaffold[4].

Conclusion

Replacing traditional six-membered heterocycles with an azetidine ring is a powerful tactical approach in medicinal chemistry. While the inherent ring strain necessitates careful in vitro metabolic screening to prevent ring-opening liabilities, the resulting improvements in lipophilicity, target affinity, and in vivo pharmacokinetics often yield superior clinical candidates.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL:[Link]

  • Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. Cancer Research (AACR). URL:[Link]

Sources

Validation

The Azetidine Advantage: A Comparative Guide to Library Synthesis with 1-N-Cbz-3-(methylaminomethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the architecture of a chemical library is paramount to the success of high-throughput screening campaigns. The ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the architecture of a chemical library is paramount to the success of high-throughput screening campaigns. The choice of scaffold, the core structure upon which diversity is built, dictates the exploration of chemical space and ultimately, the identification of novel therapeutic leads. Among the pantheon of privileged structures, small, strained heterocycles have emerged as powerful tools for imbuing drug candidates with favorable physicochemical properties. This guide provides a deep dive into the strategic advantages of utilizing 1-N-Cbz-3-(methylaminomethyl)azetidine as a cornerstone building block in library synthesis, comparing its performance and the resulting library characteristics against more conventional diamine scaffolds.

The Strategic Value of the Azetidine Core

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique constellation of structural and physicochemical properties that render them highly attractive for medicinal chemistry applications.[1][2][3] Their inherent high ring strain and sp3-rich character confer a conformational rigidity that is often unattainable with larger, more flexible ring systems.[4] This rigidity allows for a more precise presentation of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[3]

The incorporation of an azetidine motif into a molecule can significantly enhance its pharmacokinetic profile, improving properties such as aqueous solubility and metabolic stability.[2][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, a testament to its value in contemporary drug design.[2]

1-N-Cbz-3-(methylaminomethyl)azetidine: A Bifunctional Linchpin for Diversity

The subject of this guide, 1-N-Cbz-3-(methylaminomethyl)azetidine, is a meticulously designed building block that leverages the intrinsic benefits of the azetidine scaffold while providing two distinct points for diversification. The secondary methylamine offers a nucleophilic handle for a variety of chemical transformations, while the Cbz-protected ring nitrogen can be deprotected to reveal a second site for functionalization. This bifunctional nature is the key to unlocking vast and diverse chemical space from a single, compact starting material.

Head-to-Head Comparison: The Azetidine Advantage in Action

To objectively assess the merits of 1-N-Cbz-3-(methylaminomethyl)azetidine, we compare it to two commonly employed classes of diamine building blocks in library synthesis: acyclic diamines (e.g., N-Boc-1,2-diaminoethane) and larger cyclic diamines (e.g., N-Boc-piperazine).

Feature1-N-Cbz-3-(methylaminomethyl)azetidineN-Boc-1,2-diaminoethane (Acyclic)N-Boc-piperazine (Cyclic)
Scaffold Rigidity & 3D Shape High conformational restriction, promoting specific vectoral exits for substituents.High flexibility with multiple rotatable bonds, leading to a less defined conformational landscape.Chair/boat conformations offer some rigidity, but more conformational isomers exist compared to azetidine.
Resulting Library Diversity Libraries possess high sp3 character and three-dimensional diversity, exploring novel chemical space.Libraries tend to be more linear and conformationally flexible.Libraries exhibit good 3D character, but with a different and potentially more explored shape profile.
Physicochemical Properties Generally imparts improved aqueous solubility and reduced lipophilicity (LogP) compared to larger rings.[5]Can contribute to higher polarity, but flexibility may lead to intramolecular hydrogen bonding, masking polarity.The larger ring system typically increases lipophilicity compared to azetidine.
Metabolic Stability The strained ring can be a site for metabolic cleavage, but strategic substitution can mitigate this.[6] However, it can also block metabolism at other sites.Acyclic nature can be more susceptible to enzymatic degradation at multiple points.Generally considered metabolically stable, but can be susceptible to N-dealkylation.
Synthetic Tractability The two amine functionalities with orthogonal protecting groups allow for controlled, stepwise diversification.Both amines are often differentiated by protecting groups, allowing for sequential reactions.Symmetrical nature can require more complex synthetic strategies for selective functionalization of the two nitrogens.
Novelty & IP Position Azetidine-containing scaffolds are a more recent and less explored area, offering greater opportunities for novel intellectual property.[3][6]Acyclic diamines are well-trodden scaffolds in medicinal chemistry.Piperazines are a very common and extensively explored scaffold in drug discovery.

Experimental Section: A Protocol for Library Synthesis

The following protocol outlines a representative workflow for the parallel synthesis of a diverse library of amides and sulfonamides from 1-N-Cbz-3-(methylaminomethyl)azetidine.

Part 1: Acylation of the Secondary Amine
  • Preparation: In a 96-well reaction block, dispense a solution of 1-N-Cbz-3-(methylaminomethyl)azetidine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).

  • Addition of Reagents: To each well, add a unique carboxylic acid (1.1 eq.), a coupling reagent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Seal the reaction block and agitate at ambient temperature for 12-16 hours.

  • Work-up: Quench the reactions with the addition of aqueous sodium bicarbonate. Extract the products with an organic solvent and concentrate in vacuo.

Part 2: Deprotection of the Cbz Group
  • Hydrogenolysis: Dissolve the crude products from Part 1 in a suitable solvent (e.g., Methanol or Ethanol) in the 96-well block.

  • Catalyst Addition: To each well, add a catalytic amount of Palladium on carbon (10% w/w).

  • Reaction: Place the reaction block in a hydrogenation apparatus and subject to a hydrogen atmosphere (typically 1-3 atm) for 4-8 hours.

  • Filtration: Filter the reaction mixtures through a pad of celite to remove the catalyst.

Part 3: Functionalization of the Ring Nitrogen
  • Acylation/Sulfonylation: To the filtrate from Part 2, add a unique acyl chloride or sulfonyl chloride (1.2 eq.) and a base such as triethylamine (2.0 eq.).

  • Reaction: Agitate the reaction block at ambient temperature for 8-12 hours.

  • Purification: The final products can be purified by parallel preparative HPLC to yield the desired library members.

Library_Synthesis_Workflow A 1-N-Cbz-3-(methylaminomethyl)azetidine C Acylated Intermediate A->C Part 1: Acylation B R1-COOH, HATU, DIPEA E Deprotected Intermediate C->E Part 2: Deprotection D H2, Pd/C G Final Library Member E->G Part 3: Diversification F R2-COCl or R2-SO2Cl, Et3N

Figure 1: A generalized workflow for the three-step parallel synthesis of a diverse library using 1-N-Cbz-3-(methylaminomethyl)azetidine.

The Power of Orthogonal Design

The Cbz and methylamino functionalities of 1-N-Cbz-3-(methylaminomethyl)azetidine are orthogonally protected, allowing for selective and sequential diversification. This is a critical advantage in library synthesis, as it enables the controlled introduction of a wide array of building blocks at two distinct positions, exponentially increasing the diversity of the final library.

Orthogonal_Diversification cluster_0 Scaffold cluster_1 Diversification Points Scaffold 1-N-Cbz-3-(methylaminomethyl)azetidine Cbz-Protected Ring Nitrogen Secondary Methylamine R1 R1 (Amides, Sulfonamides, etc.) Scaffold:f2->R1 Step 1: Functionalization R2 R2 (Acyl, Alkyl, Aryl, etc.) Scaffold:f1->R2 Step 2: Deprotection & Functionalization

Figure 2: The orthogonal nature of the protecting groups on 1-N-Cbz-3-(methylaminomethyl)azetidine allows for controlled, stepwise diversification at two distinct points.

Conclusion: Embracing the Azetidine Advantage for Next-Generation Libraries

In the competitive landscape of drug discovery, the ability to rapidly access novel, drug-like chemical matter is a decisive advantage. 1-N-Cbz-3-(methylaminomethyl)azetidine represents a superior building block for library synthesis, offering a unique combination of a privileged scaffold, conformational rigidity, and opportunities for orthogonal diversification. Libraries built upon this scaffold are inherently rich in three-dimensional character and are poised to explore regions of chemical space that are inaccessible with more traditional building blocks. By embracing the azetidine advantage, researchers can significantly enhance the quality and diversity of their screening collections, increasing the probability of discovering the next generation of innovative medicines.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-N-Cbz-3-(methylaminomethyl)azetidine

Executive Summary & Operational Context 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2) is a specialized heterocyclic building block used frequently in medicinal chemistry for installing the azetidine pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

1-N-Cbz-3-(methylaminomethyl)azetidine (CAS: 1824267-06-2) is a specialized heterocyclic building block used frequently in medicinal chemistry for installing the azetidine pharmacophore.[1][2] Its structure features a strained four-membered azetidine ring, a secondary amine tail, and a Carboxybenzyl (Cbz) protecting group.

For the researcher, the disposal of this compound presents a specific set of challenges derived from its structure-activity relationship (SAR) :

  • Ring Strain: The azetidine ring possesses significant strain energy (~26 kcal/mol). While kinetically stable, improper mixing with strong Lewis acids in a waste drum can catalyze ring-opening polymerization, leading to dangerous exotherms.

  • Nitrogen Content: The molecule contains two nitrogen atoms (carbamate and amine). Thermal decomposition during disposal must be controlled to manage nitrogen oxide (

    
    ) emissions.
    
  • Chemical Stability: The Cbz group is acid-labile. Disposal streams must be kept at neutral to basic pH to prevent premature deprotection and the release of benzyl cations or benzyl bromide derivatives if halogenated solvents are present.

This guide provides a self-validating protocol for the safe segregation, labeling, and disposal of this compound, ensuring compliance with environmental safety standards.

Physicochemical & Hazard Profile

Before initiating disposal, verify the material identity and state.[3][4][5] The following data points dictate the waste stream selection.

PropertyDataOperational Implication
CAS Number 1824267-06-2Unique identifier for waste manifests.
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High carbon/nitrogen content; suitable for incineration.
Mol. Weight 234.29 g/mol N/A
Physical State Liquid or Low-melting SolidViscous liquids require wide-mouth containers to prevent transfer spills.
Acidity/Basicity Basic (Secondary Amine)Crucial: Do not mix with acid chlorides or anhydrides in waste.
GHS Hazards Irritant (Skin/Eye), Acute Tox (Oral)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Expert Insight: While specific SDS data for this exact CAS is often limited, structure-analogous compounds (like 1-Boc-3-(aminomethyl)azetidine) exhibit Acute Toxicity (Oral) and Skin Irritation . Treat this compound as a toxic irritant by default.

Waste Segregation Protocol

The most critical step in laboratory waste management is segregation . Mixing incompatible streams is the primary cause of waste-related accidents.

The "Amine Rule"

As a secondary amine, 1-N-Cbz-3-(methylaminomethyl)azetidine acts as a nucleophile.

  • NEVER dispose of this compound in the same container as:

    • Acid Chlorides / Anhydrides: Will react violently to form amides.

    • Strong Acids: Will cleave the Cbz group and potentially open the azetidine ring.

    • Oxidizers: Potential for exothermic oxidation of the amine.

Decision Logic for Waste Streams

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Start: Waste Identification StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Trace Trace Residue in Vial/Syringe StateCheck->Trace BinSolid Stream A: Solid Hazardous Waste (Double-bagged, Label: Toxic Organic) Solid->BinSolid > 1g SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, DMF) SolventCheck->NonHalogenated BinHalo Stream B: Halogenated Organic Liquid (Label: Contains Amines) Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Liquid (Label: Contains Amines) NonHalogenated->BinNonHalo Trace->BinSolid Solids Sharps Stream D: Sharps/Glass Bin (Defaced labels) Trace->Sharps Empty Vials

Figure 1: Waste segregation logic tree ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Procedure

Phase 1: Preparation & Containment
  • PPE Donning: Wear a lab coat, safety glasses, and nitrile gloves (0.11 mm minimum thickness). Double-gloving is recommended if handling pure liquid to prevent permeation.

  • Quenching (If Reactive): If the material is part of a reaction mixture containing residual reagents (e.g., acid chlorides), quench the reaction first (usually with water or bicarbonate) before disposal. Do not dispose of active reaction mixtures.

  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) or glass carboys. Ensure the cap has a chemically resistant liner (PTFE).

    • Solids: Use a wide-mouth HDPE jar or double-bag in thick polyethylene bags.

Phase 2: Labeling & Documentation

Regulatory bodies (EPA, OSHA, local EHS) require "Cradle-to-Grave" tracking.

  • Label Content:

    • Full Chemical Name: 1-N-Cbz-3-(methylaminomethyl)azetidine.[1]

    • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Azetidine derivative").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

    • pH: Mark as "Neutral/Basic".

Phase 3: Transfer & Storage
  • Funnel Use: Always use a funnel to prevent drips on the container exterior.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Satellite Accumulation Area (SAA): Keep the container in the designated SAA within the lab. Keep closed at all times unless adding waste.

Phase 4: Final Disposal (Incineration)

The ultimate fate of this molecule is High-Temperature Incineration .

  • Mechanism: The waste contractor will inject the material into a rotary kiln incinerator (>1000°C).

  • Chemistry:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      (Scrubbed via catalytic reduction)
    • Cbz Group

      
       Oxidizes fully.
      
  • Why Incineration? It is the only method that guarantees the destruction of the biologically active azetidine ring and prevents environmental leaching.

Emergency Response: Spills

In the event of a spill outside the fume hood:

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) Assess 2. Assess Volume (< 100mL vs > 100mL) Alert->Assess Assess->Alert Major Spill (>100mL) Call EHS PPE 3. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Absorb 4. Absorb (Use Vermiculite or Pads) PPE->Absorb Clean 5. Clean Surface (Soap & Water Wash) Absorb->Clean Dispose 6. Dispose Debris (As Hazardous Solid Waste) Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Specific Cleaning Agents:

  • Do not use bleach (sodium hypochlorite) immediately on amine spills, as this can form chloramines (toxic gas).

  • Use simple soap and water or a specialized solvent absorbent.

Regulatory Compliance Codes

Ensure your waste manifest references the appropriate codes. While specific codes vary by region (e.g., RCRA in the US), the following are standard classifications:

  • RCRA Code (USA): Likely Not Regulated (NR) as a specific P or U listed waste, but falls under D001 (Ignitable) if in flammable solvent.

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • PubChem. (n.d.). Compound Summary: Azetidine-1-carboxylic acid, 3-[(methylamino)methyl]-, phenylmethyl ester. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-N-Cbz-3-(methylaminomethyl)azetidine

A Researcher's Guide to Safely Handling 1-N-Cbz-3-(methylaminomethyl)azetidine This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-N-Cbz-3-(methylaminomethyl)azetidine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-N-Cbz-3-(methylaminomethyl)azetidine. The protocols and recommendations outlined below are synthesized from established safety data for structurally analogous compounds and general best practices in chemical handling. The core objective is to foster a proactive safety culture by explaining the causality behind each procedural step.

Disclaimer: No specific Safety Data Sheet (SDS) for 1-N-Cbz-3-(methylaminomethyl)azetidine is publicly available at the time of this writing. The following guidance is based on an in-depth analysis of the hazards associated with its structural components: the reactive azetidine ring, the secondary amine, and the N-Cbz (benzyloxycarbonyl) protecting group. This information is not a substitute for a manufacturer-provided SDS. Always consult the official SDS for the specific product you are using before commencing any work.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The chemical structure of 1-N-Cbz-3-(methylaminomethyl)azetidine suggests several potential hazards that dictate our handling procedures. The primary concerns stem from the azetidine ring, a strained four-membered heterocycle, and the amine functional group.

  • Skin and Eye Irritation: Azetidine derivatives are frequently classified as skin and eye irritants.[1][2] Direct contact can lead to redness, discomfort, or more severe chemical burns. The amine functional group can also be corrosive or irritating to tissues.

  • Respiratory Tract Irritation: Inhalation of aerosols, dusts, or vapors may cause irritation to the respiratory system.[1] Many organic amines and their derivatives are known to have this effect.

  • Harmful if Swallowed: While specific toxicity data is unavailable, similar small molecule amine compounds can be harmful if ingested.[2]

The N-Cbz protecting group is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis or strong acids), which are important considerations during reaction quenching and workup.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of specific PPE is based on minimizing all potential routes of exposure—dermal, ocular, and inhalation.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Chemical Splash Goggles or Full Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn over goggles when there is a heightened risk of splashes.Protects against accidental splashes of the chemical or solvents, which can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is best practice, especially for extended handling.Prevents direct skin contact, a primary route of exposure leading to irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-Resistant Laboratory CoatLong-sleeved, knee-length coat made of a low-permeability material.Protects skin and personal clothing from spills and contamination.[4]
Respiratory Protection NIOSH-Approved Respirator (if applicable)Use a respirator with an organic vapor cartridge if handling outside of a fume hood or if aerosols may be generated.While all work should ideally be in a fume hood, this provides an additional layer of protection against inhalation of potentially irritating vapors or aerosols.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. All handling of 1-N-Cbz-3-(methylaminomethyl)azetidine should occur within a certified chemical fume hood.

Preparation and Weighing:
  • Designate a Workspace: All handling of the solid or its solutions should be performed in a designated area within a chemical fume hood to contain any potential spills or vapors.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, double gloves, safety goggles) before opening the primary container.

  • Weighing: Carefully weigh the required amount of the compound. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

Solution Preparation and Use:
  • Solvent Addition: Add solvent to the solid slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.

  • Transfers: Use appropriate tools like pipettes or syringes for liquid transfers to minimize the risk of spills.

Post-Handling:
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[5]

Safe Handling Workflow Diagram

G Workflow: Safe Handling of 1-N-Cbz-3-(methylaminomethyl)azetidine prep Preparation - Designate Fume Hood Space - Gather All Materials - Don Full PPE weigh Weighing - Handle in Fume Hood - Avoid Dust Generation prep->weigh Proceed with caution dissolve Dissolution - Add Solvent Slowly - Use Controlled Stirring weigh->dissolve reaction Reaction / Use - Maintain Containment - Monitor for Changes dissolve->reaction cleanup Cleanup & Decontamination - Wipe Down Work Area - Clean Glassware reaction->cleanup After experiment waste Waste Disposal - Segregate Waste Streams - Label Containers Clearly cleanup->waste post Post-Handling - Doff PPE Correctly - Wash Hands Thoroughly waste->post

Caption: A step-by-step workflow for the safe handling of the target compound.

Emergency and Disposal Plans

Preparedness is key to safety. Familiarize yourself with the location and operation of safety showers and eyewash stations before beginning work.

Spill Response:
  • Minor Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[5] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spills (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If safe to do so, prevent the spill from spreading. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Disposal Plan:

All waste containing 1-N-Cbz-3-(methylaminomethyl)azetidine must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbed spill material should be placed in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][4] Do not pour any amount of this chemical down the drain.

By internalizing the rationale behind these safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • J & W PharmLab, LLC. (n.d.). 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester Material Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine derivatives and a process for their production.
  • Google Patents. (n.d.). Azetidine derivatives, compositions and their use.
  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • In-Tech. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Pi Chemicals Ltd. (n.d.). (S)-N-Boc-azetidine carboxylic acid Material Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2022). Protecting Group Chemistry:Protection of amine group as carbamate and amide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

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